molecular formula C25H22BrNO4 B12814629 Fmoc-beta-hophe(4-br)-oh

Fmoc-beta-hophe(4-br)-oh

Cat. No.: B12814629
M. Wt: 480.3 g/mol
InChI Key: SZPFLELHTJMABC-UHFFFAOYSA-N
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Description

Fmoc-beta-hophe(4-br)-oh is a useful research compound. Its molecular formula is C25H22BrNO4 and its molecular weight is 480.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPFLELHTJMABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of Fmoc-beta-HoPhe(4-Br)-OH

Technical Monograph: Fmoc- -HoPhe(4-Br)-OH in Peptidomimetic Design

Executive Summary

Fmoc-



-(9-Fluorenylmethoxycarbonyl)-3-amino-4-(4-bromophenyl)butanoic acid
  • Backbone Modification: As a

    
    -amino acid, it introduces a methylene group into the peptide backbone, conferring resistance to proteolytic degradation (protease stability).
    
  • Chemical Handle: The para-bromo substituent on the phenyl ring acts as a versatile handle for late-stage functionalization via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) directly on the solid phase.

This guide details the structural properties, synthesis pathways, and experimental protocols for utilizing this building block in Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Analysis[1][2]

Nomenclature Clarification

There is often ambiguity in commercial catalogs regarding "homo" and "beta" nomenclature. For high-precision chemistry, the following definition applies to Fmoc-

  • 
    -Amino Acid Classification:  It is a 
    
    
    -amino acid.[1] The amino group is attached to the
    
    
    -carbon relative to the carboxylate.[1]
  • "Homo" Designation: In this context, "homo" refers to the homologation of the backbone relative to the

    
    -amino acid (Phenylalanine). It does not imply an extension of the side chain itself (which would be a homophenylalanine side chain).
    
  • Stereochemistry: The standard building block possesses the

    
    -configuration at the 
    
    
    -carbon (C3), derived from L-Phenylalanine.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-bromophenyl)butanoic acid
Common Name Fmoc-

-homo-4-bromophenylalanine
Molecular Formula

Molecular Weight 480.36 g/mol
CAS Number 270062-86-7
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Requirement >98% (HPLC), >99% ee (Chiral HPLC)
Structural Topology Map

The following diagram illustrates the functional connectivity of the molecule, highlighting the reactive centers used in SPPS and downstream modification.

ChemicalStructureFmocFmoc Group(N-Terminus Protection)AmineSecondary Amine(Carbamate Linkage)Fmoc->AmineAcid Labile(Piperidine)BetaCarbonβ-Carbon (C3)(Chiral Center S)Amine->BetaCarbonAlphaCarbonα-Carbon (CH2)(Backbone Extension)BetaCarbon->AlphaCarbonHomologationSideChain4-Bromobenzyl Group(Side Chain)BetaCarbon->SideChainCarboxylCarboxylic Acid(C-Terminus Activation)AlphaCarbon->CarboxylCoupling SiteBromineAryl Bromide(Cross-Coupling Handle)SideChain->BromineSuzuki/SonogashiraActive Site

Figure 1: Functional topology of Fmoc-



Synthesis Pathway: Arndt-Eistert Homologation

The synthesis of Fmoc-


Mechanistic Workflow
  • Activation: The

    
    -amino acid is converted to a mixed anhydride.[2]
    
  • Diazotization: Reaction with diazomethane yields an

    
    -diazoketone.[2]
    
  • Wolff Rearrangement: Silver (Ag+) catalyzed rearrangement in the presence of water converts the diazoketone into the

    
    -amino acid with a one-carbon extension.
    

ArndtEistertStartFmoc-4-Br-Phe-OH(Alpha Amino Acid)AnhydrideMixed Anhydride(Activation)Start->AnhydrideClCOOiBu / NMMDiazoα-Diazoketone(Intermediate)Anhydride->DiazoCH2N2WolffWolff Rearrangement(Ag+ Catalyst / Ultrasound)Diazo->WolffSonicationKeteneKetene IntermediateWolff->Ketene-N2ProductFmoc-β-HoPhe(4-Br)-OH(Beta Amino Acid)Ketene->Product+H2O

Figure 2: The Arndt-Eistert homologation pathway used to synthesize

Experimental Protocols for SPPS

Coupling Dynamics


Protocol: Resin Loading & Coupling

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU for

    
    -amino acids.
    
  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-

    
    -HoPhe(4-Br)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq). Allow to pre-activate for 2 minutes. Note: Do not exceed 5 minutes to avoid racemization, although 
    
    
    -AAs are generally resistant to oxazolone-mediated racemization.
  • Coupling: Add the activated solution to the resin-bound free amine.

  • Incubation: Agitate for 60–90 minutes at room temperature.

  • Monitoring: Perform a Kaiser test (ninhydrin). If the test is slightly positive (blue), perform a second coupling (double couple) for 45 minutes.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

The 4-Br substituent allows for the creation of biaryl libraries directly on the solid support.

Reagents:

  • Catalyst:

    
     (Tetrakis) or 
    
    
    with S-Phos.
  • Boronic Acid: Aryl-B(OH)

    
     (5.0 eq).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: DMF/Water or DME/Water (9:1).

Workflow:

  • Preparation: Swell the resin containing the Fmoc-

    
    -HoPhe(4-Br)-peptide in DMF. Crucial: Keep the Fmoc group ON to prevent side reactions with the amine.
    
  • Inert Atmosphere: Sparge the solvent and resin slurry with Argon for 15 minutes to remove oxygen.

  • Reaction: Add Phenylboronic acid (5 eq) and

    
     (10 eq). Add Pd catalyst (0.1 eq).
    
  • Heating: Heat to 80°C (microwave preferred) for 1 hour or 90°C (conventional heating) for 4-12 hours.

  • Washing: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium traces, followed by DCM.

Functional Utility & Mechanism of Action[4]

Proteolytic Stability

The incorporation of Fmoc-




Structural Folding

  • 
    -peptides:  3.6 residues per turn ( 
    
    
    -helix).
  • 
    -peptides:  Often form a "14-helix" (3 residues per turn) stabilized by hydrogen bonding between the backbone amide proton at position 
    
    
    and the carbonyl oxygen at position
    
    
    [2].
Library Generation via Bromide Handle

The 4-Br group is orthogonal to standard SPPS conditions. It remains inert during Fmoc deprotection (piperidine) and TFA cleavage (unless harsh reducing conditions are used). This allows researchers to synthesize a "parent" peptide and then diverge into dozens of analogs by coupling different aryl boronic acids to the bromine handle [3].

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022. Link
    
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

  • Koval, E. D., et al. (2025). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification.[3] ResearchGate. Link

  • Müller, A., Vogt, C., & Sewald, N. (1998).[2] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[2] Synthesis, 1998(06), 837-841. Link

  • ChemPep Inc. (n.d.). Fmoc-β-HoPhe(4-Br)-OH Product Data. ChemPep Catalog. Link

A Technical Guide to the Physicochemical Properties of 4-Bromo-Beta-Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Bromo-Beta-Homophenylalanine in Modern Drug Discovery

4-Bromo-beta-homophenylalanine is a synthetic amino acid derivative that is gaining significant attention within the pharmaceutical and biotechnology sectors. As a beta-amino acid, its altered backbone structure, compared to the canonical alpha-amino acids, imparts unique conformational constraints and resistance to enzymatic degradation. The incorporation of a bromine atom at the para-position of the phenyl ring further modulates its electronic and lipophilic properties. These structural modifications make 4-bromo-beta-homophenylalanine a valuable building block in the synthesis of peptidomimetics and other novel therapeutic agents, particularly in the development of treatments for neurological disorders and in cancer research. This guide provides a comprehensive overview of the known physicochemical properties of 4-bromo-beta-homophenylalanine and outlines authoritative experimental protocols for the determination of key parameters that are not yet fully characterized in the public domain.

Molecular Structure and Fundamental Properties

The foundational step in characterizing any molecule for drug development is to establish its fundamental structural and physical properties.

Molecular Structure:

4-Bromo-beta-homophenylalanine, systematically named (3R)-3-amino-4-(4-bromophenyl)butanoic acid (for the D-enantiomer), possesses a chiral center at the beta-carbon of the butyric acid backbone. The phenyl ring is substituted with a bromine atom at the para (4) position.

Chemical and Physical Properties Summary:

PropertyValue (4-Bromo-D-beta-homophenylalanine hydrochloride)Notes and Significance for Drug Development
Molecular Formula C10H12BrNO2·HClThe elemental composition is fundamental for mass spectrometry and analytical characterization.
Molecular Weight 294.58 g/mol Essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity.
Appearance White powderA basic but important quality control parameter.
Purity ≥ 98.5%High purity is critical for reliable experimental results and for therapeutic applications.
Storage Conditions 0-8°CIndicates the compound may be sensitive to higher temperatures, requiring controlled storage to prevent degradation.

Experimental Determination of Key Physicochemical Parameters

The following sections detail robust, field-proven methodologies for the experimental determination of the critical physicochemical properties of 4-bromo-beta-homophenylalanine. The causality behind these experimental choices is explained to provide a deeper understanding of the data acquisition process.

Melting Point: A Gateway to Purity and Stability

The melting point is a crucial indicator of a compound's purity and thermal stability. For crystalline solids, a sharp melting range typically signifies high purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid crystalline substance.

  • Sample Preparation: A small, dry sample of 4-bromo-beta-homophenylalanine is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range[1][2].

Causality of Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate melting point determination. A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures.

Solubility Profile: Predicting Bioavailability and Formulation Feasibility

A compound's solubility in various solvents, particularly in aqueous and organic media, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

  • System Preparation: An excess amount of 4-bromo-beta-homophenylalanine is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Concentration Analysis: The concentration of 4-bromo-beta-homophenylalanine in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, representing the true thermodynamic solubility. Maintaining a constant temperature is critical as solubility is temperature-dependent. HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved compound.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 4-bromo-beta-homophenylalanine to solvent prep2 Seal vial prep1->prep2 equilib Agitate at constant temperature for 24-48 hours prep2->equilib sep Filter or centrifuge to remove undissolved solid equilib->sep analysis Quantify concentration in the supernatant by HPLC sep->analysis

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value(s) of a molecule describe its state of ionization at different pH values. For an amino acid derivative like 4-bromo-beta-homophenylalanine, which has both an acidic carboxylic acid group and a basic amino group, determining the pKa values is essential for predicting its charge, solubility, and receptor interactions at physiological pH.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

  • Solution Preparation: A precise amount of 4-bromo-beta-homophenylalanine is dissolved in a known volume of water or a suitable co-solvent. The solution is made acidic (e.g., to pH 2) with a standard solution of a strong acid (e.g., HCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the functional group has been neutralized.

  • Isoelectric Point (pI) Calculation: The pI, the pH at which the molecule has a net zero charge, can be calculated from the pKa values of the carboxylic acid and amino groups.

Causality of Experimental Choices: Starting at a low pH ensures that both the carboxylic acid and amino groups are fully protonated. The slow, incremental addition of a strong base allows for the gradual deprotonation of these groups, and the resulting titration curve provides a clear visualization of the buffering regions and equivalence points, from which the pKa values can be accurately determined[3][4][5].

Diagram: Titration Curve Analysis for pKa Determination

G cluster_titration Potentiometric Titration cluster_analysis Data Analysis start Dissolve sample in acidic solution titrate Titrate with standardized strong base start->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. volume of titrant measure->plot identify_ep Identify equivalence points plot->identify_ep identify_hep Identify half-equivalence points identify_ep->identify_hep determine_pka pKa = pH at half-equivalence point identify_hep->determine_pka

Caption: Logical flow for determining pKa values from potentiometric titration data.

Lipophilicity (LogP): A Predictor of Membrane Permeability

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other.

  • Partitioning: A known amount of 4-bromo-beta-homophenylalanine is dissolved in one of the phases, and the two phases are combined in a separation funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality of Experimental Choices: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution. The choice of analytical technique must be sensitive enough to accurately measure the compound's concentration in both phases, which can differ by several orders of magnitude[6][7][8].

Conclusion: A Pathway to Comprehensive Characterization

While a complete, experimentally verified physicochemical profile of 4-bromo-beta-homophenylalanine is not yet fully consolidated in publicly accessible literature, this guide provides a robust framework for its characterization. The inherent value of this molecule in the synthesis of novel therapeutics necessitates a thorough understanding of its properties. By employing the authoritative and self-validating experimental protocols detailed herein, researchers and drug development professionals can systematically generate the critical data required to advance their discovery and development programs. The principles and methodologies outlined serve as a reliable roadmap for the comprehensive physicochemical analysis of 4-bromo-beta-homophenylalanine and other novel chemical entities.

References

  • DergiPark Akademik. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 947-953. Retrieved February 9, 2026, from [Link]

  • Verevkin, S. P., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(24), 16378-16387. Retrieved February 9, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Retrieved February 9, 2026, from [Link]

  • Verevkin, S. P., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(24), 16378–16387. Retrieved February 9, 2026, from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved February 9, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 9, 2026, from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 9, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved February 9, 2026, from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved February 9, 2026, from [Link]

  • Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids | pH, pKa1 and pKa2 | Amino Acids (Part 4) - Biochemistry for MCAT, DAT [Video]. YouTube. Retrieved February 9, 2026, from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved February 9, 2026, from [Link]

  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved February 9, 2026, from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 9, 2026, from [Link]

  • Industrial & Engineering Chemistry Research. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. 60(1), 478-495. Retrieved February 9, 2026, from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 9, 2026, from [Link]

  • Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. Retrieved February 9, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 9, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromoisatin. Retrieved February 9, 2026, from [Link]

Sources

Technical Monograph: Fmoc-beta-HoPhe(4-Br)-OH in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical monograph on Fmoc-beta-HoPhe(4-Br)-OH , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

This compound is a specialized non-proteinogenic amino acid used primarily in the synthesis of protease-resistant peptidomimetics. Chemically defined as Fmoc-(S)-3-amino-4-(4-bromophenyl)butyric acid , this building block introduces both backbone homologation (via the beta-carbon insertion) and electronic modulation (via the 4-bromo substituent) into peptide sequences.

The "beta-homo" designation in this context refers to the homologation of the peptide backbone relative to Phenylalanine, resulting in a


-amino acid structure. This modification is critical for disrupting proteolytic cleavage sites while maintaining side-chain topology essential for receptor recognition.
Key Chemical Data
PropertySpecification
Chemical Name Fmoc-(S)-3-amino-4-(4-bromophenyl)butyric acid
Common Abbreviation Fmoc-β-HoPhe(4-Br)-OH
CAS Number 270062-86-7
Molecular Weight 480.35 g/mol
Molecular Formula

Chirality L-isomer (S-configuration at the

-carbon)
Purity Standard

(HPLC)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM

Structural Analysis & Nomenclature

Understanding the nomenclature is vital for preventing synthetic errors, as "homo" and "beta" are often used variably in catalog descriptions.

  • 
    -Amino Acid Classification:  This compound is a 
    
    
    
    -amino acid
    . The side chain (4-bromobenzyl) is attached to the
    
    
    -carbon (C3), rather than the
    
    
    -carbon (C2).
  • Homologation: It is the

    
    -homolog of 4-bromo-phenylalanine.
    
    • Parent: 4-Bromo-Phe (

      
      -amino-
      
      
      
      -(4-bromophenyl)propanoic acid).
    • Target:

      
      -HoPhe(4-Br) (
      
      
      
      -amino-
      
      
      -(4-bromophenyl)butyric acid).[1]
  • 4-Bromo Substitution: The para-bromo group serves two functions:

    • Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole donor), forming orthogonal interactions with backbone carbonyls or receptor side chains.

    • Synthetic Handle: The aryl bromide allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on the solid phase.

Synthesis & Manufacturing Logic

The synthesis of this compound typically follows the Arndt-Eistert homologation pathway, starting from the commercially available alpha-amino acid Fmoc-Phe(4-Br)-OH. This route preserves the stereochemistry of the starting material.

Reaction Pathway (Arndt-Eistert Homologation)

ArndtEistert Start Fmoc-Phe(4-Br)-OH (Alpha-Amino Acid) MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride ClCOOiBu / NMM -15°C Diazoketone Diazoketone (Chiral Preservation) MixedAnhydride->Diazoketone CH2N2 (Diazomethane) Wolff Wolff Rearrangement (Metal/Light/Heat) Diazoketone->Wolff Ag+ / H2O Ultrasound/Heat Product Fmoc-β-HoPhe(4-Br)-OH (Beta-Amino Acid) Wolff->Product Rearrangement

Figure 1: The Arndt-Eistert homologation pathway converts the alpha-amino acid to the beta-homolog while retaining the chiral configuration.

Critical Control Point: The formation of the diazoketone must be strictly temperature-controlled (-15°C to 0°C) to prevent racemization. The subsequent Wolff rearrangement is often catalyzed by silver benzoate under sonication to ensure high yield and purity.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Incorporating


-amino acids like this compound requires modified SPPS protocols due to the lower reactivity of the 

-amino group compared to standard

-amines.
Coupling Protocol

Standard HBTU/DIEA conditions often lead to incomplete coupling or deletion sequences. The following "Self-Validating" protocol is recommended:

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt to enhance reactivity.

  • Stoichiometry: Increase the molar excess of the amino acid to 4.0 equivalents .

  • Solvent System: Use DMF/NMP (1:1) to minimize aggregation, which is common with

    
    -peptide backbones.
    
  • Reaction Time: Extend coupling time to 2 hours (double coupling recommended).

Deprotection

The Fmoc group on a


-amine is generally stable but deprotects slightly slower than on an 

-amine.
  • Reagent: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation in adjacent residues).

  • Monitoring: Use the Chloranil test (for secondary amines) or TNBS test (for primary amines) to confirm deprotection. Note: The Kaiser test can be less sensitive for

    
    -amines.
    
Experimental Workflow Diagram

SPPS_Workflow Resin Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Activate Activation (Fmoc-β-HoPhe(4-Br)-OH + HATU + DIEA) Wash1->Activate Couple Coupling Reaction (2 hrs, Double Couple) Activate->Couple QC QC: Chloranil/Kaiser Test Couple->QC QC->Couple Fail (Recouple) Next Next Cycle QC->Next Pass

Figure 2: Optimized SPPS cycle for sterically demanding beta-amino acids.

Applications in Drug Discovery

Proteolytic Stability

Peptides containing


-amino acids are poor substrates for endogenous proteases (e.g., chymotrypsin, pepsin). Substituting Phe with 

-HoPhe(4-Br) can extend the plasma half-life of a peptide therapeutic from minutes to hours.
Halogen Bonding

The 4-Br substituent allows for specific tuning of receptor affinity. Bromine is lipophilic and can fill hydrophobic pockets more effectively than a methyl group, while also engaging in halogen bonding with backbone carbonyl oxygens of the receptor, potentially increasing potency by 10-100 fold.

Foldamer Design

-Amino acids promote the formation of specific secondary structures known as helices  (e.g., the 14-helix). This compound is frequently used to stabilize these helices in "stapled" peptide mimics.

Storage and Stability

  • Storage: Store at

    
     to 
    
    
    
    in a desiccator. Long-term storage at
    
    
    is recommended to prevent hydrolysis.
  • Light Sensitivity: The aryl bromide moiety is mildly light-sensitive. Store in amber vials to prevent photodebromination over extended periods.

References

  • Watson International . (n.d.). This compound CAS 270062-86-7.[1][2] Retrieved from [Link]

  • PubChem . (2025).[3] Fmoc-4-Amino-L-phenylalanine and Analogs (Structural Reference). National Library of Medicine. Retrieved from [Link]

Sources

Advanced Peptidomimetics: The Strategic Role of Fmoc-beta-HoPhe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fmoc-beta-HoPhe(4-Br)-OH in Peptidomimetics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, This compound (Fmoc-L-beta-homophenylalanine(4-bromo)) represents a dual-utility building block that bridges the gap between structural stability and chemical diversity. Unlike standard alpha-amino acids, this beta-homolog provides the backbone extension necessary for protease-resistant foldamers. Simultaneously, the 4-bromo substituent serves as a high-fidelity "reactive handle" for late-stage diversification via Palladium-catalyzed cross-coupling.

This guide details the physicochemical properties, synthesis, solid-phase integration, and strategic applications of this compound, providing a validated roadmap for its use in generating high-affinity peptidomimetic libraries.

Chemical Foundation & Synthesis

Structural Significance

The transition from Phenylalanine (Phe) to beta-Homophenylalanine (beta-HoPhe) involves the insertion of a methylene group (-CH2-) into the backbone. This homologation fundamentally alters the Ramachandran plot accessibility, allowing the formation of stable secondary structures such as the 14-helix (in beta-peptides) which are distinct from the alpha-helices of natural proteins.

The 4-Bromo (para-bromo) substitution adds two critical dimensions:

  • Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole donor) in halogen bonding interactions with target receptor carbonyls or histidines, potentially increasing binding affinity by 1–2 kcal/mol.

  • Orthogonal Reactivity: It remains inert during standard Fmoc SPPS conditions (TFA, Piperidine) but activates under specific Pd-catalyzed conditions, allowing for "on-resin" library generation.

Synthesis via Arndt-Eistert Homologation

The production of this compound typically proceeds via the Arndt-Eistert homologation of the commercially available alpha-amino acid precursor.[1] This pathway preserves stereochemistry while extending the carbon chain.

Key Mechanistic Steps:

  • Activation: Conversion of Fmoc-Phe(4-Br)-OH to a mixed anhydride.

  • Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the alpha-diazoketone.

  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water to yield the beta-amino acid.

ArndtEistert Start Fmoc-Phe(4-Br)-OH (Alpha-Amino Acid) MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride iBuOCOCl, NMM -15°C Diazo Alpha-Diazoketone MixedAnhydride->Diazo CH2N2 or TMSCHN2 Wolff Wolff Rearrangement (Ketene Intermediate) Diazo->Wolff Ag+ Catalyst Ultrasound/Heat Product This compound (Beta-Amino Acid) Wolff->Product H2O Nucleophilic Attack

Figure 1: The Arndt-Eistert Homologation pathway for synthesizing beta-amino acids from alpha-precursors, ensuring retention of chirality.

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating beta-amino acids requires modified protocols due to their altered reactivity and propensity for aggregation (beta-sheet formation).

Coupling Protocol

Beta-amino acids generally exhibit slower coupling kinetics than alpha-amino acids due to the increased flexibility of the backbone and steric bulk of the side chain.

  • Recommended Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Why: This combination minimizes racemization better than HOBt and provides superior solvation for difficult sequences.

  • Stoichiometry: 3-4 equivalents of Amino Acid : DIC : Oxyma relative to resin loading.

  • Reaction Time: Extended coupling (2 x 60 min) or microwave-assisted coupling (75°C for 5 min) is often required.

Deprotection & Monitoring
  • Reagent: 20% Piperidine in DMF (Standard).

  • Monitoring: The Kaiser test (ninhydrin) may be less sensitive for beta-amines. The Chloranil test is recommended for secondary amines or difficult sequences.

Troubleshooting Table
IssueCausalitySolution
Incomplete Coupling Steric hindrance of the beta-carbon; Aggregation of the growing chain.Double couple; Switch to HATU/HOAt (use < 2 eq base to prevent epimerization). Use PEG-PS resin.
Racemization Over-activation of the carboxyl group; Excessive base during coupling.Avoid phosphonium salts (PyBOP) with high base loads. Use DIC/Oxyma (neutral pH activation).
Low Solubility Beta-peptides form stable secondary structures (14-helix) that aggregate.Use "Magic Mixture" solvents (DCM/DMF/NMP/Triton-X). Incorporate pseudoproline dipeptides if applicable.

Strategic Application: Late-Stage Diversification

The defining feature of this compound is its ability to serve as a scaffold for Diversity-Oriented Synthesis (DOS) . The aryl bromide remains intact through the peptide assembly but reacts chemoselectively under Palladium catalysis.

On-Resin Suzuki-Miyaura Cross-Coupling

This protocol allows for the rapid generation of biaryl libraries (e.g., mimicking biphenyl pharmacophores found in privileged drug structures) directly on the solid support.

Validated Protocol:

  • Resin Preparation: Swell peptidyl-resin (containing 4-Br-beta-HoPhe) in degassed DMF.

  • Catalyst Solution: Pd(PPh3)4 (0.1 eq) or Pd2(dba)3 / S-Phos (for sterically demanding boronic acids).

  • Reagent: Aryl Boronic Acid (5.0 eq) + 2M Na2CO3 (aqueous, 5.0 eq).

  • Reaction: Heat to 80°C for 4–12 hours under Argon atmosphere.

  • Wash: Extensive washing with DMF, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.

Self-Validation Step: Cleave a micro-sample of the resin. Analyze via LC-MS. The mass shift from [M]+ (Bromide) to [M - Br + Aryl]+ confirms conversion. A specific "des-bromo" byproduct (replacement of Br with H) indicates catalyst poisoning or insufficient oxidative addition.

SuzukiCoupling Resin Peptidyl-Resin (Contains 4-Br-beta-HoPhe) Mix Add: Pd Catalyst + Boronic Acid (R-B(OH)2) + Base (Na2CO3) Resin->Mix Heat Reaction: 80°C, 4-12h, Argon Mix->Heat Cross-Coupling Wash Pd Scavenging Wash (Diethyldithiocarbamate) Heat->Wash Final Functionalized Peptide Library (Biaryl Scaffold) Wash->Final Cleavage & Analysis

Figure 2: Workflow for On-Resin Suzuki-Miyaura Cross-Coupling, enabling the transformation of the 4-Br handle into diverse biaryl moieties.

Structural Impact & Bioactivity[2]

Protease Resistance

Beta-amino acids are not recognized by most endogenous proteases (e.g., chymotrypsin, pepsin). Incorporating this compound into a sequence creates a "stop point" for enzymatic degradation, significantly extending the plasma half-life of the therapeutic candidate.

Secondary Structure Induction

While alpha-peptides typically form alpha-helices (3.6 residues/turn), beta-peptides containing beta-HoPhe residues tend to adopt a 14-helix (approx 3 residues/turn, defined by 14-membered ring H-bonds).

  • Design Rule: To induce a stable helix, alternate beta-HoPhe residues with beta-homo-lysine or beta-homo-leucine. The 4-Br substituent projects outward from the helix, making it an ideal position for interacting with deep hydrophobic pockets in GPCRs or protein-protein interaction interfaces.

BackboneComparison cluster_alpha Alpha-Peptide Backbone cluster_beta Beta-Peptide Backbone Alpha ...-NH-C(R)-CO-... AlphaStruct Alpha-Helix (3.6 residues/turn) Alpha->AlphaStruct Beta ...-NH-C(H)-C(R)-CO-... BetaStruct 14-Helix (3.0 residues/turn) Protease Resistant Beta->BetaStruct

Figure 3: Structural comparison showing the backbone extension in beta-peptides that leads to distinct helical folding and protease stability.

References

  • Synthesis of Fmoc-beta-Homoamino Acids: Müller, A., Vogt, C., & Sewald, N. (1998).[2] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis.

  • Suzuki Coupling on Peptides: Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides." Bioorganic & Medicinal Chemistry Letters.

  • Beta-Peptide Structure: Seebach, D., & Matthews, J. L. (1997). "β-Peptides: a surprise at every turn." Chemical Communications.

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

  • SPPS of Beta-Peptides: Arvidsson, P. I., et al. (2001). "On the coupling steps in solid-phase β-peptide synthesis." ChemBioChem.

Sources

Technical Guide: Structural and Functional Divergence of Fmoc-Phe(4-Br)-OH vs. Fmoc-β-HoPhe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Fmoc-Phe(4-Br)-OH (an


-amino acid) and its backbone-homologated analog, Fmoc-β-HoPhe(4-Br)-OH  (a 

-amino acid). While both share the same side-chain functionality (4-bromobenzyl) utilized for cross-coupling reactions, their backbone architectures dictate vastly different behaviors in Solid Phase Peptide Synthesis (SPPS), secondary structure formation (foldamers), and proteolytic stability.

Key Takeaway: The insertion of a single methylene unit (


) in the backbone of the 

-variant transforms the residue from a standard proteolytic substrate into a degradation-resistant peptidomimetic building block, albeit with slower coupling kinetics.

Part 1: Molecular Architecture & Nomenclature

To understand the functional divergence, we must first dissect the atomic connectivity. The "Ho" (Homo) designation in the


-variant is critical—it implies a homologation of the backbone, not just the side chain.
Structural Comparison
FeatureFmoc-Phe(4-Br)-OH Fmoc-β-HoPhe(4-Br)-OH
Class

-Amino Acid

-Amino Acid (Beta-Homo)
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid
Backbone Atoms 2 (N-C

-C=O)
3 (N-C

-C

-C=O)
Side Chain Location

-Carbon (C2)

-Carbon (C3)
Side Chain Identity 4-Bromobenzyl4-Bromobenzyl
Chirality L-Configuration (S)L-Configuration (S)
The "Methylene Insertion" Effect

The defining difference is the Arndt-Eistert homologation product. In the


-HoPhe variant, a methylene group (

) is inserted between the carboxyl group and the carbon bearing the side chain.
  • 
    -Variant:  The amine and carboxyl are separated by 1 carbon .[1]
    
  • 
    -Variant:  The amine and carboxyl are separated by 2 carbons .
    
Visualization of Backbone Divergence

The following diagram illustrates the atomic insertion that differentiates the two molecules.

structure_comparison cluster_alpha Fmoc-Phe(4-Br)-OH (Alpha) cluster_beta Fmoc-beta-HoPhe(4-Br)-OH (Beta-Homo) A_N Amine (NH) A_CA Alpha Carbon (Holds Side Chain) A_N->A_CA A_CO Carbonyl (C=O) A_CA->A_CO B_N Amine (NH) B_CB Beta Carbon (Holds Side Chain) B_N->B_CB B_CA Alpha Carbon (Methylene Spacer) B_CB->B_CA Extra CH2 B_CO Carbonyl (C=O) B_CA->B_CO

Caption: Schematic comparison of the backbone. Note the insertion of the Alpha-Carbon spacer (Red) in the Beta-Homo variant, pushing the side-chain-bearing carbon to the Beta position.

Part 2: Synthetic Implications (SPPS)

The structural difference profoundly impacts the kinetics of Solid Phase Peptide Synthesis. The extra methylene group in Fmoc-β-HoPhe(4-Br)-OH introduces additional degrees of freedom, often leading to slower reaction rates and difficult couplings due to local steric bulk and folding on the resin.

Coupling Kinetics & Reagents[2][3]
  • Fmoc-Phe(4-Br)-OH: Behaves like standard Phenylalanine. Fast coupling kinetics (typically 20-40 mins). Standard reagents (DIC/Oxyma or HBTU/DIEA) are sufficient.

  • Fmoc-β-HoPhe(4-Br)-OH: The

    
    -amino acid amine is less nucleophilic and more sterically hindered.
    
    • Risk: Incomplete coupling leading to deletion sequences.

    • Solution: Requires more potent coupling reagents (e.g., HATU/HOAt ) and extended reaction times (double coupling, 2 x 60 mins).

Optimized Coupling Protocol for β-Amino Acids

This protocol is self-validating via the Chloranil test (more sensitive for secondary amines, though here we check primary amines) or the Kaiser test.

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (The Critical Step):

    • Reagents: 3.0 eq Fmoc-β-HoPhe(4-Br)-OH, 2.9 eq HATU, 6.0 eq DIEA.

    • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for

      
      -AAs to disrupt aggregation.
      
    • Pre-activation: Mix AA and HATU in NMP, add DIEA. React for 1 min (yellow color change).

  • Coupling: Add activated solution to resin.[2] Shake for 60 minutes .

  • Re-Coupling (Mandatory): Drain. Repeat Step 3 & 4 with fresh reagents.

  • Validation: Perform Kaiser Test .

    • Blue beads: Incomplete coupling

      
       Proceed to 3rd coupling at 50°C.
      
    • Colorless beads: Complete

      
       Wash DCM/DMF.
      

Part 3: Structural Biology & Pharmacokinetics

The primary motivation for substituting the


-variant with the 

-variant is to engineer proteolytic stability and specific secondary structures .
Proteolytic Stability (The "Velcro" Effect)

Proteases (e.g., Chymotrypsin, Pepsin) have active sites evolved to recognize the specific distance and geometry of the


-peptide backbone (

between

and

).
  • Mechanism: The

    
    -backbone expands this distance and alters the hydrogen bonding vector. The enzyme's catalytic triad cannot align with the scissile bond.
    
  • Result: Peptides containing Fmoc-β-HoPhe(4-Br)-OH exhibit half-lives in plasma measured in days , compared to minutes for the

    
    -analog.
    
Foldamers (Secondary Structure)

While


-amino acids form 

-helices (3.6 residues/turn),

-amino acids drive the formation of the 14-helix (approx 3 residues/turn).
  • 14-Helix: Stabilized by H-bonds between

    
     and 
    
    
    
    .
  • Application: This structure is distinct enough to avoid immune surveillance but stable enough to disrupt protein-protein interactions (PPIs).

stability_mechanism Enzyme Protease Active Site (Locked to Alpha-Geometry) AlphaSub Peptide with Fmoc-Phe(4-Br)-OH Enzyme->AlphaSub Perfect Fit BetaSub Peptide with This compound Enzyme->BetaSub Steric Mismatch (Backbone too long) ResultA Hydrolysis (Rapid Degradation) AlphaSub->ResultA ResultB No Recognition (High Stability) BetaSub->ResultB

Caption: Mechanism of proteolytic resistance. The extended backbone of the Beta-variant prevents the protease from engaging the scissile amide bond.

Part 4: Medicinal Chemistry Utility (The 4-Br Handle)

Both molecules possess the 4-Bromo substituent. This is not merely a hydrophobic group but a functional handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • Workflow: Synthesize the peptide on-resin

    
     Perform Suzuki coupling on the 4-Br position (e.g., adding biaryl systems) 
    
    
    
    Cleave peptide.
  • Caution: When using the

    
    -variant, the 14-helix structure may sterically occlude the Bromine atom more than the 
    
    
    
    -helix. Ensure the catalyst (e.g.,
    
    
    ) has access by using swelling solvents (1,4-dioxane/water) during the cross-coupling step.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics.[3] Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Aguilar, M. I. (Ed.). (2010).[4] Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology. Humana Press. Link

Sources

applications of halogenated beta-amino acids in drug discovery

Advanced Applications of Halogenated -Amino Acids in Drug Discovery

Executive Summary: The Convergence of Stability and Specificity

In the landscape of modern medicinal chemistry, the incorporation of halogenated

  • 
    -Amino Acid Backbone:  Introduces proteolytic resistance and novel secondary structures (e.g., 
    
    
    -helices, turns) that evade standard peptidase recognition.
  • Halogenation (F, Cl, Br, I): Modulates lipophilicity, metabolic stability, and enables specific "halogen bonding" (XB) interactions that can increase potency by orders of magnitude.

This guide provides a mechanistic breakdown of these moieties, detailed protocols for their synthesis and validation, and analysis of their successful deployment in FDA-approved therapeutics like Sitagliptin.

Molecular Mechanics & Structural Biology[1]

The "Fluoro-Stabilization" Effect and Backbone Rigidity

The introduction of fluorine into the



  • 
    -Inductive Effect:  Fluorine withdraws electron density from the 
    
    
    -carbon, lowering the pKa of the adjacent amine. This reduces the basicity, often improving oral bioavailability by preventing ionization in the gut.
  • Conformational Locking: In

    
    -peptides, fluorinated side chains can enforce specific gauche(+) or gauche(-) conformations due to the gauche effect (preference of 
    
    
    to align antiperiplanar to
    
    
    or
    
    
    ), thereby stabilizing helical secondary structures against unfolding.
Halogen Bonding (XB): The -Hole

Beyond fluorine, heavier halogens (Cl, Br, I) are utilized for their ability to form halogen bonds.[1][2] Unlike hydrogen bonds, XB is highly directional.

  • Mechanism: The halogen atom exhibits an anisotropic electron distribution.[1][2] While the equatorial region is electron-rich, the region along the C-X bond axis (distal to carbon) is electron-deficient, forming a positive potential patch known as the

    
    -hole .[1]
    
  • Interaction Geometry: This positive patch interacts attractively with nucleophiles (Lewis bases like backbone carbonyls, His nitrogens, or Met sulfurs) in the target protein.

Visualization: Halogen Bonding Geometry

The following diagram illustrates the strict geometric requirements for a high-affinity halogen bond, contrasting it with isotropic interactions.

HalogenBondingcluster_geometryStrict DirectionalityCarbonCarbon (C)HalogenHalogen (X)(Cl, Br, I)Carbon->HalogenCovalent BondSigmaHoleσ-hole (+)NucleophileNucleophile (B)(C=O, His-N)SigmaHole->NucleophileHalogen Bond (XB)160°-180° Approach

Figure 1: Schematic of the Halogen Bond (XB).[1] The interaction is driven by the electropositive


1

Therapeutic Case Study: Sitagliptin (Januvia)[4]

Sitagliptin is the archetypal success story for halogenated

345
Structural Analysis[1]
  • Core Scaffold: A

    
    -amino acid derivative (3-amino-4-(2,4,5-trifluorophenyl)butanoic acid).[6]
    
  • Role of the

    
    -Amine:  The primary amine forms critical hydrogen bond networks with Glu205 , Glu206 , and Tyr662  in the DPP-4 active site.[3] The 
    
    
    -linkage prevents cleavage by the enzyme itself.
  • Role of the Trifluorophenyl Group:

    • Metabolic Stability: The fluorine atoms block P450-mediated oxidation sites on the phenyl ring.

    • Hydrophobic Fit: The 2,4,5-trifluoro pattern is optimized to fill the S1 hydrophobic pocket of DPP-4, engaging in

      
      -stacking and hydrophobic interactions that a non-halogenated ring could not achieve with the same affinity.
      
Visualization: Sitagliptin Pharmacophore

SitagliptinSARSitagliptinSitagliptin(DPP-4 Inhibitor)BetaAminoβ-Amino GroupSitagliptin->BetaAminoTrifluoro2,4,5-TrifluorophenylSitagliptin->TrifluoroTriazoloTriazolopiperazineSitagliptin->TriazoloGlu205Glu205/Glu206(Salt Bridge)BetaAmino->Glu205Essential H-BondingS1_PocketS1 Hydrophobic Pocket(Val207, Tyr662)Trifluoro->S1_PocketLipophilic/Steric FitMetabolic BlockS2_PocketS2 Extensive Site(Arg358)Triazolo->S2_PocketSpecific Anchoring

Figure 2: Structure-Activity Relationship (SAR) of Sitagliptin. The halogenated pharmacophore (Red) is critical for S1 pocket occupancy and metabolic resistance.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS) of Halogenated -Peptides

Incorporating


Protocol: Fmoc-Strategy for Difficult Sequences

  • Resin Selection: Use Rink Amide ChemMatrix or PEG-PS resin. The PEG backbone improves swelling and accessibility for the bulky

    
    -amino acids.
    
  • Coupling Cocktail (The "Difficult" Cycle):

    • Standard DIC/HOBt is often insufficient.

    • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt.

    • Stoichiometry: 3 eq. Fmoc-

      
      -AA : 2.9 eq. HATU : 3 eq. HOAt : 6 eq. DIEA.
      
  • Microwave Assistance: Essential for halogenated residues.

    • Temp: 75°C.

    • Time: 2 x 10 min (Double coupling is mandatory).

  • Deprotection:

    • 20% Piperidine in DMF with 0.1 M HOBt .

    • Note: HOBt suppresses aspartimide formation, a common side reaction in

      
      -rich sequences.
      
Visualization: Modified SPPS Workflow

SPPS_ProtocolStartResin Swelling(DCM/DMF)DeprotectFmoc Deprotection(20% Pip + 0.1M HOBt)Start->DeprotectWash1Wash (DMF x5)Deprotect->Wash1CouplingCoupling Step(HATU/HOAt/DIEA)Microwave 75°CWash1->CouplingCheckKaiser/Chloranil TestCoupling->CheckRepeatDouble Coupling?Check->RepeatBlue (Incomplete)NextNext CycleCheck->NextColorless (Complete)Repeat->CouplingNext->DeprotectRepeat Cycle

Figure 3: Optimized SPPS cycle for Halogenated

Validation: Proteolytic Stability Assay

To verify the "fluoro-stabilization" effect, the synthesized peptide must be challenged against aggressive proteases.

Materials:

  • 
    -Chymotrypsin (Sigma, Type II) or Pepsin.
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.8 (for Chymotrypsin).

  • Internal Standard: N-Acetyl-L-Tryptophan (non-cleavable reference).

Step-by-Step Methodology:

  • Preparation: Dissolve peptide to 200

    
    M in buffer.
    
  • Initiation: Add enzyme at a [Enzyme]:[Peptide] ratio of 1:100 (w/w). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at t=0, 15, 30, 60, 120, and 240 min.
    
  • Quenching: Immediately add 50

    
    L of 10% TFA/Acetonitrile to stop digestion.
    
  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot % remaining peptide vs. time. Calculate half-life (

    
    ).
    
    • Expectation: Halogenated

      
      -peptides often show 
      
      
      hours, compared to minutes for alpha-peptide controls.

Quantitative Data Summary

The following table summarizes the impact of halogenation on key physicochemical properties relevant to drug discovery.

PropertyStandard

-Amino Acid

-Amino Acid
Halogenated

-Amino Acid
Benefit in Drug Discovery
Proteolytic Stability (

)
< 30 min4 - 8 hours> 24 hoursExtended plasma half-life; reduced dosing frequency.
Lipophilicity (LogP) Low (Hydrophilic)ModerateHigh (Tunable)Improved membrane permeability and BBB crossing.
Binding Affinity (

)
BaselineVariableEnhanced (10-100x)Halogen bonding fills hydrophobic pockets; increases potency.
Metabolic Stability Low (Oxidation prone)ModerateHighBlockade of P450 oxidative sites (e.g., F-substitution).

References

  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Source: National Institutes of Health (PMC) URL:[Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Source: American Chemical Society (Biochemistry) URL:[Link]

  • Sitagliptin: DrugBank Online. Source: DrugBank URL:[Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with

    
    -chymotrypsin and pepsin. 
    Source: PubMed
    URL:[Link]
    
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: American Chemical Society (J. Med. Chem.) URL:[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Nature Protocols URL:[Link]

A Comprehensive Technical Guide to the Solubility of Fmoc-β-HoPhe(4-Br)-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of Non-Canonical Amino Acids

The incorporation of non-canonical amino acids into peptide and peptidomimetic scaffolds is a cornerstone of modern drug discovery. These unique building blocks offer the potential to enhance potency, stability, and pharmacokinetic profiles. Among these, Fmoc-β-HoPhe(4-Br)-OH, a brominated β-homophenylalanine derivative, presents intriguing possibilities for structural and functional modifications of therapeutic peptides. However, the successful integration of such specialized reagents into synthetic workflows is fundamentally dependent on a thorough understanding of their physicochemical properties, paramount among which is solubility.

This in-depth technical guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of solvent compatibility. Instead, it provides a foundational understanding of the factors governing the solubility of Fmoc-β-HoPhe(4-Br)-OH, offers a robust experimental framework for its determination, and presents extrapolated guidance based on structurally related analogs. Our objective is to empower researchers with the knowledge to confidently and efficiently utilize this promising, yet under-characterized, building block in their drug development endeavors.

Deconstructing the Molecule: Structural Determinants of Solubility

The solubility of Fmoc-β-HoPhe(4-Br)-OH is a direct consequence of its molecular architecture. A judicious analysis of its constituent moieties provides predictive insights into its behavior in various organic solvents.

  • The Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group is the dominant feature influencing the molecule's solubility. This aromatic system imparts significant non-polar character, suggesting good solubility in solvents capable of van der Waals interactions.

  • The β-Homophenylalanine Core: The presence of an additional methylene group in the backbone, characteristic of β-amino acids, can subtly alter solubility compared to its α-amino acid counterpart. This may influence crystal packing and solvation energies.

  • The 4-Bromophenyl Side Chain: The bromo-substituted phenyl ring further enhances the hydrophobic nature of the molecule. The electron-withdrawing bromine atom can also introduce dipole-dipole interactions.

  • The Carboxylic Acid: The free carboxylic acid provides a site for hydrogen bonding, suggesting that polar aprotic solvents capable of accepting hydrogen bonds will be effective solubilizing agents.

Based on this structural analysis, we can anticipate that Fmoc-β-HoPhe(4-Br)-OH will exhibit favorable solubility in polar aprotic solvents commonly used in peptide synthesis and be less soluble in non-polar and polar protic solvents.

Solubility Profile: An Evidence-Based Extrapolation

While specific quantitative solubility data for Fmoc-β-HoPhe(4-Br)-OH is not extensively documented in publicly available literature, we can extrapolate a likely solubility profile from its parent compound, Fmoc-L-β-homophenylalanine, and other related Fmoc-protected amino acids.

Organic SolventAbbreviationExpected Solubility of Fmoc-β-HoPhe(4-Br)-OHRationale and Field Insights
N,N-DimethylformamideDMFHighA workhorse in solid-phase peptide synthesis (SPPS), DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of Fmoc-amino acids.[1] Its ability to disrupt intermolecular hydrogen bonds is key to dissolving these molecules.
Dimethyl SulfoxideDMSOHighAnother highly polar aprotic solvent, DMSO is often used for challenging solubilizations due to its strong hydrogen bond accepting capabilities.[2][3] It is particularly effective for dissolving compounds that will be used in biological assays.[3]
N-Methyl-2-pyrrolidoneNMPHighSimilar to DMF, NMP is a polar aprotic solvent widely used in SPPS.[1] It is often considered a stronger solvent than DMF for certain applications.
DichloromethaneDCMModerate to HighA less polar solvent than DMF or DMSO, DCM is effective at dissolving the hydrophobic Fmoc group.[2] It is a common solvent in Boc-chemistry SPPS and for wash steps in Fmoc-chemistry.[1]
ChloroformCHCl₃Moderate to HighSimilar in properties to DCM, chloroform is also expected to be a good solvent.[2]
TetrahydrofuranTHFModerateA less polar ether-based solvent, THF can be a suitable solvent, sometimes in combination with other solvents to enhance solubility.[4]
Ethyl AcetateEtOAcModerateThis ester-based solvent is of intermediate polarity and is expected to offer moderate solubility.[2]
Acetone(CH₃)₂COModerateA polar aprotic solvent, acetone should provide moderate solubility.[2]
AcetonitrileACNLow to ModerateWhile polar, ACN is a relatively poor solvent for many larger Fmoc-amino acids.
WaterH₂OVery LowThe significant hydrophobic character of the Fmoc group and the bromophenyl side chain will lead to very low aqueous solubility.[2]
Alcohols (e.g., Methanol, Ethanol)MeOH, EtOHLowThese polar protic solvents are generally not ideal for dissolving Fmoc-amino acids due to the potential for esterification of the carboxylic acid and their propensity for hydrogen bonding with themselves rather than the solute.

A Robust Protocol for the Experimental Determination of Solubility

The following detailed protocol provides a self-validating system for researchers to precisely determine the solubility of Fmoc-β-HoPhe(4-Br)-OH in a solvent of interest. This method is designed to be both accurate and resource-efficient.

Materials and Equipment
  • Fmoc-β-HoPhe(4-Br)-OH (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated micropipettes

  • Autosampler vials with inserts

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_solubilization Solubilization & Equilibration cluster_analysis Sample Processing & Analysis cluster_quantification Quantification A Accurately weigh Fmoc-β-HoPhe(4-Br)-OH C Add excess solid to solvent A->C B Prepare a series of solvent aliquots B->C D Equilibrate at a controlled temperature with agitation (e.g., 24 hours at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare serial dilutions of the saturated solution F->G H Analyze dilutions by HPLC G->H J Determine concentration of the saturated solution H->J I Generate HPLC calibration curve with known standards I->J K Calculate solubility (e.g., in mg/mL or M) J->K

Caption: Experimental workflow for determining the solubility of Fmoc-β-HoPhe(4-Br)-OH.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of vials, add a pre-weighed excess of Fmoc-β-HoPhe(4-Br)-OH (e.g., 20 mg). The key is to ensure undissolved solid remains after equilibration.

    • Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to each vial.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

  • Sample Clarification:

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a micropipette and filter it through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulates. This clarified solution is your saturated stock.

  • HPLC Analysis:

    • Prepare a series of accurate dilutions of the clarified saturated stock solution using the same solvent.

    • Concurrently, prepare a set of calibration standards of Fmoc-β-HoPhe(4-Br)-OH of known concentrations in the same solvent.

    • Analyze both the diluted samples and the calibration standards by reverse-phase HPLC with UV detection at a wavelength where the Fmoc group has a strong absorbance (typically around 265 nm or 301 nm).

  • Quantification and Solubility Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of Fmoc-β-HoPhe(4-Br)-OH in the tested solvent under the specified conditions.

Concluding Remarks for the Practicing Scientist

A comprehensive understanding of the solubility of Fmoc-β-HoPhe(4-Br)-OH is not merely an academic exercise; it is a critical prerequisite for its successful application in the synthesis of novel peptide-based therapeutics. While direct, quantitative data for this specific reagent remains to be widely published, the principles outlined in this guide provide a robust framework for its informed use. By understanding the structural determinants of its solubility and employing the detailed experimental protocol provided, researchers can confidently integrate Fmoc-β-HoPhe(4-Br)-OH into their synthetic strategies, thereby unlocking its full potential in the design and development of next-generation pharmaceuticals.

References

  • Chem-Impex. Fmoc-L-β-homophenylalanine. [Link]

  • Chem-Impex. Fmoc-4-phenyl-L-β-homophenylalanine. [Link]

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

  • Chemsrc. Fmoc-L-beta-homophenylalanine. [Link]

  • Chem-Impex. Fmoc-4-bromo-L-phenylalanine. [Link]

  • Sandomenico, A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7431. [Link]

  • GenScript. Peptide Solubility Guidelines. [Link]

  • Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. [Link]

  • López, J., & Albericio, F. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. [Link]

  • BuyersGuideChem. Fmoc-D-beta-Phe(4-Br)-OH. [Link]

  • PubChem. 4-Bromo-L-phenylalanine. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Fmoc-β-HoPhe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fmoc-β-HoPhe(4-Br)-OH in Modern Drug Discovery

In the landscape of peptide chemistry and pharmaceutical development, the incorporation of unnatural amino acids is a cornerstone strategy for creating novel therapeutics with enhanced properties. Fmoc-β-HoPhe(4-Br)-OH, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propan-1-ol, represents a particularly valuable building block. As a β-amino alcohol derivative of phenylalanine, it introduces conformational constraints into peptide backbones, which can significantly improve metabolic stability and receptor-binding affinity.

The presence of a bromine atom on the phenyl ring is not merely an isotopic label; it serves as a versatile chemical handle for post-synthetic modifications via cross-coupling reactions, enabling the construction of complex molecular architectures and peptide libraries for drug screening.[1] The N-terminal fluorenylmethoxycarbonyl (Fmoc) group ensures its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[2][3]

This guide provides an in-depth, scientifically grounded overview of a reliable synthetic pathway to Fmoc-β-HoPhe(4-Br)-OH. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind reagent selection, reaction conditions, and in-process controls, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it with confidence.

Conceptual Blueprint: A Retrosynthetic Approach

Before embarking on the synthesis, a logical retrosynthetic analysis allows us to deconstruct the target molecule into readily available starting materials. This process illuminates the key transformations required and informs our overall strategy.

Retrosynthesis target Fmoc-β-HoPhe(4-Br)-OH (Target Molecule) intermediate2 4-Bromo-L-phenylalaninol (β-Amino Alcohol) target->intermediate2 Fmoc Protection (Amine Functionalization) intermediate1 N-Boc-4-bromo-L-phenylalaninol intermediate2->intermediate1 Boc Deprotection (Protecting Group Swap) start_material N-Boc-4-bromo-L-phenylalanine (Starting Material) intermediate1->start_material Carboxylic Acid Reduction (C=O → CH₂OH)

Caption: Retrosynthetic analysis of Fmoc-β-HoPhe(4-Br)-OH.

This analysis reveals a robust three-step synthetic pathway starting from the commercially available N-Boc-4-bromo-L-phenylalanine.[4][5]

The Synthetic Pathway: From Protected Amino Acid to Target Molecule

Our forward synthesis strategy is designed for scalability, purity, and stereochemical retention. It begins with the selective reduction of the carboxylic acid, followed by a protecting group exchange, and culminates in the final Fmoc protection.

Synthetic_Pathway start N-Boc-4-bromo-L-phenylalanine Commercially Available step1 N-Boc-4-bromo-L-phenylalaninol Intermediate 1 start->step1   BH₃·SMe₂ or LiAlH₄   THF, 0°C to rt    step2 4-Bromo-L-phenylalaninol Intermediate 2 step1->step2   TFA or HCl in Dioxane   CH₂Cl₂    final Fmoc-β-HoPhe(4-Br)-OH Final Product step2->final   Fmoc-OSu, NaHCO₃   Dioxane/H₂O   

Caption: Overall synthetic scheme for Fmoc-β-HoPhe(4-Br)-OH.

Step 1: Selective Reduction of N-Boc-4-bromo-L-phenylalanine

Objective: To selectively reduce the carboxylic acid moiety to a primary alcohol without affecting the Boc protecting group or the aromatic bromine.

Mechanistic Rationale: The choice of reducing agent is critical. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective, they can be difficult to handle on a large scale and require stringent anhydrous conditions. A more practical and equally effective alternative is a borane complex, such as Borane Dimethyl Sulfide (BH₃·SMe₂). Boranes are chemoselective for carboxylic acids over the carbamate (Boc) group and other esters. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired alcohol. A general process for reducing amino acids using borane complexes has been previously described.[6]

Detailed Experimental Protocol: Step 1
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-bromo-L-phenylalanine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Borane Dimethyl Sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 1.5-2.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until gas evolution ceases. This step safely neutralizes any excess borane.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Work-up & Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography on silica gel.

Quantitative Data: Step 1
ParameterExpected Value
Typical Yield 85 - 95%
Purity (Post-Chromatography) >98% (by HPLC)
Appearance White to off-white solid

Step 2: Boc Deprotection to Yield the Free Amino Alcohol

Objective: To remove the acid-labile Boc protecting group to expose the primary amine for the subsequent Fmoc protection step.

Mechanistic Rationale: The tert-Butoxycarbonyl (Boc) group is designed for its stability in basic and neutral conditions but its facile cleavage under acidic conditions.[7] Strong acids like Trifluoroacetic Acid (TFA) are commonly used. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then scavenged, and subsequent decarboxylation to release the free amine.

Detailed Experimental Protocol: Step 2
  • Reaction Setup: Dissolve the N-Boc-4-bromo-L-phenylalaninol from Step 1 in Dichloromethane (DCM) (approx. 10 mL per gram).

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) (3-5 eq) dropwise at room temperature.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product will have a much lower Rf value and will be ninhydrin-positive.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: The resulting TFA salt can often be used directly in the next step after thorough drying. Alternatively, it can be neutralized by dissolving the residue in a minimal amount of water and basifying with a mild base like NaHCO₃, followed by extraction with an organic solvent.

Quantitative Data: Step 2
ParameterExpected Value
Typical Yield >95% (often quantitative and used crude)
Purity Sufficient for next step without purification
Appearance Viscous oil or white solid (as TFA salt)

Step 3: N-Terminal Fmoc Protection

Objective: To install the base-labile Fmoc protecting group onto the primary amine of 4-Bromo-L-phenylalaninol, yielding the final product.

Mechanistic Rationale: This is a standard nucleophilic acyl substitution. The free amine of the amino alcohol acts as a nucleophile, attacking the carbonyl carbon of an activated Fmoc reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). The reaction is typically performed in a biphasic system (e.g., dioxane and aqueous sodium bicarbonate) to maintain a basic pH, which ensures the amine is in its deprotonated, nucleophilic state. The bicarbonate also neutralizes the N-hydroxysuccinimide (HOSu) leaving group as it is formed.[8] It is important to be aware that the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as a side product through a Lossen-type rearrangement.[9]

Detailed Experimental Protocol: Step 3
  • Reaction Setup: Dissolve the crude 4-Bromo-L-phenylalaninol (TFA salt) from Step 2 in a 1:1 mixture of 1,4-Dioxane and 10% aqueous sodium bicarbonate solution.

  • Reagent Addition: To this stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-Dioxane dropwise.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the disappearance of the starting material (ninhydrin-positive) and the appearance of the product (ninhydrin-negative) by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product as a white solid.

Quantitative Data: Step 3
ParameterExpected Value
Typical Yield 80 - 90%
Purity (Post-Chromatography) >99% (by HPLC)
Appearance White crystalline solid

Workflow Visualization

The following diagram illustrates the practical laboratory workflow, emphasizing the cyclical nature of synthesis and analysis.

Workflow setup Reaction Setup (Flask, Reagents, Solvent) reaction Controlled Reaction (Temperature, Time) setup->reaction monitor In-Process Control (TLC / LC-MS) reaction->monitor monitor->reaction Continue Reaction workup Quench & Work-up (Extraction, Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify char Final Characterization (NMR, MS, HPLC) purify->char

Caption: General experimental workflow for each synthetic step.

Conclusion

The synthesis of Fmoc-β-HoPhe(4-Br)-OH is a robust and reproducible process that provides access to a highly valuable building block for advanced peptide synthesis and drug development. By understanding the rationale behind each transformation—from the chemoselective reduction of the starting amino acid to the strategic exchange and installation of protecting groups—researchers can confidently execute this synthesis. The protocols described herein, coupled with diligent in-process monitoring, ensure the production of high-purity material ready for incorporation into the next generation of peptide-based therapeutics.

References

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. Available from: [Link]

  • Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Molecules. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Available from: [Link]

  • Methods for the synthesis of fmoc protected amines. (1996). Google Patents.
  • Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters. (2005). Google Patents.
  • Preparation method of Fmoc-beta-Ala-AA-OH. (2019). Google Patents.
  • 4-Bromo-L-phenylalanine. (n.d.). PubChem. Available from: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Available from: [Link]

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. (2016). National Institutes of Health (NIH). Available from: [Link]

  • Anusevičius, K., Mickevičius, V., & Mikulskienė, G. (2010). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Chemija. Available from: [Link]

  • Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. (2008). ResearchGate. Available from: [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2016). ACS Publications. Available from: [Link]

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Methodological & Application

Application Note: A Robust Protocol for Solid-Phase Synthesis of Peptides Incorporating the Sterically Hindered Amino Acid Fmoc-β-HoPhe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids

The incorporation of unnatural or non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in drug discovery and chemical biology. These novel building blocks allow for the rational design of peptidomimetics with enhanced properties, including increased metabolic stability, constrained conformations for improved receptor affinity, and novel functionalities.[1][2] One such building block, Fmoc-beta-Homo-Phenylalanine(4-Bromo)-OH (Fmoc-β-HoPhe(4-Br)-OH), presents unique opportunities and challenges. The β-homo-amino acid structure introduces an additional carbon into the peptide backbone, influencing secondary structure and proteolytic resistance. The 4-bromo substitution on the phenyl ring provides a handle for further chemical modification, such as cross-coupling reactions, and can enhance binding interactions through halogen bonding.

However, the successful incorporation of Fmoc-β-HoPhe(4-Br)-OH via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is non-trivial.[3] Its significant steric bulk, arising from both the β-amino acid scaffold and the substituted phenyl group, can impede coupling reactions, leading to deletion sequences and diminished final yields.[4] This application note provides a comprehensive, field-proven protocol for the efficient synthesis of peptides containing this challenging amino acid. We will delve into the rationale behind critical steps, from resin selection to final cleavage, and present a robust methodology tailored for researchers, scientists, and drug development professionals.

The Fmoc-SPPS Cycle: A Foundational Workflow

Fmoc-SPPS is the predominant method for peptide synthesis due to its use of milder, base-labile Nα-protection, which is compatible with a wide array of sensitive side-chain protecting groups.[3][5] The synthesis is a cyclical process involving the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[6]

fmoc_spps_workflow start Start: Solid Support Resin (e.g., Rink Amide) deprotection Step 1: Nα-Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitor Step 3: Monitoring (e.g., Kaiser Test) wash2->monitor monitor->coupling Incomplete (Double Couple) cycle_end Repeat Cycle for Next Amino Acid monitor->cycle_end Coupling Complete cycle_end->deprotection final_cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle_end->final_cleavage Final AA Coupled

Figure 1: The iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).

Materials and Reagents

High-quality reagents are paramount for successful peptide synthesis. The use of peptide synthesis-grade solvents, which are low in water and amine contaminants, is critical.[7]

ReagentGradeSupplier RecommendationPurpose
Resin
Rink Amide MBHA Resin (100-200 mesh)SPPS GradeNovaBiochem®, OthersSolid support for C-terminal amide peptides.
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher, MilliporePrimary solvent for washing, deprotection, and coupling reactions.[8]
Dichloromethane (DCM)ACS Grade or higherMajor suppliersResin swelling and washing.
PiperidineACS Grade or higherSigma-Aldrich, AcrosBase for Fmoc-group removal.
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeMajor suppliersBase for activation/coupling reactions.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Major suppliersCleavage of peptide from resin and side-chain deprotection.
Amino Acids
Fmoc-protected Amino AcidsSPPS GradeBachem, ChemPep, OthersStandard peptide building blocks.
Fmoc-β-HoPhe(4-Br)-OHCustom or SpecialtySpecialty suppliersThe target unnatural amino acid.
Coupling Reagents
HATU>98% PurityMajor suppliersPotent activator for hindered amino acids.[9]
Scavengers
Triisopropylsilane (TIS)>98% PurityMajor suppliersCation scavenger to prevent side reactions during cleavage.[10]
Deionized Water (H₂O)18 MΩ·cmIn-houseScavenger in cleavage cocktail.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Part 1: Resin Preparation and Swelling

The initial swelling of the resin is crucial as it allows reagents to penetrate the polymer matrix.[8]

  • Weigh Resin: Place 0.1 mmol of Rink Amide resin in a suitable reaction vessel (e.g., a fritted glass funnel or an automated synthesizer vessel).

  • Swell Resin: Add Dichloromethane (DCM) (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.

  • Solvent Exchange: Drain the DCM and wash the resin 3 times with N,N-Dimethylformamide (DMF) to prepare it for the first synthesis cycle.

Part 2: The Iterative SPPS Cycle

This cycle is repeated for each amino acid in the sequence.[6]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (v/v) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.[9] This two-step process ensures complete removal of the Fmoc group.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[7] Inadequate washing can compromise the subsequent coupling step.

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, pre-activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU (0.95 eq. relative to the amino acid) and DIPEA (2 eq. relative to the resin) in DMF for 3-8 minutes.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes at room temperature.

  • Coupling of Fmoc-β-HoPhe(4-Br)-OH (Special Protocol):

    • Rationale: The steric hindrance of Fmoc-β-HoPhe(4-Br)-OH necessitates a more potent activation method and potentially longer reaction times to achieve high coupling efficiency.[11][12] HATU is a superior choice here as it forms a highly reactive OAt-ester, which is more effective for coupling bulky residues than the OBt-esters formed by HBTU/TBTU.[9][13]

    • Procedure: i. In a separate vial, dissolve Fmoc-β-HoPhe(4-Br)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. ii. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. iii. Add the activated solution to the resin. iv. Agitate for 2-4 hours at room temperature. A longer coupling time is a prudent first measure to overcome the steric barrier.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Importance: The Kaiser (ninhydrin) test is a critical qualitative check to confirm the absence of free primary amines, indicating a complete coupling reaction.[14] Proceeding to the next cycle with an incomplete coupling results in a deletion sequence, which can be difficult to separate from the target peptide.

    • Procedure: i. Take a small sample of resin beads (5-10 mg) and wash them with ethanol. ii. Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in ethanol), and C (phenol in ethanol).[14] iii. Heat at 110°C for 3-5 minutes.

    • Interpretation:

      • Beads are colorless/yellow: Negative result. Coupling is complete (>99.5%). Proceed to the next cycle.

      • Beads are dark blue/purple: Positive result. Free amines are present, and coupling is incomplete.

  • Troubleshooting Incomplete Coupling (Double Couple):

    • If the Kaiser test is positive, drain the wash solvent and repeat the coupling step (Step 3 or 4) with a freshly prepared activated amino acid solution.

    • After the second coupling, wash and perform the Kaiser test again. If it remains positive, a capping step with acetic anhydride may be necessary to terminate the unreacted chains before proceeding.

Repeat this cycle until the entire peptide sequence has been assembled.

Part 3: Final Cleavage and Deprotection

This final step simultaneously cleaves the completed peptide from the resin support and removes the acid-labile side-chain protecting groups.

  • Final Fmoc Removal: After the last coupling, perform a final Fmoc deprotection (Part 2, Step 1).

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol to shrink the resin.

    • Dry the resin under high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation:

    • Rationale: During cleavage, reactive cationic species are generated from the protecting groups. Scavengers are required to trap these cations and prevent side reactions with nucleophilic residues like Trp, Met, or Tyr.[10] A common and effective general-purpose cocktail is Reagent K, but a simpler, less odorous mixture is often sufficient.

    • Recommended Cocktail (TFA/H₂O/TIS 95:2.5:2.5 v/v/v): i. Work in a certified fume hood and wear appropriate PPE. TFA is highly corrosive. ii. Prepare the cocktail by carefully mixing 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL triisopropylsilane.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).

    • Stir at room temperature for 2-3 hours. Peptides with multiple arginines or other sensitive residues may require longer cleavage times.[15]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the peptide into a fresh centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add cold (4°C) methyl-t-butyl ether (MTBE) or diethyl ether (10x the volume of the filtrate) to the tube to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.[16]

    • Dry the crude peptide pellet under vacuum.

troubleshooting_workflow start Perform Kaiser Test After Coupling positive Result: Positive (Blue Beads) start->positive negative Result: Negative (Yellow Beads) start->negative double_couple Action: Perform Second Coupling (Fresh Reagents) positive->double_couple proceed Action: Proceed to next Fmoc-Deprotection negative->proceed retest Retest with Kaiser double_couple->retest retest_pos Result: Still Positive retest->retest_pos retest_neg Result: Negative retest->retest_neg capping Action: Cap unreacted chains (e.g., Acetic Anhydride) retest_pos->capping retest_neg->proceed capping->proceed

Figure 2: Decision tree for troubleshooting incomplete coupling reactions.

Part 4: Peptide Purification and Characterization

The crude product is a mixture containing the target peptide along with impurities such as deletion and truncated sequences.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[17]

  • Characterization: The identity and purity of the final peptide must be confirmed.

    • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[18]

    • Analytical HPLC: To determine the purity of the final product.

Conclusion

The successful synthesis of peptides containing sterically demanding residues like Fmoc-β-HoPhe(4-Br)-OH is achievable with careful optimization of the standard Fmoc-SPPS protocol. The key modifications—namely, the use of a high-potency coupling reagent such as HATU, extended reaction times, and diligent in-process monitoring via the Kaiser test—are essential for overcoming the kinetic barriers to efficient acylation. This protocol provides a validated framework to empower researchers in the synthesis of complex, modified peptides, thereby accelerating innovation in therapeutic and research applications.

References

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Phenomenex. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PMC - NIH. Available at: [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Available at: [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. ACS Publications. Available at: [Link]

  • Synthesis of Modified Amino Acids and Insertion in Peptides and Mimetics. University of Bologna. Available at: [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. Available at: [Link]

Sources

Application Note: High-Efficiency Coupling of Fmoc-beta-HoPhe(4-Br)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring high-fidelity incorporation of Fmoc-beta-HoPhe(4-Br)-OH (Fmoc-4-bromo-L-beta-homophenylalanine) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Chemical Context

This compound presents a dual challenge in peptide synthesis: it combines the altered backbone kinetics of a


-amino acid with the steric and hydrophobic bulk of a para-bromo substituent.
  • Chemical Definition: While commercially listed as "beta-HoPhe" (implying homologation), the chemical structure is typically (S)-3-amino-4-(4-bromophenyl)butyric acid . This is a

    
    -amino acid where the side chain (4-bromobenzyl) is attached to the 
    
    
    
    -carbon.
  • The Challenge:

    • Kinetic Lag:

      
      -amino acids exhibit slower acylation kinetics than 
      
      
      
      -amino acids due to the extra methylene group in the backbone, which alters the transition state geometry during amide bond formation.
    • Aggregation:

      
      -peptides and mixed 
      
      
      
      -peptides are prone to forming stable secondary structures (e.g., 14-helices) even at short lengths, leading to on-resin aggregation and "difficult sequences."
    • Hydrophobicity: The 4-Br moiety significantly increases the hydrophobicity of the residue, necessitating optimized solvent systems to maintain chain solvation.

Pre-Synthesis Strategic Planning

Resin Selection

The choice of resin is critical to minimize steric crowding.

  • Recommendation: Use ChemMatrix® (PEG-based) or low-loading Polystyrene (PS) resins (0.2 – 0.4 mmol/g).

  • Rationale: PEG-based resins swell better in the polar aprotic solvents required for hydrophobic sequences, improving diffusion rates for the bulky this compound monomer.

Solvent Engineering

Standard DMF may be insufficient for maintaining solubility of the activated 4-Br species.

  • Primary Solvent: DMF (Dimethylformamide).

  • Co-Solvent: NMP (N-methyl-2-pyrrolidone) is recommended (20-30% v/v) if the sequence is aggregation-prone.

  • Chaotropic Agents: For sequences >15 residues, consider adding 0.1 M LiCl or pseudoproline dipeptides at strategic intervals to disrupt secondary structure formation.

Detailed Experimental Protocol

Reagent Preparation

Ensure all reagents are fresh. The 4-Br derivative is expensive; efficient activation is paramount to avoid waste.

ComponentSpecificationConcentrationNotes
Amino Acid This compound0.2 M in DMFDissolve with sonication if necessary.
Activator DIC / Oxyma Pure 0.5 M / 0.5 MPreferred for low racemization.
Alt. Activator HATU / HOAt / DIEA 0.4 M (Activators)Use for "difficult" re-couplings.
Base DIEA (Diisopropylethylamine)1.0 M in NMPUse only with Uronium/Phosphonium salts.
Deprotection 20% Piperidine + 0.1M HOBtin DMFHOBt suppresses aspartimide formation.
Coupling Workflow (The "Double-Hit" Strategy)

Due to the sluggish kinetics of


-amino acids, a single coupling is rarely sufficient. We utilize a Double Coupling  protocol with distinct activation chemistries to maximize yield.
Step 1: First Coupling (Carbodiimide Activation)
  • Goal: Efficient acylation with minimal risk of capping.

  • Reagents: 3.0 eq Amino Acid + 3.0 eq DIC + 3.0 eq Oxyma Pure.

  • Conditions:

    • Room Temperature: Shake for 60–90 minutes.

    • Microwave (Optional): 75°C for 5 minutes (Power: 25-30W).

  • Mechanism: Oxyma Pure forms a highly reactive ester that is less prone to epimerization than HOBt esters.

Step 2: Second Coupling (Uronium Activation)
  • Goal: Drive completion for sterically hindered sites.

  • Reagents: 2.0 eq Amino Acid + 2.0 eq HATU + 2.0 eq HOAt + 4.0 eq DIEA.

  • Conditions:

    • Room Temperature: Shake for 45–60 minutes.

    • Microwave: 75°C for 5 minutes.

  • Note: Pre-activate the amino acid with HATU/HOAt/DIEA for 30 seconds before adding to the resin to form the active ester.

Monitoring

Standard Kaiser tests can be ambiguous with


-amines due to aggregation.
  • Primary Test: Chloranil Test (more sensitive for secondary amines, though

    
    -HoPhe is primary, the aggregation often mimics secondary amine behavior).
    
  • Secondary Test: Micro-cleavage . Cleave a small resin sample (2-3 mg) with TFA/H2O/TIS (95:2.5:2.5) for 30 mins and analyze via HPLC/MS to confirm coupling mass (+466 Da shift).

Visualization of Coupling Dynamics[1][2]

Activation & Coupling Pathway

The following diagram illustrates the parallel activation pathways recommended for this difficult residue.

CouplingWorkflow cluster_Activation Activation Pathways Start Resin-Bound Peptide (Free Amine) Coupling Nucleophilic Attack (Rate Limiting Step) Start->Coupling AA This compound Act1 Pathway A: DIC + Oxyma (Standard / Low Epimerization) AA->Act1 Primary Method Act2 Pathway B: HATU + HOAt + DIEA (High Power / Re-Coupling) AA->Act2 Secondary Method ActiveEster Activated Oxyma/At Ester Act1->ActiveEster Act2->ActiveEster ActiveEster->Coupling Product Fmoc-Peptide-Resin Coupling->Product Formation of Beta-Peptide Bond

Figure 1: Dual-pathway activation strategy ensuring maximal acylation efficiency for sterically hindered beta-amino acids.

Troubleshooting & Optimization

Incomplete Coupling (Deletion Sequences)

If the Kaiser test remains positive after double coupling:

  • Switch to PyAOP: PyAOP (phosphonium salt) is a pyridine analog of PyBOP and is often superior for difficult couplings involving hindered amines.

  • Use Acid Fluorides: Convert this compound to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are highly reactive and small, penetrating the resin matrix better.

    • Protocol: AA (3 eq) + TFFH (3 eq) + DIEA (6 eq) in DCM.

Aggregation Handling

If the resin bed shrinks or coupling yields drop in subsequent steps:

  • Magic Mixture: Use DCM/DMF/NMP (1:1:1) with 1% Triton X-100 for wash steps.

  • Elevated Temperature: Perform coupling at 50°C (conventional heating) or 75°C (microwave). Warning: Do not exceed 75°C to prevent bromine elimination or racemization.

References

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck/Sigma Technical Library. Link

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Protocol Overview.Link

  • Luxembourg Bio Technologies. (2013).[2] Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Link

  • MedChemExpress. (n.d.). Fmoc-Phe(4-Br)-OH Product Data & Applications.Link

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Fmoc-β-HoPhe(4-Br)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction to modify the unnatural amino acid Fmoc-β-HoPhe(4-Br)-OH. The protocol details a robust methodology for the palladium-catalyzed synthesis of novel biaryl β-homophenylalanine derivatives, which are valuable building blocks for creating structurally diverse peptides with enhanced pharmacological properties. This guide emphasizes the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and offers practical insights into reaction optimization, troubleshooting, and product characterization.

Introduction: The Strategic Value of Site-Specific Peptide Modification

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][3] Its application in peptide and protein chemistry has unlocked unprecedented opportunities for the site-specific introduction of diverse functionalities, thereby expanding the chemical space accessible for drug discovery and development.[4][5]

This application note focuses on the Suzuki-Miyaura coupling of Fmoc-β-HoPhe(4-Br)-OH, a fluorenylmethyloxycarbonyl (Fmoc)-protected β-homophenylalanine derivative bearing a 4-bromophenyl side chain.[6] The β-amino acid backbone offers inherent resistance to enzymatic degradation, while the aryl bromide handle serves as a versatile anchor point for introducing a wide array of aryl and heteroaryl moieties via palladium catalysis. This approach facilitates the creation of novel, non-proteinogenic amino acid building blocks that can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[7][8]

The resulting biaryl-containing peptides can exhibit unique conformational constraints, enhanced binding affinities, and improved pharmacokinetic profiles, making this a powerful strategy for the development of next-generation peptide therapeutics.

Mechanism and Key Principles of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[2][3][9] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Fmoc-β-HoPhe(4-Br)-OH), forming a Pd(II) intermediate.[2][9] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition ArX Fmoc-β-HoPhe(4-Br)-OH (Aryl Halide) ArX->OxAdd R_BOH2 R-B(OH)₂ (Boronic Acid) Transmetalation Transmetalation Intermediate [Ar-Pd(II)-R]L₂ R_BOH2->Transmetalation Base Base Base->Transmetalation OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Fmoc-β-HoPhe(4-R)-OH) Transmetalation->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Considerations for Coupling with Fmoc-Protected Amino Acids
  • Base Sensitivity of the Fmoc Group: The Fmoc protecting group is notoriously base-labile. Therefore, the choice of base and reaction temperature are critical to prevent premature deprotection.[5] While strong bases like sodium hydroxide are common in Suzuki-Miyaura reactions, milder inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred for this application.[5]

  • Catalyst and Ligand Selection: The choice of palladium source and ligand significantly impacts reaction efficiency. For aryl bromides, common catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ paired with phosphine ligands like PPh₃, SPhos, or XPhos. The ligand stabilizes the palladium center and modulates its reactivity.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is often employed. Water is typically necessary to dissolve the inorganic base and facilitate the transmetalation step. However, for Fmoc-protected substrates, non-aqueous conditions may be explored to minimize side reactions.[8]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of Fmoc-β-HoPhe(4-Br)-OH with a representative arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for different boronic acid partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Fmoc-β-HoPhe(4-Br)-OH≥98%Commercially AvailableStore at 2-8 °C, protected from light.
Arylboronic Acid≥97%Commercially AvailableUse 1.2-1.5 equivalents.
Pd(PPh₃)₄≥99%Commercially AvailableHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableUse 2.0-3.0 equivalents.
1,4-DioxaneAnhydrousCommercially AvailableUse a freshly opened bottle or distill.
Deionized WaterHigh PurityIn-houseDegas thoroughly before use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
1 M HClAqueousIn-houseFor workup.
BrineSaturated NaClIn-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Protocol

Caption: Experimental workflow for the Suzuki-Miyaura coupling of Fmoc-β-HoPhe(4-Br)-OH.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Fmoc-β-HoPhe(4-Br)-OH (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition and Reaction:

    • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

    • For TLC analysis, a typical mobile phase is a mixture of ethyl acetate and hexanes, with visualization under UV light and/or by staining with potassium permanganate.[11]

    • The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Purity should also be assessed by HPLC.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature- Use a fresh batch of catalyst or a different palladium source/ligand combination.- Ensure all solvents are thoroughly degassed by sparging with an inert gas.- Increase the reaction temperature in 10 °C increments, monitoring for Fmoc deprotection.
Fmoc Deprotection - Base is too strong- Reaction temperature is too high- Prolonged reaction time- Switch to a milder base such as K₃PO₄ or NaHCO₃.- Reduce the reaction temperature.[5]- Optimize catalyst loading to reduce reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst degradation- Ensure the reaction is maintained under a strict inert atmosphere.- Consider a more robust ligand to stabilize the palladium catalyst.
Difficulty in Purification - Co-elution of product and byproducts- Adjust the polarity of the chromatography eluent.- Consider reverse-phase chromatography if the product is sufficiently polar.

Data Analysis and Characterization

Expected Outcome

The successful Suzuki-Miyaura cross-coupling of Fmoc-β-HoPhe(4-Br)-OH with an arylboronic acid will yield the corresponding Fmoc-protected biaryl-β-homophenylalanine derivative. The yield will vary depending on the specific boronic acid used but should generally be in the range of 60-90% after purification.

Analytical Techniques
  • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the product, showing the disappearance of the C-Br bond and the appearance of new aromatic signals corresponding to the coupled aryl group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Will determine the purity of the final product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the chemical modification of Fmoc-β-HoPhe(4-Br)-OH. The protocol outlined in this application note provides a reliable starting point for the synthesis of a diverse range of novel, unnatural amino acids. By carefully controlling the reaction conditions, particularly the choice of base and temperature, researchers can achieve high yields of the desired products while preserving the integrity of the base-labile Fmoc protecting group. These custom-synthesized building blocks are poised to accelerate the development of innovative peptide-based therapeutics with enhanced properties.

References

  • Qiao, J. X., et al. (2011). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(11), 4537–4544. Available from: [Link]

  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 5, 2026, from [Link]

  • Thomas, S., & Singleton, D. A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 5, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved February 5, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 5, 2026, from [Link]

  • Tanaka, K. (2014). Suzuki coupling for protein modification. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Voll, A., et al. (2018). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 14, 1-9. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • Vannecke, W., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 25(21), 5001. Available from: [Link]

  • Doug, N. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Worthington, R. J., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 21(15), 5982–5986. Available from: [Link]

  • Qiao, J. X., et al. (2011). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(11), 4537–4544. Available from: [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved February 5, 2026, from [Link]

Sources

Application Note: Synthesis and Validation of Protease-Resistant Peptides Using Fmoc-β-HoPhe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often undermined by their rapid degradation by endogenous proteases, leading to short in vivo half-lives. A primary strategy to overcome this limitation is the incorporation of non-natural amino acids that sterically hinder protease recognition and cleavage. This guide provides an in-depth technical overview and detailed protocols for the synthesis of protease-resistant peptides using the novel building block, Fmoc-β-homo-phenylalanine(4-Br)-OH. We explore the dual-mechanism rationale for this amino acid's design: the β-amino acid backbone disrupts the canonical α-peptide bond geometry required by proteases, while the 4-bromo substitution on the phenyl ring offers unique physicochemical properties that can enhance binding affinity and structural stability. This document serves as a comprehensive resource for researchers in drug discovery and peptide chemistry, detailing optimized solid-phase synthesis protocols, analytical characterization methods, and a functional assay to verify protease resistance.

Introduction: The Challenge of Peptide Stability

Peptide-based therapeutics offer high specificity and potency, making them attractive alternatives to small molecules for targeting challenging protein-protein interactions.[1] However, a major hurdle in their clinical development is their susceptibility to proteolytic degradation, which results in rapid clearance and poor bioavailability.[2] Nature's proteases, such as trypsin and chymotrypsin, have evolved to recognize and cleave peptide bonds between L-α-amino acids with high efficiency. To create viable peptide drugs, medicinal chemists must engineer molecules that retain their therapeutic function while evading this enzymatic machinery.

The incorporation of unnatural amino acids is a powerful strategy to enhance metabolic stability.[3] Among these, β-amino acids are particularly effective. By introducing an additional methylene unit into the amino acid backbone, β-peptides adopt secondary structures distinct from their α-peptide counterparts and are poor substrates for proteases.[2]

This application note focuses on the use of Fmoc-β-HoPhe(4-Br)-OH , a rationally designed building block that combines the stability-enhancing properties of a β-amino acid with the unique structural contributions of a halogenated aromatic side chain.

Rationale for Fmoc-β-HoPhe(4-Br)-OH

The selection of this specific amino acid derivative is based on a two-pronged approach to enhancing peptide drug-like properties:

  • Protease Resistance via Backbone Modification: The β-homophenylalanine structure fundamentally alters the peptide backbone, creating a steric shield that prevents the peptide from fitting into the active site of common proteases. This modification is a direct and effective mechanism for increasing the peptide's half-life in a biological environment.

  • Modulation of Physicochemical Properties via Side-Chain Halogenation: The introduction of a bromine atom at the para-position of the phenyl ring is a strategic chemical modification. Halogenation can influence hydrophobicity, dipole moment, and electrostatic interactions.[4] The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[5] This modification allows for the fine-tuning of the peptide's structural and binding characteristics.[4][6]

Core Principles and Methodologies

The synthesis of peptides incorporating Fmoc-β-HoPhe(4-Br)-OH is achieved through Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Fmoc-SPPS is the predominant method for peptide synthesis due to its mild deprotection conditions, which preserves the integrity of complex side chains and modifications.[7]

The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps. The general cycle of Fmoc-SPPS is depicted below.

SPPS_Workflow Resin 1. Start with Resin (e.g., Rink Amide Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Free N-terminus Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Elongate peptide Repeat->Deprotection Next Cycle Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Complete Purification 7. Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Protease Resistance

Proteases recognize the specific three-dimensional conformation of α-peptide substrates. The introduction of a β-amino acid disrupts this conformation. The altered spacing of side chains and the different torsional angles of the backbone prevent the peptide from binding effectively to the enzyme's active site, thus inhibiting cleavage.

Protease_Resistance cluster_0 Standard α-Peptide Substrate cluster_1 β-Amino Acid Containing Peptide a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 Protease_A Protease a2->Protease_A Recognized Cleavage Site a4 a4 a3->a4 Cleavage Peptide Fragments Protease_A->Cleavage Cleavage b1 b1 b2 b2 b1->b2 b_beta β b2->b_beta b4 b4 b_beta->b4 Protease_B Protease b_beta->Protease_B Steric Hindrance No Recognition NoCleavage Intact Peptide Protease_B->NoCleavage No Cleavage

Caption: Steric hindrance mechanism of protease resistance conferred by β-amino acids.

Experimental Protocols

Materials and Reagents
ReagentSupplierRecommended Purity
Rink Amide MBHA Resin (100-200 mesh)Various0.3-0.8 mmol/g
Fmoc-β-HoPhe(4-Br)-OHVarious>98% (HPLC)
Standard Fmoc-L-amino acidsVarious>99% (HPLC)
HATUVarious>99%
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide Synthesis Grade
PiperidineSigma-AldrichPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis Grade
Dichloromethane (DCM)Fisher ScientificACS Grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich99%
HPLC Grade AcetonitrileFisher ScientificHPLC Grade
HPLC Grade WaterFisher ScientificHPLC Grade
Trypsin, TPCK TreatedPromegaMS Grade
Protocol: Solid-Phase Synthesis of a Model β-Peptide

This protocol describes the manual synthesis of a model peptide (e.g., Ac-Ala-Val-β-HoPhe(4-Br) -Leu-Gly-NH₂) on a 0.1 mmol scale.

1. Resin Preparation:

  • Place 250 mg of Rink Amide resin (assuming 0.4 mmol/g loading) in a fritted reaction vessel.

  • Swell the resin in DMF for 30 minutes, then drain.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10 minutes and drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Standard Amino Acids (e.g., Fmoc-Gly-OH):

  • In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Pre-activate for 2 minutes.[7]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 45-60 minutes at room temperature.

  • Perform a Kaiser test to confirm reaction completion (negative result = blue beads). If the test is positive, continue coupling for another 30 minutes.

  • Drain the vessel and wash with DMF (5 x 5 mL).

4. Coupling of Fmoc-β-HoPhe(4-Br)-OH (Sterically Hindered):

  • Rationale: β-amino acids and other sterically hindered residues often exhibit slower coupling kinetics.[7] Therefore, a double coupling strategy using a potent activating agent like HATU is employed to ensure the reaction goes to completion.[7]

  • First Coupling:

    • In a separate vial, dissolve Fmoc-β-HoPhe(4-Br)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF. Pre-activate for 5 minutes.[7]

    • Add the solution to the resin and agitate for 90 minutes.

    • Drain and wash with DMF (3 x 5 mL).

  • Second Coupling:

    • Repeat the activation and coupling step with fresh reagents for another 90 minutes.

    • Perform a Kaiser test. A negative result is crucial before proceeding.

    • Drain and wash thoroughly with DMF (5 x 5 mL).

5. Chain Elongation and Capping:

  • Repeat steps 2 and 3 (or 4 for other hindered residues) for the remaining amino acids in the sequence (Leu, Val, Ala).

  • After the final Fmoc deprotection, cap the N-terminus by adding a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes. This ensures all final peptides are acetylated.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen for 30 minutes.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: Work in a fume hood, TFA is highly corrosive).

  • Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 3 hours.

  • Filter the solution into a 50 mL centrifuge tube, collecting the cleaved peptide.

  • Precipitate the crude peptide by adding 40 mL of cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice.

  • Dry the white peptide pellet under vacuum.

Protocol: Peptide Purification and Analysis

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

  • Purify using a preparative C18 column.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes, is a good starting point for many peptides.

    • Flow Rate: Dependent on column size (e.g., 10-20 mL/min for preparative).

    • Detection: 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

2. Analytical Characterization:

  • Purity Analysis: Analyze the collected fractions on an analytical C18 column with a faster gradient (e.g., 5% to 95% B over 15 minutes) to confirm purity >95%.

  • Mass Spectrometry: Confirm the identity of the peptide by LC-MS or MALDI-TOF. The observed mass should match the calculated theoretical mass. The isotopic pattern for bromine (79Br and 81Br in ~1:1 ratio) should be visible in the mass spectrum, resulting in a characteristic M and M+2 peak pattern.[8][9]

  • Structural Analysis (Optional): Circular Dichroism (CD) spectroscopy can be used to assess the secondary structure of the peptide in solution.[5][10] β-peptides often exhibit distinct CD spectra compared to α-peptides.[5]

Protocol: In Vitro Protease Resistance Assay

1. Objective: To compare the stability of the synthesized β-peptide against its all-α-amino acid counterpart in the presence of trypsin.

2. Materials:

  • Synthesized β-peptide (Ac-Ala-Val-β-HoPhe(4-Br) -Leu-Gly-NH₂)

  • Control α-peptide (Ac-Ala-Val-Phe -Leu-Gly-NH₂)

  • Trypsin, TPCK Treated (1 mg/mL stock in 50 mM acetic acid)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% Formic Acid

3. Procedure:

  • Prepare 1 mg/mL stock solutions of both the β-peptide and the control α-peptide in water.

  • In separate microcentrifuge tubes, prepare the digestion reactions:

    • β-peptide sample: 90 µL Digestion Buffer + 5 µL β-peptide stock

    • α-peptide sample: 90 µL Digestion Buffer + 5 µL α-peptide stock

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the digestion by adding 5 µL of a 1:10 dilution of the trypsin stock (final enzyme:substrate ratio of approx. 1:20 w/w).[11]

  • Incubate both tubes at 37°C.[12]

  • At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 20 µL aliquot from each reaction.

  • Immediately quench the enzymatic activity by adding the aliquot to a new tube containing 5 µL of 10% Formic Acid.

  • Store quenched samples at -20°C until analysis.

4. HPLC Analysis:

  • Analyze each quenched time point by RP-HPLC using an analytical C18 column.

  • Use a suitable gradient (e.g., 5-65% Acetonitrile with 0.1% TFA over 20 minutes) to separate the parent peptide from any degradation fragments.

  • Integrate the peak area of the intact parent peptide at each time point.

  • Plot the percentage of remaining intact peptide versus time for both the β-peptide and the α-peptide.

5. Expected Outcome:

  • The peak corresponding to the α-peptide should decrease significantly over time, with the appearance of new fragment peaks.

  • The peak corresponding to the β-peptide containing Fmoc-β-HoPhe(4-Br)-OH should remain largely unchanged, demonstrating its resistance to tryptic digestion.

Conclusion

The strategic incorporation of Fmoc-β-HoPhe(4-Br)-OH represents a robust method for developing next-generation peptide therapeutics with enhanced metabolic stability. The protocols outlined in this guide provide a comprehensive framework for the successful solid-phase synthesis, purification, and validation of these modified peptides. By leveraging the principles of steric hindrance through backbone modification and the potential for enhanced affinity through side-chain halogenation, researchers are well-equipped to engineer novel peptide candidates with significantly improved pharmacokinetic profiles, paving the way for their successful clinical translation.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Chem-Impex. (n.d.). Fmoc-4-bromo-L-phenylalanine.
  • MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6615.
  • National Center for Biotechnology Information. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 24(19), 3564.
  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • PubMed. (1979). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 18(18), 3949-3954.
  • Universität Bielefeld. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • RSC Publishing. (2020). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 22(3), 1611-1623.
  • DiVA portal. (2020). Identification of trypsin digested transferrin using HPLC and MALDI-MS.
  • ResearchGate. (2018). Trypsin digestion of a synthetic peptide with various methods.
  • ACS Publications. (1979). Circular dichroism of β turns in peptides and proteins. Biochemistry, 18(18), 3949-3954.
  • PubMed. (1995). Efficient peptide coupling involving sterically hindered amino acids. Tetrahedron Letters, 36(36), 6453-6456.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Promega Corporation. (n.d.). Protease Digestion for Mass Spectrometry | Protein Digest Protocols.
  • Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • bioRxiv. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. doi: 10.1101/2021.02.22.432338
  • ResearchGate. (2021). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8140-8149.
  • PNAS. (2002). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. Proceedings of the National Academy of Sciences, 99(23), 14648-14653.
  • protocols.io. (2023). Protein Digestion and Mass Spectrometry Analysis Protocol. doi: 10.17504/protocols.io.4r3l2261ql1y/v1
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Noble Research Lab. (2006). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries.
  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry, 96(29), 10811–10818.
  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics.

Sources

Fmoc deprotection methods for beta-homophenylalanine derivatives

Application Note: Optimized Fmoc Deprotection Strategies for -Homophenylalanine Derivatives

1

Executive Summary

The incorporation of




This guide addresses the two primary failure modes in Fmoc deprotection of

  • Incomplete Deprotection: Caused by the strong aggregation propensity of

    
    -peptide helices and the steric bulk of the homophenyl side chain.[1]
    
  • Diketopiperazine (DKP) Formation: A rapid, base-catalyzed side reaction occurring at the dipeptide stage that cleaves the chain from the resin.[1]

We present a tiered protocol system ranging from standard conditions to high-potency "cocktails" for difficult sequences, supported by mechanistic insights and self-validating quality control steps.

Scientific Background & Mechanistic Insight

The Kinetic Challenge: Sterics and Aggregation

Unlike



supramolecular aggregation1
11
The Chemical Threat: Diketopiperazine (DKP) Formation

The most critical risk occurs after deprotecting the second amino acid residue.[1] The free amine of the second residue can nucleophilically attack the C-terminal carbonyl attached to the resin. This cyclization releases a diketopiperazine byproduct and terminates the chain growth.[1]

  • Risk Factor: High.[1]

    
    -amino acids are structurally predisposed to this cyclization due to favorable ring conformations.
    
  • Catalyst: Prolonged exposure to base (deprotection reagents) accelerates this reaction.[1]

Experimental Protocols

Protocol A: Standard Deprotection (Non-Aggregated Sequences)

Use this protocol for short sequences (<5 residues) or when

1

Reagents:

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[1][2][3][4][5][6]

  • Wash Solvent: DMF (HPLC Grade).[1]

Workflow:

  • Drain the reactor vessel completely.

  • Treat 1: Add 20% Piperidine/DMF (10 mL per gram of resin). Agitate for 3 minutes . Drain.

    • Note: This short burst removes the bulk of the Fmoc and scavenges the dibenzofulvene.[1]

  • Treat 2: Add fresh 20% Piperidine/DMF. Agitate for 10 minutes . Drain.

  • Wash: Flow wash with DMF (

    
     min) to ensure complete removal of piperidine.
    

Validation (The "Self-Validating" Step):

  • UV Monitoring: Collect the filtrate from "Treat 1" and measure absorbance at 301 nm (dibenzofulvene-piperidine adduct).

  • Kaiser Test: Perform a qualitative Kaiser test on a few resin beads. A deep blue color indicates successful deprotection.[1]

Protocol B: The "Magic Mixture" (Aggregated/Difficult Sequences)

Use this protocol when UV monitoring shows sluggish deprotection or for sequences known to form helices (e.g., poly-

Rationale: Standard piperidine (pKa ~11.[1]1) may be too weak or sterically hindered to penetrate

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1

Crucial Warning: DBU removes Fmoc rapidly but does not scavenge the reactive dibenzofulvene byproduct.[1][2] You must include a scavenger (piperidine) to prevent the fulvene from re-alkylating the free amine.[1][2]

Reagents:

  • Aggressive Deprotection Solution: 2% DBU / 2% Piperidine / 96% DMF.[1]

Workflow:

  • Swell resin in DMF for 20 mins (vital for aggregate solvation).

  • Treat 1: Add DBU/Piperidine cocktail. Agitate for 5 minutes . Drain.

  • Treat 2: Add fresh DBU/Piperidine cocktail. Agitate for 5-7 minutes . Drain.

  • Immediate Wash: Wash rapidly with DMF (

    
     sec) followed by standard DMF washes (
    
    
    min).
    • Why? Extended exposure to DBU can promote aspartimide formation (if Asp is present) or epimerization.[1]

Protocol C: Anti-DKP Strategy (Dipeptide Stage)

Mandatory when deprotecting the second residue of the sequence.[1]

Reagents:

  • Resin Choice: 2-Chlorotrityl Chloride (CTC) Resin.[1]

    • Reasoning: The bulky trityl linker sterically hinders the back-biting attack required for DKP formation.

  • Deprotection Solution: 20% Piperidine in DMF.[1][2][3][4][7]

Workflow:

  • Short Cycles: Instead of

    
     min, use 
    
    
    minute
    cycles.
  • High Flow: If using a flow synthesizer, increase flow rate to wash out base immediately.[1]

  • Immediate Coupling: Do not let the resin sit in the deprotected state.[1] Proceed immediately to the coupling of the third amino acid.[1]

Visualizing the Workflows

Decision-Based Deprotection Workflow

This diagram illustrates the logic flow for selecting the correct protocol based on real-time feedback.

DeprotectionWorkflowStartStart: Fmoc-beta-hPhe-ResinCheckSeqAnalyze Sequence:Is it Residue #2?Start->CheckSeqProtocolCProtocol C:Anti-DKP Strategy(Short Cycles, CTC Resin)CheckSeq->ProtocolCYes (High Risk)ProtocolAProtocol A:Standard 20% PiperidineCheckSeq->ProtocolANoWashExtensive DMF WashProtocolC->WashMonitorUV Monitoring (301 nm)& Kaiser TestProtocolA->MonitorDecisionIs Deprotection >99%?Monitor->DecisionProtocolBProtocol B:Aggregated Sequence(2% DBU / 2% Piperidine)Decision->ProtocolBNo (Sluggish)Decision->WashYes (Pass)ProtocolB->WashNextStepProceed to CouplingWash->NextStep

Caption: Logical workflow for selecting Fmoc deprotection conditions based on sequence position and real-time monitoring efficiency.

Mechanism of DKP Formation (The "Enemy")

Understanding the side reaction is key to preventing it.[1]

DKP_MechanismStep1Fmoc-AA2-AA1-Resin(Protected)DeprotectBase Treatment(Fmoc Removal)Step1->DeprotectStep2H2N-AA2-AA1-Resin(Free Amine)Deprotect->Step2AttackNucleophilic Attack:Amine -> Carbonyl (AA1)Step2->AttackSlow Coupling / Long Base ExposureResultDKP (Cyclic Dipeptide)+ Free Resin (Loss of Yield)Attack->Result

Caption: The Diketopiperazine (DKP) formation pathway. This side reaction cleaves the peptide from the resin, resulting in significant yield loss.[1][8]

Comparative Data & Troubleshooting

Table 1: Reagent Comparison for -hPhe Deprotection[3][5]
Reagent SystemReactivity (Kinetic)Risk ProfileRecommended Use Case
20% Piperidine ModerateLowStandard sequences; first choice.
2% DBU / 2% Piperidine High (Fast)High (Epimerization/Aspartimide)Aggregated sequences; "Difficult" couplings.[1]
Piperazine Low/ModerateVery LowExtremely sensitive sequences (rarely needed for hPhe).[1]
50% Morpholine ModerateLowAlternative if Piperidine is restricted; slower than Piperidine.[1]
Table 2: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield after Residue 2 DKP FormationSwitch to CTC resin; shorten deprotection time; couple AA3 immediately.
Kaiser Test is faint blue Aggregation (Incomplete Deprotection)Switch to Protocol B (DBU/Piperidine); Increase temperature to 50°C (cautiously).
Double Hits in Mass Spec Incomplete Deprotection (+222 Da mass)Repeat deprotection with fresh reagents; Ensure resin swelling is sufficient.
Re-attachment of Fmoc Lack of ScavengerEnsure Piperidine is present in DBU mixtures; wash more extensively.[1]

References

  • Tickler, A. K., Barrow, C. J., & Wade, J. D. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent.[1] Journal of Peptide Science, 7(9), 488–494.[1] Link

  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta, 87, 27-69.[1] (Foundational work on Beta-peptide synthesis).
    
  • Gellman, S. H. (1998). Foldamers: A manifesto.[1] Accounts of Chemical Research, 31(4), 173-180.[1] (Context on aggregation/folding).

  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: Protocols and Troubleshooting. Link

  • Vertex AI Search Results. (2023). Aggregated search data regarding DBU kinetics and DKP formation mechanisms in SPPS.

Disclaimer: These protocols are intended for research use only. Always consult Safety Data Sheets (SDS) for DBU, Piperidine, and DMF before handling.[1]

Orthogonal Protection Strategies for Fmoc-β-HoPhe(4-Br)-OH: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Intricacies of Protecting a Unique Amino Acid

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the ability to fine-tune the pharmacological properties of peptides, enhancing their stability, potency, and selectivity. Fmoc-β-HoPhe(4-Br)-OH, a beta-homophenylalanine derivative featuring a hydroxylated and brominated phenyl ring, presents a compelling scaffold for peptide design. The presence of the phenolic hydroxyl group, however, necessitates a robust and orthogonal protection strategy during Fmoc-based solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

This comprehensive guide provides a detailed exploration of orthogonal protection strategies for the phenolic hydroxyl group of Fmoc-β-HoPhe(4-Br)-OH. We will delve into the rationale behind protecting group selection, analyze the influence of the electron-withdrawing bromo-substituent, and present detailed protocols for both standard and alternative protection methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to effectively incorporate this and similar complex amino acids into their peptide synthesis workflows.

The Imperative of Orthogonality in Fmoc-SPPS

The foundation of Fmoc-based SPPS lies in the principle of orthogonality, where different protecting groups are removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. In this context, the α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain protecting groups must remain stable during the repetitive Fmoc removal steps with a mild base (typically 20% piperidine in DMF) and be readily cleavable during the final acidolytic cleavage from the solid support (commonly with trifluoroacetic acid, TFA).[1][2]

For Fmoc-β-HoPhe(4-Br)-OH, the key challenge is the protection of the phenolic hydroxyl group. An ideal protecting group for this moiety must exhibit:

  • Stability to the basic conditions used for Fmoc deprotection.

  • Lability under strong acidic conditions for final cleavage.

  • Minimal introduction of steric hindrance that could impede coupling reactions.

  • Prevention of side reactions at the phenolic hydroxyl group, such as O-acylation, during peptide chain elongation.

Diagram: The Core Principle of Orthogonal Protection in Fmoc-SPPS

Orthogonal Protection in Fmoc-SPPS cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Cleavage Amino_Acid Fmoc-AA(PG)-OH Coupling Coupling Amino_Acid->Coupling Peptidyl_Resin Fmoc-AA(PG)-Peptide-Resin Coupling->Peptidyl_Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptidyl_Resin->Fmoc_Deprotection Final_Cleavage Final Cleavage (e.g., TFA Cocktail) Peptidyl_Resin->Final_Cleavage Deprotected_Peptide H2N-AA(PG)-Peptide-Resin Fmoc_Deprotection->Deprotected_Peptide Deprotected_Peptide->Coupling Crude_Peptide H2N-Peptide-OH Final_Cleavage->Crude_Peptide Cleavage and Deprotection Peptidyl_Resin Protected-Peptide-Resin TFA_Cocktail TFA Cleavage Cocktail (TFA, Scavengers) Peptidyl_Resin->TFA_Cocktail Treat with Cleavage_Reaction Cleavage & Deprotection TFA_Cocktail->Cleavage_Reaction Precipitation Precipitation (Cold Ether) Cleavage_Reaction->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Sources

preparing foldamers using Fmoc-beta-HoPhe(4-Br)-OH residues

Advanced Application Note: Synthesis of Functionalized -Peptide Foldamers using Fmoc- -HoPhe(4-Br)-OH

Abstract & Strategic Overview


1



Fmoc-

-HoPhe(4-Br)-OH
14-helix


1

The inclusion of Fmoc-


-HoPhe(4-Br)-OH

  • Structural Scaffold: It drives the formation of the 14-helix via side-chain stacking interactions.

  • Chemo-Orthogonal Handle: The aryl bromide moiety is inert to standard SPPS conditions but serves as a prime candidate for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) directly on the solid phase.

This guide details the optimized synthesis of these foldamers, addressing the specific challenges of

Critical Material Attributes

ComponentSpecificationScientific Rationale
Building Block Fmoc-

-HoPhe(4-Br)-OH
The

-substitution pattern is critical for 14-helix formation.[1][2][3] The 4-Br group allows for post-synthetic modification.
Resin Rink Amide ChemMatrix® (or PEG-PS)

-peptides are prone to aggregation (

-sheet formation) during synthesis. PEG-based resins swell better in DMF/DCM, mitigating chain aggregation compared to polystyrene.
Coupling Reagents DIC / Oxyma Pure Superior to HBTU/HATU for preventing racemization (though less critical for

-AAs) and, crucially, safer and more efficient for difficult sequences.
Catalyst Pd(PPh

)

or Pd

(dba)

Required for the Suzuki-Miyaura coupling step on the aryl bromide handle.

Part I: Solid Phase Assembly (The Backbone)

Mechanistic Insight: The Kinetic Challenge

double couplingextended reaction times
Automated/Manual Synthesis Protocol

Scale: 0.1 mmol | Resin Loading: 0.4–0.6 mmol/g (Keep loading low to prevent steric crowding).

Step 1: Resin Preparation[4]
  • Weigh Rink Amide ChemMatrix resin (approx. 200 mg).

  • Swell in DCM (Dichloromethane) for 20 minutes.

  • Wash with DMF (

    
     mL).
    
Step 2: Fmoc Deprotection[5]
  • Treat resin with 20% Piperidine in DMF (containing 0.1M Oxyma Pure to suppress aspartimide formation if Asp is present).

  • Cycle:

    
     min, drain, 
    
    
    min.
  • Wash: DMF (

    
     mL).
    
Step 3: Activation & Coupling (The Critical Step)

Note: Prepare reagents immediately prior to use.

  • Amino Acid: Dissolve Fmoc-

    
    -HoPhe(4-Br)-OH (4.0 eq relative to resin) in DMF.
    
  • Activator: Add Oxyma Pure (4.0 eq).

  • Coupling Agent: Add DIC (Diisopropylcarbodiimide) (4.0 eq).

  • Reaction: Transfer activated solution to resin.

    • Condition: Shake/Vortex for 60–90 minutes at room temperature.

    • Optimization: For difficult sequences, elevate temperature to

      
       (microwave assistance: 75W, 
      
      
      , 15 min).
  • Drain and Wash: DMF (

    
    ).
    
  • Double Couple: MANDATORY for

    
    -residues. Repeat steps 1–4 with fresh reagents for 45 minutes.
    
Step 4: Monitoring

Perform a Chloranil Test (preferred over Kaiser for secondary amines, though Kaiser works for primary

  • Blue particles: Incomplete coupling

    
     Triple couple with HATU/HOAt/DIEA.
    
  • Colorless: Complete

    
     Proceed.
    
Workflow Visualization

SPPS_Beta_PeptideStartResin Preparation(Rink Amide ChemMatrix)DeprotectFmoc Removal(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x5)Deprotect->Wash1ActivateActivation(AA + DIC + Oxyma)Wash1->ActivateCouple1Coupling 1(60-90 min)Activate->Couple1Couple2Coupling 2(45 min, Fresh Reagents)Couple1->Couple2CheckQC: Chloranil/Kaiser TestCouple2->CheckCheck->Couple2Fail (Blue) - Switch to HATUNextNext Cycle?Check->NextPass (Colorless)Next->DeprotectYesFinishFinal Fmoc RemovalNext->FinishNo (Sequence Complete)

Figure 1: Optimized SPPS cycle for sterically demanding

Part II: On-Resin Suzuki-Miyaura Functionalization

This step transforms the "inert" 4-Br handle into a functional moiety (biaryl system) before the peptide is cleaved from the resin. This is crucial for creating library diversity.

Reaction Setup
  • Timing: Perform this step after the full peptide assembly but before final cleavage. Keep the N-terminal Fmoc group ON to prevent side reactions, or acetylate if the N-terminus is final.

  • Solvent System: The key is a mix of organic solvent (swelling) and water (solubilizing the inorganic base).

Protocol
  • Degassing: Degas all solvents (DMF, Water, EtOH) with Argon/Nitrogen for 15 mins. Oxygen poisons the Pd catalyst.

  • Mixture Preparation (per 100 mg resin):

    • Aryl Boronic Acid: 5.0 equivalents (e.g., Phenylboronic acid).

    • Catalyst:

      
       (0.1 eq) or 
      
      
      (0.05 eq) + sSPhos.
    • Base:

      
       (2M aqueous solution, 5.0 eq).
      
    • Solvent: DMF:EtOH:H2O (9:9:2 ratio).[6]

  • Reaction:

    • Add the mixture to the resin in a microwave vial.

    • Microwave Irradiation:

      
       for 30 minutes (or 
      
      
      for 10 min).
    • Alternative (Thermal):

      
       oil bath for 12–16 hours under Argon balloon.
      
  • Washing (Critical):

    • The resin will be dark/black from Pd.

    • Wash sequence: DMF (

      
      ), Sodium Diethyldithiocarbamate (0.05M in DMF, to scavenge Pd) 
      
      
      , DMF (
      
      
      ), DCM (
      
      
      ).
Functionalization Pathway

Suzuki_CouplingResinResin-BoundPeptide-BrProcessMicrowave80°C, 30 min(Inert Atm)Resin->ProcessReagentsReagents:Boronic Acid (R-B(OH)2)Pd CatalystBase (Na2CO3)Reagents->ProcessWashPd Scavenging(Dithiocarbamate)Process->WashProductResin-BoundPeptide-R (Biaryl)Wash->Product

Figure 2: On-Resin Suzuki-Miyaura coupling workflow converting the Bromide handle into a biaryl scaffold.

Part III: Cleavage and Purification

Cleavage Cocktail

Since the 4-Br group (or the Suzuki product) is stable to acid, standard cleavage is used.

  • Reagent K equivalent: TFA / TIS / H

    
    O (95:2.5:2.5).
    
  • Time: 2–3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether.[5]

Analytical HPLC & MS
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

  • Gradient: 5% to 60% Acetonitrile in Water (0.1% TFA) over 30 mins.

    
    -peptides are often more hydrophobic; adjust gradient accordingly.
    
  • Mass Spec: ESI-MS. Note that the 4-Br isotope pattern (approx 1:1 ratio of

    
    Br and 
    
    
    Br) provides a distinct signature confirming the incorporation of the residue if not reacted via Suzuki.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-backbone.
Switch to HATU/HOAt/DIEA for the specific difficult step. Increase temperature to

.
Aggregation (Broad peaks) Formation of

-sheets on resin.
Use ChemMatrix resin. Add "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) during coupling.
Black Resin after Suzuki Trapped Palladium.Wash extensively with 0.05M Sodium Diethyldithiocarbamate in DMF. This chelates Pd better than standard washes.
Low Suzuki Yield Oxidation of Catalyst.Ensure strict Argon/Nitrogen atmosphere . Degas solvents thoroughly. Use fresh catalyst.

References

  • Seebach, D., et al. (2006).[2] Helices and other secondary structures of

    
    - and 
    
    
    -peptides.[2] Peptide Science.[2][7]
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.[2]

  • El Oualid, F., et al. (2005). Solid-phase synthesis of binaphthyl-based

    
    -peptides. Journal of Peptide Science. 
    
  • Afonso, A., et al. (2010). Solid-phase Suzuki-Miyaura cross-coupling reactions.[8][9] Molecules.[1][2][4][5][7][9][10][11][12][13][14]

  • Subra, G., et al. (2017). Green Solid-Phase Peptide Synthesis. In Green Chemistry.

Troubleshooting & Optimization

improving coupling efficiency of sterically hindered beta-amino acids

Technical Support Center: Advanced Coupling Strategies for Sterically Hindered -Amino Acids

Status: Operational Role: Senior Application Scientist Ticket ID: BETA-STERIC-001

Executive Summary: The "Beta-Barrier"

Coupling sterically hindered



  • Kinetic Hindrance: The extra carbon atom and bulky side chains create a "steric wall," preventing the activated ester from approaching the nucleophilic amine.

  • Electronic Deactivation: The nucleophilicity of the

    
    -amino group is often distinct from 
    
    
    -amino acids, and the transition states for coupling are energetically higher.

This guide moves beyond standard HBTU/DIC protocols, which typically result in deletion sequences and low purity for these substrates. We focus on phosphonium salts , oxyma-based activation , and acid fluoride methodologies .

Diagnostic Workflow: Reagent Selection

Do not default to HATU for every difficult sequence. Use this logic tree to select the correct chemistry based on your specific hindrance profile.

ReagentSelectionStartStart: Assess HindranceTypeHindrance Type?Start->TypeModHindModerate Hindrance(Linear Beta-AA)Type->ModHindHighHindHigh Hindrance(Beta-2,2 / Beta-3,3)Type->HighHindCOMURecommendation: COMU + Oxyma(High Efficiency, Safer)ModHind->COMUGreen/SafeHATURecommendation: HATU(Standard High-Power)ModHind->HATULegacySlowReactSlow Reaction Expected(>2 hours)HighHind->SlowReactPyAOPRecommendation: PyAOP(Prevents Guanidinylation)SlowReact->PyAOPAvoid N-CappingTFFHRecommendation: TFFH(Acid Fluoride Method)SlowReact->TFFHExtreme Sterics

Figure 1: Decision matrix for selecting coupling reagents based on steric profile and reaction kinetics.

Knowledge Base & FAQs

Module A: The Chemistry of Activation

Q: I am using HATU, but I see a +99 Da mass adduct on my LCMS. What is this? A: This is guanidinylation . When a coupling reaction is sterically slowed (common with

  • Solution: Switch to PyAOP (Phosphonium salt). It has the same high reactivity (HOAt-based) but cannot form guanidines. Alternatively, use COMU , which relies on the Oxyma leaving group and shows superior stability.

Q: Why is the Acid Fluoride method (TFFH) recommended for "extreme" hindrance? A: Standard active esters (OBt/OAt/Oxyma) are bulky. An acid fluoride (-COF) is physically smaller, allowing it to penetrate the steric shield of a bulky nucleophile (like a

  • Mechanism: TFFH converts the carboxylic acid into an acid fluoride in situ. This species is highly reactive toward amines but surprisingly stable to hydrolysis.

Q: Should I use DIPEA or Collidine? A: For standard couplings, DIPEA is fine. However, if you observe epimerization (loss of chirality) or are coupling Cys/His, switch to 2,4,6-Trimethylpyridine (sym-collidine) . It is a weaker, non-nucleophilic base that minimizes proton abstraction from the


Module B: Process Parameters

Q: Does microwave irradiation actually help with beta-amino acids? A: Yes, significantly. The activation energy barrier for hindered couplings is high. Microwave energy (dielectric heating) provides the kinetic push to overcome this barrier.

  • Warning: Do not exceed 75°C for Cys/His containing peptides to avoid racemization. For extremely hindered

    
    -amino acids without sensitive residues, 90°C is often necessary.
    

Q: My sequence has a "deletion" (missing amino acid). Should I double couple? A: Double coupling with the same reagents often yields diminishing returns.

  • Better Strategy: "Double Couple with Chemical Diversity."

    • Coupling 1: COMU/Oxyma/DIPEA (45 min).

    • Coupling 2: PyAOP/Oxyma/Collidine (45 min).

    • Reasoning: Different activated species and base strengths can access different conformational populations of the resin-bound peptide.

Comparative Data: Coupling Reagents

ReagentClassLeaving GroupSteric SuitabilityRisk of GuanidinylationRecommended Use
HBTU/HCTU UroniumHOBt/6-Cl-HOBtLowHighStandard

-amino acids only.
HATU UroniumHOAtHighHigh (if slow)The "Gold Standard" (use with caution).
COMU UroniumOxymaHighLowBest All-Rounder. Safer, higher solubility.[1]
PyAOP PhosphoniumHOAtVery HighZero Best for Slow/Hindered Couplings.
TFFH FormamidiniumFluorideExtremeZeroThe "Nuclear Option" for steric walls.

Step-by-Step Protocols

Protocol A: The "Safe High-Power" Method (PyAOP/Oxyma)

Use this for hindered

  • Reagents:

    • Amino Acid (4.0 eq)

    • PyAOP (4.0 eq)

    • Oxyma Pure (4.0 eq)

    • Sym-Collidine (8.0 eq)

    • Solvent: NMP (N-methylpyrrolidone) - preferred over DMF for reducing aggregation.

  • Procedure:

    • Dissolve AA, PyAOP, and Oxyma in NMP.

    • Add Collidine immediately before adding to the resin.

    • Microwave: Heat to 75°C for 5 minutes (or room temperature for 2 hours).

    • Wash: DMF (3x), DCM (3x).

Protocol B: The Acid Fluoride Method (TFFH)

Use this for

  • Reagents:

    • Amino Acid (4.0 eq)

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)

    • DIPEA (8.0 eq)

    • Solvent: DCM/DMF (1:1 ratio).

  • Procedure:

    • Dissolve AA and TFFH in the solvent mixture.

    • Add DIPEA.[2] Note: The solution may turn slightly yellow.

    • Activation Time: Allow to pre-activate for 2–3 minutes (formation of -COF).

    • Add to resin.[2][3]

    • Reaction: Room temperature for 2–4 hours (Microwave is usually not required for acid fluorides due to high reactivity, but can be used at 50°C).

Troubleshooting Mechanism: Guanidinylation

Understanding why your coupling failed is as important as fixing it.

GuanidinylationAmineFree Amine(Resin)SlowSteric BulkSlows AcylationAmine->SlowHATUHATU(Uronium Salt)PathAPath A: DesiredAttack on EsterSlow->PathASlowPathBPath B: Side ReactionAttack on UroniumSlow->PathBFastPeptidePeptide Bond(Success)PathA->PeptideDeadGuanidine Cap(+99 Da / Failure)PathB->Dead

Figure 2: Mechanism of Guanidinylation. When steric hindrance slows the desired acylation (Path A), the amine attacks the coupling reagent itself (Path B), terminating the chain.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck/Sigma-Aldrich Technical Library.

  • CEM Corporation. (2013).[4] Microwave-assisted Solid-Phase Peptide Synthesis of Hindered, Non-Standard Amino Acids. Methods in Molecular Biology.

  • Thermo Fisher Scientific. (2024). Technical Note: Prevention of Guanidinylation using PyAOP.[3] Thermo Fisher Support.

Technical Support Center: Stereochemical Integrity of Fmoc-β-HoPhe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Fmoc-β-HoPhe(4-Br)-OH (Fmoc-4-bromo-L-β-homophenylalanine). It addresses the specific challenge of maintaining stereochemical integrity, clarifying the mechanistic realities of


-amino acids versus their 

-counterparts.[1]

Product: Fmoc-β-HoPhe(4-Br)-OH CAS: 270062-86-7 (Generic reference for the L-isomer) Chemical Name: (S)-3-(9-fluorenylmethoxycarbonylamino)-4-(4-bromophenyl)butyric acid Application: Solid Phase Peptide Synthesis (SPPS), Peptidomimetic Development

Part 1: Executive Technical Brief

The "Racemization" Paradox

Users frequently contact us concerned about "racemization" during the coupling of Fmoc-β-HoPhe(4-Br)-OH. It is critical to distinguish between process-induced racemization and pre-existing enantiomeric impurity .

Unlike


-amino acids (e.g., Fmoc-Phe-OH), 

-amino acids are intrinsically resistant to racemization during standard activation steps.
  • 
    -Amino Acids:  The chiral center (
    
    
    
    -carbon) is directly adjacent to the activated carbonyl. Oxazolone formation facilitates proton abstraction and loss of chirality.
  • 
    -Amino Acids:  The chiral center (
    
    
    
    -carbon) is separated from the activated carbonyl by a methylene group (
    
    
    ). This structural isolation prevents the formation of the azlactone (oxazolone) intermediate responsible for racemization.

Therefore, if you observe diastereomeric impurities in your final peptide, the root cause is likely:

  • Impure Starting Material: The commercial building block contained the

    
    -enantiomer (often a byproduct of the Arndt-Eistert homologation synthesis).
    
  • Analytical Artifacts: Misinterpretation of HPLC peaks (e.g., deletion sequences or incomplete coupling masquerading as isomers).

Part 2: Critical Workflow & Protocols

Quality Control (QC) of Starting Material

Before loading the resin, you must validate the optical purity of the building block.


-amino acids synthesized via homologation can carry 1–5% enantiomeric impurities.

Protocol: Chiral HPLC Verification

  • Column: Chiralpak AD-H or OD-H (immobilized amylose/cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    
     ee.
    
    • Note: If the starting material shows distinct enantiomeric peaks, no coupling condition will fix this. Contact the supplier.

Optimized Coupling Protocol (SPPS)

While racemization is low-risk, incomplete coupling is high-risk due to the steric bulk of the


-substituent and the 4-bromo group. Incomplete coupling leads to deletion sequences that can co-elute with the product, mimicking "impurities."

Recommended Activation System: DIC / Oxyma Pure This system is superior to HATU/DIEA for


-amino acids as it minimizes the risk of capping side reactions while maintaining high coupling efficiency.
ReagentEquivalentsRole
Fmoc-β-HoPhe(4-Br)-OH 3.0 eqAmino Acid
DIC (Diisopropylcarbodiimide) 3.0 eqActivator
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) 3.0 eqAdditive (Suppress racemization/side reactions)
DMF (Dimethylformamide) [0.2 M]Solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the amino acid and Oxyma Pure in DMF.

  • Activation: Add DIC immediately prior to adding to the resin. Do not pre-activate for >2 minutes.

  • Coupling: Shake at room temperature for 60–90 minutes .

  • Monitoring: Perform a Kaiser test (qualitative) or micro-cleavage HPLC (quantitative). If positive, standard double coupling is required.

Visualization of Stability Logic

The following diagram illustrates why the


-amino acid structure protects the chiral center during activation.

G cluster_alpha Alpha-Amino Acid (High Risk) cluster_beta Beta-Amino Acid (Stable) A1 Fmoc-NH-CH(R)-CO-X (Activated Species) A2 Oxazolone Formation A1->A2 Acidic Alpha-H A3 Loss of Chirality (Racemization) A2->A3 Resonance B1 Fmoc-NH-CH(R)-CH2-CO-X (Fmoc-beta-HoPhe) B2 No Oxazolone Ring B1->B2 CH2 Spacer blocks interaction B3 Stereochemical Integrity Maintained B2->B3

Caption: Mechanistic comparison showing how the methylene spacer in


-amino acids prevents the oxazolone-mediated racemization pathway common in 

-amino acids.

Part 3: Troubleshooting & FAQs

Q1: I see a split peak (50:50 ratio) in my HPLC after coupling Fmoc-β-HoPhe(4-Br)-OH. Is this racemization?

Diagnosis: Unlikely. Explanation: A 50:50 split usually indicates the coupling of a diastereomer, but


-amino acids rarely racemize to this extent during SPPS.
Action: 
  • Check the bottle: Did you accidentally use a racemic mix (

    
     or 
    
    
    
    )?
  • Check the sequence: Are you coupling onto a Proline or N-methylated residue? This can cause rotamers (cis/trans isomers) which appear as split peaks but coalesce upon heating the HPLC column to 60°C.

  • Run a Co-injection: Spike your crude peptide with the pure starting material (deprotected) to see if it aligns with one of the peaks.

Q2: Can I use HATU/DIEA for this coupling?

Answer: Yes, but with caution. Nuance: While HATU is a potent activator, the basic environment (DIEA) is generally unnecessary for


-amino acids and increases the risk of aspartimide-like side reactions  if susceptible residues (like Asp/Asn) are adjacent.
Recommendation:  Stick to DIC/Oxyma. If you must use HATU, reduce the base (DIEA) to 2.0 eq relative to the amino acid and keep coupling time under 45 minutes.
Q3: My crude yield is low. Is the 4-Br group causing steric hindrance?

Answer: Yes. Explanation: The 4-bromophenyl group is bulky. When combined with the extra flexibility of the


-backbone, the reactive amine can be harder to access.
Solution: 
  • Double Coupling: Perform two coupling cycles (2 x 60 min).

  • Temperature: Mild heating (40°C) can improve kinetics, but do not exceed 50°C to avoid Fmoc instability.

Q4: Is there a risk of "Retro-Michael" reaction?

Answer: Theoretically yes, but practically negligible for this specific molecule. Context: Some


-amino acids with good leaving groups at the 

-position can undergo elimination. However, the 4-bromophenyl group is a stable aryl substituent, not a leaving group. This reaction is not a concern under standard SPPS conditions.

References

  • Optimization of Coupling Reagents (Oxyma Pure vs. HOBt) Source: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt". Chemistry – A European Journal. Summary: Establishes DIC/Oxyma as a superior, safer coupling system that minimizes racemization risks in sensitive couplings. URL:[Link]

  • Synthesis and Handling of Beta-Amino Acids Source: Seebach, D., et al. (2004). "beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Summary: Foundational text on the synthesis of beta-amino acids, confirming their configurational stability during standard handling. URL:[Link]

Sources

troubleshooting solubility issues of Fmoc-beta-HoPhe(4-Br)-OH in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-Fmoc-bHoPhe4Br-001 Status: Active Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Molecular Profiling

The Challenge: Users frequently report that Fmoc-beta-HoPhe(4-Br)-OH (Fmoc-beta-homophenylalanine with a 4-bromo substitution) fails to dissolve in standard DMF (Dimethylformamide) at coupling concentrations (0.1 M – 0.5 M), often forming a gelatinous mass or remaining as a persistent suspension.

Root Cause Analysis: This molecule presents a "perfect storm" of solubility inhibitors:

  • 
    -Amino Acid Backbone:  Unlike 
    
    
    
    -amino acids,
    
    
    -amino acids possess an extra methylene group (
    
    
    ) in the backbone. This increases conformational flexibility, paradoxically allowing for the formation of extremely stable secondary structures (aggregates) via inter-molecular hydrogen bonding even at the monomeric/activated stage.
  • 4-Bromo Substitution: The bromine atom at the para position significantly increases lipophilicity (hydrophobicity) and introduces potential for halogen bonding, further stabilizing aggregates.

  • Fmoc Group: The fluorenyl ring is inherently hydrophobic and planar, promoting

    
    -
    
    
    
    stacking.

Troubleshooting Dashboard (Quick Reference)

SymptomProbable CauseRecommended Action
Cloudy Suspension Hydrophobic insolubilitySwitch to NMP or add DMSO (See Protocol B).
Gel Formation H-Bond Network (Aggregation)Add LiCl (Chaotropic Salt) (See Protocol A).
Precipitate after cooling SupersaturationGentle heating (40°C) + Sonication.
Insoluble in DMF/DMSO Extreme AggregationUse HFIP/DCM (Specialized Case).

Visual Troubleshooting Workflow

SolubilityWorkflow Start Start: this compound in DMF (0.2M) Check Visual Inspection Start->Check Clear Solution Clear? Check->Clear Proceed Proceed to Coupling Clear->Proceed Yes Gel Gel / Viscous Mass Clear->Gel No (Jelly-like) Solid Floating Particles Clear->Solid No (Powder) Action1 Protocol A: Add 0.4M LiCl (Chaotrope) Gel->Action1 Break H-Bonds Action2 Protocol B: Switch to NMP or Add 10-20% DMSO Solid->Action2 Increase Polarity Success Dissolved? Action1->Success Action2->Success Action3 Protocol C: Sonication + Heat (Max 45°C) Fail Nuclear Option: HFIP/DCM (Check Resin Compat) Action3->Fail Still Insoluble Success->Proceed Yes Success->Action3 No

Figure 1: Decision tree for selecting the correct solvation strategy based on visual symptoms (Gelation vs. Particulates).

Detailed Solvation Protocols

Protocol A: The Chaotropic Salt Method (For Gels)

Use Case: When the mixture looks like a clear or cloudy gel. This indicates hydrogen-bond networking. Mechanism: Lithium ions (


) act as chaotropes, disrupting the ordered water/solvent structure and interfering with the intermolecular H-bonds between the Fmoc-amino acid molecules [1].
  • Prepare Solvent: Dissolve anhydrous Lithium Chloride (LiCl) in dry DMF to create a 0.4M LiCl in DMF stock solution.

    • Note: LiCl is hygroscopic. Dry it in an oven or use fresh anhydrous stock.

  • Add Amino Acid: Weigh the this compound.

  • Solubilize: Add the LiCl/DMF solution to the amino acid.

  • Agitate: Vortex or sonicate for 30–60 seconds.

  • Result: The gel should collapse into a free-flowing liquid.

Protocol B: The Co-Solvent Method (For Hydrophobic Solids)

Use Case: When the powder simply floats or sinks without interacting. Mechanism: NMP (N-methyl-2-pyrrolidone) and DMSO (Dimethyl sulfoxide) have higher dielectric constants and different dipole moments than DMF, better solvating the hydrophobic bromine and fluorenyl groups [2].

Option 1: NMP Substitution [1]

  • Replace DMF entirely with NMP . NMP is often superior for

    
    -peptides and hydrophobic residues.
    

Option 2: DMSO Spike

  • Dissolve the amino acid in a minimal volume of 100% DMSO .

  • Once dissolved, dilute with DMF to reach the desired concentration.

  • Critical Limit: Ensure the final DMSO concentration does not exceed 20% .

    • Warning: High concentrations of DMSO during activation (especially with HBTU/HATU) can lead to uncontrolled exotherms or side reactions.

Protocol C: Thermal Assistance

Use Case: Persistent minor particulates.

  • Heat the mixture to 40°C - 45°C in a water bath.

  • Sonicate while warm.

  • Caution: Do not exceed 50°C. While

    
    -amino acids are generally resistant to racemization compared to 
    
    
    
    -amino acids, thermal degradation of the Fmoc group (premature deprotection) can occur in amine-contaminated DMF [3].

Mechanism of Action: Why LiCl Works

Mechanism cluster_0 Chaotropic Effect Agg Aggregated Fmoc-AA Solv Solvated Species Agg->Solv Disruption Li Li+ Ion Li->Agg Intercalates H-Bonds DMF DMF Solvent DMF->Solv Stabilizes

Figure 2: Mechanistic view of Lithium ions intercalating into the aggregated peptide network, breaking hydrogen bonds and allowing DMF to solvate the individual molecules.

Frequently Asked Questions (FAQ)

Q1: Can I use HFIP (Hexafluoroisopropanol) to dissolve it? A: Yes, but with extreme caution. HFIP is the "nuclear option" for solubility. It is highly effective at breaking aggregates. However, it is acidic and expensive. If used, dissolve the amino acid in a small amount of HFIP, then dilute with DCM (Dichloromethane). Ensure your coupling reagents are compatible with this solvent system.

Q2: Will LiCl interfere with my coupling reaction? A: Generally, no. LiCl is compatible with standard carbodiimide (DIC) and onium salt (HATU/HBTU) couplings. It is frequently used in the synthesis of "difficult sequences" (e.g., poly-alanine or beta-amyloid) [4]. Ensure you wash the resin thoroughly after the coupling step to remove the salt.

Q3: I see a precipitate after adding the coupling reagent (e.g., HATU/DIEA). Why? A: This is likely the formation of the activated ester , which can sometimes be less soluble than the free acid, or the formation of a urea byproduct (if using DIC). If the reaction mixture turns into a solid gel immediately upon adding base (DIEA), it is likely "structure formation" of the activated species. Add more solvent (NMP) or LiCl immediately.

Q4: Is this specific to the 4-Bromo variant? A: The 4-Bromo substituent adds significant hydrophobicity compared to the parent phenylalanine. While Fmoc-beta-HoPhe is already prone to aggregation, the 4-Br makes the aggregates "tighter" and less accessible to solvent.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.Helvetica Chimica Acta . (Seminal work on beta-peptide handling).

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.Technical Bulletin . (Validates LiCl and solvent switching strategies).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][5][6]Chemical Reviews . (Discusses Fmoc stability and solubility parameters).

  • ResearchGate Community. (2015). Discussions on Chaotropic Salts in SPPS. (Peer-validated troubleshooting for aggregation).

Sources

Technical Support Center: Optimizing Fmoc-β-HoPhe(4-Br)-OH Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of peptides containing Fmoc-β-HoPhe(4-Br)-OH. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this sterically hindered, non-canonical amino acid into their peptide sequences. The unique structure of Fmoc-β-HoPhe(4-Br)-OH—featuring a β-amino acid backbone, a bulky cyclohexyl group (homophenylalanine), and an electron-withdrawing brominated phenyl ring—presents significant challenges to achieving high-yield, high-purity peptide products.

This document provides in-depth, experience-driven answers to common questions and detailed troubleshooting strategies to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-β-HoPhe(4-Br)-OH considered a "difficult" amino acid to couple?

A1: The difficulty arises from a combination of steric hindrance and electronic effects.

  • Steric Hindrance: The β-amino acid structure, the bulky cyclohexyl ring of the homophenylalanine, and the large bromine atom on the phenyl ring create significant physical crowding around the carboxylic acid and the N-terminal amine.[1][2][3] This crowding slows down the approach of the activated carboxyl group to the resin-bound amine, leading to sluggish and incomplete reactions.

  • Electronic Effects: The bromine atom is an electron-withdrawing group. While this can increase the acidity of the carboxyl group, it does not significantly accelerate the coupling reaction in the face of overwhelming steric hindrance.

Q2: What is the single most important factor for successfully coupling this amino acid?

A2: The choice of coupling reagent is paramount. Due to the severe steric hindrance, standard carbodiimide reagents like DCC or DIC alone are often insufficient. High-reactivity uronium or phosphonium salt-based reagents, such as HATU, HBTU, or PyBOP, are strongly recommended as they form highly reactive activated esters capable of overcoming the steric barrier.[4]

Q3: Should I use a standard solid-phase peptide synthesis (SPPS) protocol?

A3: A standard protocol is a good starting point, but modifications are almost always necessary. You should anticipate needing to employ strategies for "difficult couplings," which may include:

  • Using a higher excess of the amino acid and coupling reagents.

  • Extending the coupling reaction time significantly (e.g., from 1-2 hours to 4 hours or even overnight).

  • Performing a "double coupling," where the coupling step is repeated with a fresh solution of reagents before proceeding to the next Fmoc deprotection.

  • Potentially increasing the reaction temperature, although this must be done with caution to avoid racemization.

Q4: Can I use any base for the coupling reaction?

A4: No, the choice of base is critical. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for sterically hindered couplings that are prone to racemization, a less-hindered and weaker base like sym-collidine (2,4,6-trimethylpyridine) is often a better choice.[4][5][6] Using an excessive amount of a strong base can increase the risk of racemization by promoting the formation of an oxazolinone intermediate.[4]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their underlying causes, and validated solutions.

Problem 1: Low Coupling Efficiency / Incomplete Reaction

You perform a coupling monitoring test (e.g., Kaiser or Chloranil test) and it indicates the presence of unreacted free amines on the resin.

Causality Analysis: This is the most common issue and is almost always due to the severe steric hindrance of Fmoc-β-HoPhe(4-Br)-OH. The activated amino acid cannot access the N-terminal amine of the growing peptide chain on the solid support within the standard timeframe. Another potential cause is peptide chain aggregation on the resin, which can block reactive sites.[7]

Troubleshooting Workflow:

Troubleshooting Low Coupling Efficiency

Validated Solutions:

  • Optimize Coupling Reagent and Additives:

    • Primary Recommendation: Use HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate]) as your coupling reagent.[8] HATU forms a highly reactive OAt-active ester, which is more effective than the OBt esters formed by HBTU or PyBOP for hindered couplings. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.

    • Alternative: If HATU is not available, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for hindered amino acids.[2][4]

    • Additive: Always use an additive. For carbodiimide-based couplings (e.g., DIC), Oxyma Pure is now preferred over HOBt due to its superior performance in suppressing racemization and its non-explosive nature.[9][10]

  • Increase Reagent Equivalents and Reaction Time:

    • For this specific amino acid, do not use the standard 1.5-2 equivalents. Start with a minimum of 4-5 equivalents of Fmoc-β-HoPhe(4-Br)-OH, 4.9 equivalents of HATU, and 8-10 equivalents of DIPEA or collidine relative to the resin loading.

    • Extend the coupling time to a minimum of 4 hours at room temperature . For particularly difficult sequences, an overnight coupling may be necessary.

  • Perform a Double Coupling:

    • After the initial 2-4 hour coupling, wash the resin thoroughly with DMF.

    • Subject the resin to a second, identical coupling step with a fresh solution of the amino acid, coupling reagent, and base for another 2-4 hours.

  • Consider Solvent and Temperature:

    • While DMF is the standard solvent, N-Methyl-2-pyrrolidone (NMP) can sometimes improve results for sequences prone to aggregation due to its superior solvating properties.[7]

    • Gentle heating (e.g., 35-40°C) can increase reaction kinetics but should be used as a last resort due to the increased risk of racemization.

Problem 2: Racemization Detected in Final Peptide

Your final purified peptide shows a diastereomeric impurity by HPLC/MS, indicating that the chiral center of Fmoc-β-HoPhe(4-Br)-OH or the preceding residue has epimerized.

Causality Analysis: Racemization occurs when the α-proton of the activated amino acid is abstracted by a base, leading to a loss of stereochemical integrity.[4] This is exacerbated by:

  • Over-activation: Highly reactive coupling reagents can form intermediates that are more susceptible to racemization.

  • Excess Base: Strong, bulky bases like DIPEA can readily abstract the α-proton.[5]

  • Elevated Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction.

Validated Solutions:

  • Optimize the Base:

    • Switch from DIPEA to sym-collidine. Collidine is less basic and sterically less hindered than DIPEA, which reduces the rate of α-proton abstraction.[4][6] Use 2 equivalents of collidine for every equivalent of coupling reagent.

    • Ensure Pre-activation without Base: If possible with your setup, pre-activate the amino acid with the coupling reagent for 1-5 minutes before adding the mixture to the resin and introducing the base. This minimizes the time the highly reactive species is exposed to the base.

  • Use Racemization-Suppressing Additives:

    • When using a carbodiimide like DIC, the additive is crucial. Oxyma Pure has been shown to be superior to HOBt in preventing racemization during challenging couplings.[10]

  • Avoid High Temperatures:

    • Maintain the reaction at room temperature. Avoid heating unless it is absolutely necessary to achieve coupling, and even then, use the lowest effective temperature for the shortest possible time.

Table 1: Recommended Reagent Combinations to Mitigate Racemization

RankCoupling ReagentAdditiveBase (eq.)Key Advantage
1 HATU (1.0 eq.)(Internal)sym-collidine (2.0 eq.)High reactivity with lower racemization risk.[6]
2 DIC (1.0 eq.)Oxyma Pure (1.0 eq.)sym-collidine (2.0 eq.)Excellent racemization suppression.[9][10]
3 PyBOP (1.0 eq.)(Internal)DIPEA (2.0 eq.)Good for hindered couplings, but monitor racemization.[2]
Problem 3: Formation of Guanidinylation Side Product

You observe a +96 Da modification on the N-terminus of your peptide, which corresponds to the addition of a tetramethylguanidinium group.

Causality Analysis: This side reaction is specific to uronium/aminium-based coupling reagents like HBTU and HATU.[6] Under certain conditions, the reagent itself can react with the free N-terminal amine of the peptide, forming a stable guanidinium cap that terminates the peptide chain elongation.[6] This is more likely to occur if the desired coupling reaction is slow (as with a sterically hindered amino acid), giving the side reaction more time to proceed.

Mechanism Visualization:

Mitigating Guanidinylation Side Reaction

Validated Solutions:

  • Pre-activation Protocol: The most effective solution is to pre-activate the Fmoc-β-HoPhe(4-Br)-OH with HATU and base in a separate vial for 1-5 minutes. This consumes the HATU in the desired reaction (forming the active ester) before it has a chance to react with the resin-bound amine. Add this pre-activated mixture to the reaction vessel.

  • Switch to a Phosphonium-Based Reagent: Phosphonium-based reagents like PyBOP or PyAOP do not contain the guanidinium core and are therefore not susceptible to this specific side reaction.[4] If guanidinylation is a persistent issue, switching from HATU to PyBOP is a definitive solution.

Part 3: Optimized Experimental Protocol

This protocol is a robust starting point for the manual coupling of Fmoc-β-HoPhe(4-Br)-OH.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Fmoc-β-HoPhe(4-Br)-OH (4.0 eq.)

  • HATU (3.9 eq.)

  • sym-collidine (8.0 eq.)

  • Anhydrous DMF

Protocol Steps:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Prepare Coupling Solution (Pre-activation):

    • In a separate reaction vial, dissolve Fmoc-β-HoPhe(4-Br)-OH (4.0 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF.

    • Add sym-collidine (8.0 eq.) to the solution.

    • Gently agitate the mixture at room temperature for 3 minutes. The solution should change color.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the swelled resin.

    • Agitate the mixture at room temperature for 4 hours.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and dry them.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the result is positive (blue beads), proceed to step 5.

  • Double Coupling (If Necessary):

    • If the Kaiser test is positive, drain the reaction solution and wash the resin 5 times with DMF.

    • Repeat steps 2 and 3 for an additional 2 hours.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all residual reagents.

  • Capping (Optional but Recommended):

    • To block any unreacted amines and prevent the formation of deletion sequences, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.

  • Proceed: The resin is now ready for the next Fmoc deprotection step.

References

  • A Comparative Guide to Coupling Reagents for Fmoc-Phe(4-Br)-OH in Peptide Synthesis. Benchchem.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. PEPTLAB. Available at: [Link]

  • DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. (Source URL not available)
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (Source URL not available)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • What do you do when your peptide synthesis fails? Biotage. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Source URL not available)
  • Protein stabilization by tuning the steric restraint at the reverse turn. PubMed Central. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Novabiochem®. Merck Millipore. Available at: [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Peptide Synthesis FAQ. Biomatik. Available at: [Link]

  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. Available at: [Link]

Sources

minimizing aggregation in peptides with Fmoc-beta-HoPhe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Aggregation in Peptides Containing Fmoc-beta-HoPhe(4-Br)-OH

Executive Summary: The Challenge of the "Sticky" Beta-Residue

Welcome to the technical support hub for This compound . This residue presents a "perfect storm" for peptide aggregation:

  • Beta-Backbone: Unlike alpha-amino acids, beta-amino acids possess an extra methylene group, predisposing the backbone to form highly stable secondary structures (e.g., 14-helices) that resist solvation.

  • 4-Bromo Substitution: The halogen atom significantly increases the lipophilicity of the phenylalanine side chain, driving strong hydrophobic collapse.

  • Steric Bulk: The combination of the beta-structure and the bulky bromine atom creates significant steric hindrance during coupling.

This guide moves beyond standard protocols to provide "force-multiplier" strategies for synthesizing these difficult sequences.

Module A: Pre-Synthesis Strategy (Prevention)

The most effective way to handle aggregation is to prevent it before the first coupling.

1. Resin Selection & Loading

Q: Why is my standard Wang resin failing with this sequence? A: High-loading polystyrene resins are fatal for aggregating sequences. As the peptide grows, the chains are too close, promoting inter-chain beta-sheet formation.

  • Recommendation: Switch to ChemMatrix® (PEG-based) or Tentagel resins. The PEG linker provides a "solution-like" environment that solvates the hydrophobic chains better than polystyrene.

  • Critical Parameter: Loading must be ≤ 0.2 mmol/g .

    • Why? Low loading physically distances the growing chains, preventing them from interacting and precipitating on the bead.

2. The "Magic" Solvent Systems

Q: Is DMF sufficient for this compound? A: Rarely. The 4-Br substituent makes the peptide lipophilic, while the backbone drives hydrogen bonding. DMF often fails to disrupt these interactions.

Recommended Solvent Systems (Ranked by Potency):

Solvent SystemCompositionWhen to Use
Level 1 (Standard) NMP (N-methylpyrrolidone)Routine synthesis of beta-peptides. Better solvation than DMF.[1]
Level 2 (Disruptive) The "Magic Mixture" : DCM / DMF / NMP (1:1:1)When the resin creates a "gel" or shrinks during synthesis.
Level 3 (Chaotropic) 0.4M LiCl in DMA (Dimethylacetamide)Critical for 4-Br residues. Lithium ions disrupt hydrogen bond networks directly.
Module B: Coupling Protocol (Execution)

Standard DIC/HOBt coupling is insufficient for this sterically hindered residue.

Protocol: The "Power Couple" Method

Use this protocol specifically for the This compound residue and the subsequent 2-3 residues (which are most prone to aggregation).

1. Activation:

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[2]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Ratio: 1 : 0.95 : 2 (AA : HATU : Base). Note: Slight deficit of HATU prevents capping the amine with the uronium salt.

2. The "Chaotropic" Wash (Crucial Step): Before adding the activated amino acid, wash the resin with 0.1M KSCN (Potassium Thiocyanate) in DMF or 0.4M LiCl in DMA .

  • Mechanism:[3][4][5] This saturates the resin-bound peptide with ions that break existing beta-sheets, exposing the N-terminal amine.

3. Microwave Assistance:

  • Temperature: 75°C (Standard) or 50°C (if Cys/His are present).

  • Time: 2 x 10 minutes (Double Coupling is mandatory).

  • Why? Thermal energy provides the kinetic push to overcome the steric bulk of the bromine atom.

Module C: Troubleshooting & Diagnostics
Visualizing the Rescue Strategy

The following diagram illustrates the decision matrix when aggregation is suspected.

AggregationRescue Start Symptom: Low Coupling Efficiency (Kaiser Test Light Blue) CheckResin Check Resin Loading Start->CheckResin HighLoad > 0.3 mmol/g? CheckResin->HighLoad Restart Action: RESTART synthesis on ChemMatrix (<0.2 mmol/g) HighLoad->Restart Yes SolventCheck Current Solvent System? HighLoad->SolventCheck No SwitchSolvent Action: Switch to NMP or 'Magic Mixture' SolventCheck->SwitchSolvent DMF only Chaotrope Add Chaotropic Salts (0.4M LiCl or KSCN) SolventCheck->Chaotrope Already NMP Microwave Apply Microwave Energy (75°C, 2x10 min) SwitchSolvent->Microwave Chaotrope->Microwave Success Resume Synthesis Microwave->Success

Figure 1: Decision matrix for rescuing a synthesis showing signs of aggregation (incomplete coupling).

FAQ: Troubleshooting Specific Failures

Q1: The Kaiser test is negative (yellow), but MS shows a deletion of the beta-HoPhe residue. How is this possible? A: This is a classic "False Negative."

  • Cause: Aggregation has buried the N-terminal amine inside a hydrophobic pocket (beta-sheet). The ninhydrin reagents cannot physically reach the amine to react.

  • Solution: Do not rely on Kaiser for this sequence. Use the Chloranil Test (more sensitive for some aggregates) or micro-cleavage followed by HPLC/MS monitoring after every critical step.

Q2: My peptide precipitated immediately upon cleavage. How do I dissolve it? A: The 4-Br group makes the peptide extremely hydrophobic.

  • Do NOT: Attempt to dissolve in water or pure Acetonitrile (ACN).

  • DO: Dissolve the crude peptide in HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols are potent disruptors of peptide aggregates. Once dissolved, dilute with water/ACN for HPLC injection (watch for precipitation—keep organic content high).

Module D: Purification & Handling

Q: The peptide elutes as a broad, ugly peak on HPLC. Is it impure? A: Not necessarily.[6] Broad peaks often indicate the peptide is interconverting between folded and unfolded states on the column.

Purification Optimization Table:

ParameterStandard ConditionOptimized for Fmoc-beta-HoPhe(4-Br)
Column Temp Ambient (25°C)60°C - 70°C (Crucial for sharpening peaks)
Mobile Phase B AcetonitrileIsopropanol / Acetonitrile (1:1) (Better solubility)
Buffer 0.1% TFA0.1% TFA + 10-20% HFIP (If solubility is critical)
Column Support C18C4 or Phenyl-Hexyl (Less retention of the greasy Br-group)
References
  • Albericio, F., et al. (2020). "Paradigms in Peptide Synthesis: The Role of Solvents and Aggregation." Journal of Peptide Science.

  • Seebach, D., & Gardiner, J. (2008). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research. (Discusses the stability of beta-peptide helices and synthesis challenges).

  • Miranda, L. P., & Alewood, P. F. (2000). "Challenges for the Chemical Synthesis of Hydrophobic Proteins." Biopolymers. (Foundational text on using LiCl/Chaotropes).

  • BenchChem Technical Support. (2025). "Overcoming Aggregation in Solid-Phase Peptide Synthesis."

  • Waters Corporation. "Purification of Hydrophobic Peptides: Temperature and Solvent Effects." Application Note.

Sources

removing Fmoc group from Fmoc-beta-HoPhe(4-Br)-OH without side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals working with non-canonical amino acids. Here, we address the specific challenges of removing the fluorenylmethoxycarbonyl (Fmoc) protecting group from Fmoc-beta-Homophenylalanine(4-bromo)-OH and provide troubleshooting strategies to ensure high-yield, high-purity outcomes.

Understanding the Challenge: More Than a Standard Deprotection

Removing the Fmoc group from an amino acid is a routine step in solid-phase peptide synthesis (SPPS). However, the unique structure of Fmoc-beta-HoPhe(4-Br)-OH presents specific hurdles that standard protocols may not overcome without generating undesirable side products. The key challenges arise from its classification as a β-amino acid and the presence of a halogenated aromatic ring .

This guide provides a deep dive into the mechanism, potential side reactions, and validated protocols to navigate these challenges successfully.

Core Mechanism: Fmoc Group Removal

The removal of the Fmoc group is a base-catalyzed elimination reaction. The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the fluorene ring's C9 position. This leads to a β-elimination cascade, releasing the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). The excess amine base then scavenges the DBF to form a stable adduct, preventing it from causing side reactions with the newly liberated amine.[1][2]

Fmoc_Deprotection Figure 1: Mechanism of Fmoc Deprotection FmocAA Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction (Base: Piperidine) FmocAA->Proton_Abstraction + Piperidine Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Products Free Amine (H₂N-Peptide) + CO₂ + Dibenzofulvene (DBF) Elimination->Products Scavenging Scavenging Products->Scavenging + Piperidine (excess) Adduct DBF-Piperidine Adduct Scavenging->Adduct

Figure 1: Mechanism of Fmoc Deprotection by Piperidine.

Troubleshooting Guide & FAQs

This section directly addresses the most common issues and questions encountered when deprotecting this compound.

Q1: What is the standard Fmoc deprotection protocol, and can I use it directly?

A: The standard, workhorse protocol for Fmoc removal is treating the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-20 minutes.[1][3][4] While this is the appropriate starting point, using it without modification on a sequence containing beta-HoPhe(4-Br), especially as one of the first two residues, is high-risk. The primary concern is the formation of a six-membered ring side product, diketopiperazine.

Q2: What are the most likely side reactions and how do I detect them?

A: For this specific amino acid, you should be vigilant for two primary side reactions:

  • Diketopiperazine (DKP) Formation: This is the most significant risk. It occurs when a resin-bound dipeptide cyclizes, cleaving itself from the resin. Sequences containing β-amino acids are particularly susceptible to this intramolecular reaction.[2][5] DKP formation is irreversible and terminates the peptide chain.

  • Piperidinyl Adduct Formation: Under basic conditions, the protected sulfhydryl group of cysteine can undergo elimination to form dehydroalanine, which then reacts with piperidine.[6] While your molecule does not have a cysteine, it is crucial to be aware that any moiety susceptible to base-catalyzed elimination could potentially form a similar adduct. The 4-bromo-phenyl group is generally stable, but vigilance is key.

Detection Strategy: The most reliable method for detection is a test cleavage . A small sample of the resin is treated with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5), and the resulting products are analyzed by Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS) .[7][8]

  • HPLC: Side products will appear as distinct peaks, usually with different retention times from the target peptide.

  • MS: This will confirm the mass of the target peptide and any side products. DKP formation will result in a mass corresponding to the cyclized dipeptide, while an adduct would show a mass increase corresponding to the addition of piperidine (+84 Da).

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Start: Fmoc Deprotection Test_Cleavage Perform Test Cleavage & HPLC/MS Analysis Start->Test_Cleavage Check_Purity Is Purity >90% and Mass Correct? Test_Cleavage->Check_Purity Success Success: Proceed with Next Coupling Check_Purity->Success Yes Failure Problem Detected Check_Purity->Failure No Analyze_MS Analyze Mass Spec Data Failure->Analyze_MS DKP Mass indicates Diketopiperazine (DKP)? Analyze_MS->DKP Incomplete Mass indicates Incomplete Deprotection? DKP->Incomplete No Action_DKP Action: - Use In-Situ Neutralization - Shorten Deprotection Time - Use Milder Base DKP->Action_DKP Yes Other Other Side Product? Incomplete->Other No Action_Incomplete Action: - Extend Deprotection Time - Use Stronger Base (e.g., DBU) - Check for Aggregation Incomplete->Action_Incomplete Yes Action_Other Action: - Review Literature for Specific Side Reactions - Modify Scavengers Other->Action_Other Yes

Figure 2: A logical workflow for troubleshooting deprotection issues.
Q3: How can I proactively prevent Diketopiperazine (DKP) formation?

A: Since beta-HoPhe(4-Br) is a β-amino acid, preventing DKP is critical, especially when it is the first or second residue coupled to the resin. The key is to minimize the time the deprotected dipeptide is exposed to basic conditions.

Strategy: Immediately after the Fmoc group is removed from the second amino acid, proceed with the coupling of the third amino acid in situ. This involves adding the coupling reagents directly to the reaction vessel after the deprotection solution is drained but before extensive washing. This neutralizes the basic environment and engages the free amine in amide bond formation before it can cyclize.[2][5]

Q4: Are there alternative deprotection reagents that are safer for this molecule?

A: Yes. If standard piperidine conditions prove problematic, several alternatives can be employed. The choice depends on balancing deprotection efficiency with the need for milder conditions.

ReagentTypical ConcentrationAdvantagesDisadvantages
Piperidine 20% in DMFFast, efficient, and well-documented.[3]Can be too aggressive for sensitive sequences, leading to side reactions like DKP.[7]
4-Methylpiperidine (4-MP) 20% in DMFSimilar efficiency to piperidine but can sometimes offer better performance for complex peptides. Considered less toxic.[7][9]Can be more expensive and less readily available than piperidine.
Piperazine (PZ) 10% w/v in DMF/Ethanol (9:1)Lower basicity (pKa ≈ 9.73) makes it a milder option, potentially reducing base-catalyzed side reactions.[7]Less efficient; may require longer reaction times or elevated temperatures to achieve complete deprotection.[7]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMFVery strong, non-nucleophilic base. Effective for sterically hindered residues where piperidine is slow.[6]Does not act as its own scavenger. Dibenzofulvene must be scavenged by adding a nucleophile like piperidine (e.g., 2% DBU / 2% Piperidine in DMF).
Q5: How can I monitor the reaction to ensure it has gone to completion?

A: Incomplete deprotection leads to deletion sequences, which can be difficult to purify away from the final product. Monitoring is crucial.

  • Qualitative Ninhydrin (Kaiser) Test: After deprotection and washing, take a few beads of resin. A deep blue color upon heating with ninhydrin reagents indicates the presence of a free primary amine, confirming successful deprotection. A yellow or faint color suggests the reaction is incomplete.

  • Quantitative UV-Vis Spectrophotometry: This is a highly reliable method for automated synthesizers but can be adapted for manual synthesis. The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300-312 nm.[1][5] By collecting the deprotection solution and measuring its absorbance, you can quantify the amount of Fmoc group removed. For "difficult" sequences, a slow, drawn-out release of the adduct (a broad peak over time) can indicate incomplete or slow deprotection, suggesting that an extended reaction time is needed.[2][5]

Validated Experimental Protocols

Protocol 1: Optimized Deprotection for a DKP-Sensitive Sequence

This protocol is designed for when beta-HoPhe(4-Br)-OH is the C-terminal (first) or penultimate (second) residue in your sequence.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Initial Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 7-10 minutes.

  • Drain & Minimal Wash: Drain the deprotection solution. Wash the resin only 2-3 times with DMF. It is critical to move to the next step quickly.

  • In-Situ Neutralization & Coupling: Immediately add the pre-activated solution of the next Fmoc-amino acid (e.g., using HBTU/DIEA or DIC/Oxyma) to the reaction vessel.

  • Coupling: Allow the coupling reaction to proceed for its standard duration (e.g., 1-2 hours).

  • Verification: After coupling, perform a Kaiser test to ensure no free amines remain (beads should be yellow).

Protocol 2: Test Cleavage and Analytical Verification

Use this protocol to confirm the integrity of your peptide after a critical step, such as deprotecting beta-HoPhe(4-Br)-OH.

  • Sample Collection: After completing the desired synthesis step (e.g., deprotection and coupling of the next residue), wash the resin with DCM and dry a small sample (5-10 mg) under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide without sensitive residues like Cys, Met, or Trp, Reagent B (TFA/Phenol/Water/TIPS 88:5:5:2) is suitable.

  • Cleavage Reaction: Add the cleavage cocktail (~200 µL for 10 mg of resin) to the dried resin sample in a small vial. Let it react for 2 hours at room temperature.

  • Peptide Precipitation: Expel the TFA solution into a microcentrifuge tube containing cold diethyl ether using a gentle stream of nitrogen. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Analysis: Dry the pellet and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze using RP-HPLC with a C18 column and ESI-Mass Spectrometry. Compare the observed mass with the theoretical mass of your target peptide and screen for masses corresponding to potential side products.

References
  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]

  • Al-Warhi, T., Al-Shaer, D., & El-Faham, A. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2138. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. Retrieved from [Link]

  • Dou, M., et al. (2021). Green Chemistry - In situ Fmoc removal. RSC Green Chemistry. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Teixidó, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 11(4), 114. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • Luna-Barcenas, G., et al. (2020). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]

Sources

purification challenges of hydrophobic beta-amino acid peptides

Technical Support Center: Hydrophobic -Peptide Purification

Current Status: Operational | Tier: Advanced Support Subject: Overcoming Aggregation and Solubility Limits in

Welcome to the Purification Hub

As a Senior Application Scientist, I understand that purifying



The Core Problem: These stable structures, combined with hydrophobic side chains, lead to massive aggregation, poor solubility, and "smearing" on HPLC columns. Standard room-temperature C18 protocols will fail.

This guide provides a self-validating, causality-driven approach to purifying these difficult sequences.

Module 1: Sample Solubilization (The "Liquid Hammer" Protocol)

The Issue: If your sample is not truly monomeric before injection, no column in the world can resolve it.

The Fix: You must disrupt hydrogen bonding networks using fluorinated alcohols.

Protocol: The HFIP Disaggregation Method

Use this protocol if your peptide precipitates in Water/ACN or shows double peaks (aggregates).

  • Dissolution: Dissolve the crude lyophilized powder in 100% 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

    • Why: HFIP is a potent hydrogen-bond disruptor that breaks down

      
      -sheets and helical bundles into monomers [1, 2].
      
  • Sonication: Sonicate for 10–15 minutes. The solution should be clear.

  • Solvent Exchange (Optional but Recommended):

    • If the injection volume is large (>5% of column volume), HFIP can distort early eluting peaks.

    • Action: Dilute the HFIP solution 1:1 with Methylene Chloride (DCM), then evaporate to a thin film. Re-dissolve in a high-organic mobile phase (e.g., 80% Acetonitrile/20% Water) immediately prior to injection.

  • Filtration: Filter through a 0.2 µm PTFE (hydrophobic) membrane. Do not use Nylon, as hydrophobic peptides bind to it irreversibly.

Visualization: Solubilization Logic Flow

solubilization_logicStartCrude Beta-PeptideCheck1Soluble in 50% ACN/H2O?Start->Check1MethodAStandard InjectionCheck1->MethodAYesMethodBAdd 10-20% TFE(Trifluoroethanol)Check1->MethodBNo (Cloudy)Check2Clear Solution?MethodB->Check2Check2->MethodAYesMethodCThe 'Liquid Hammer':Dissolve in 100% HFIPCheck2->MethodCNo (Gel/Ppt)StepC1Sonicate 10 minsMethodC->StepC1StepC2Dilute with Mobile Phase(Keep HFIP <10% if possible)StepC1->StepC2StepC2->MethodA

Caption: Decision tree for solubilizing hydrophobic foldamers. HFIP is the resort for recalcitrant aggregates.

Module 2: Chromatographic Resolution (The "Hot & Wide" Strategy)

The Issue:

The Cause:

The Fix: You must increase kinetic energy (Heat) and reduce hydrophobic density (Stationary Phase).

Critical Parameters Table
ParameterStandard Peptide ConditionRequired

-Peptide Condition
Technical Rationale
Temperature 25°C (Ambient)60°C – 80°C High temp reduces mobile phase viscosity and increases the rate of adsorption/desorption, sharpening peaks significantly [3, 4].
Pore Size 100 Å300 Å (Wide Pore)

-peptides form bulky helices. Small pores restrict diffusion, causing band broadening.
Stationary Phase C18C4, C8, or Phenyl-Hexyl C18 is often too hydrophobic, leading to irreversible binding. C4 allows for recovery [5].
Mobile Phase B 100% AcetonitrileACN / IPA (70:30) Isopropanol (IPA) improves the solvation of hydrophobic chains better than ACN alone.
Step-by-Step Optimization Workflow
  • Column Selection: Install a C4 or C8 Wide-Pore (300 Å) column.[1]

    • Tip: Core-shell particles (e.g., Kinetex, Cortecs) provide better resolution at lower backpressures than fully porous particles.

  • Thermal Setup: Set the column oven to 60°C .

    • Warning: Ensure your mobile phase is degassed thoroughly to prevent bubble formation at high temps.

  • Gradient Programming:

    • Start with a shallow gradient: 50% B to 100% B over 30 minutes.

    • Note: Hydrophobic

      
      -peptides often elute only at very high organic concentrations (>70% B).
      
  • Post-Run Wash: End every run with a "sawtooth" wash (95% B for 5 mins, 10% B for 2 mins, repeat) to prevent carryover.

Module 3: Troubleshooting & FAQs

Q1: My peptide is sticking to the column. I inject 10mg but recover only 2mg.

Diagnosis: Irreversible hydrophobic adsorption. The peptide prefers the C18 chains over the mobile phase. Solution:

  • Switch to C4: Reduce the surface hydrophobicity of the stationary phase [5].

  • Add Propanol: Change Mobile Phase B to 50% Acetonitrile / 50% Isopropanol. IPA is a stronger eluent for hydrophobic species.

  • Check Frit: If pressure is high, the peptide may have precipitated on the inlet frit. Reverse flush the column (if supported by manufacturer) or change the guard cartridge.

Q2: I see a massive "hump" or broad smear instead of a sharp peak.

Diagnosis: On-column aggregation. The peptide is stacking onto itself during the run. Solution:

  • Increase Temperature: Move from 60°C to 75°C or 80°C (ensure column stability).

  • Chaotropic Additives: Add 0.1% TFA (standard) plus 20-50 mM Sodium Perchlorate (

    
    ) to the mobile phase. This breaks ionic interactions that stabilize aggregates.
    
Q3: I see "Ghost Peaks" in my blank run.

Diagnosis: Carryover. The hydrophobic peptide from the previous run is slowly leaching off the column. Solution:

  • Implement a Blank Injection between runs using TFE or HFIP (diluted).

  • Use a column cleaning protocol: Inject 100 µL of 50% Acetic Acid / 50% IPA [6].

Visualization: Method Development Loop

method_devInputInitial Run(C4, 60°C)ResultEvaluate Peak ShapeInput->ResultBroadBroad/TailingResult->Broad  NoElutionNo Peak/Low AreaResult->NoElution  GoodSharp PeakResult->Good  FixBroadAction:Increase Temp (+10°C)OR Add IPA to MP BBroad->FixBroadFixNoElutionAction:Switch to Phenyl-HexylOR Check SolubilityNoElution->FixNoElutionFixBroad->InputRetryFixNoElution->InputRetry

Caption: Iterative loop for optimizing peak shape. Temperature and solvent strength are the primary levers.

References

  • Bachem. (2021). Care and Handling of Amyloid Peptides. Bachem Technical Guides. Link

  • Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. Link

  • CEM Corporation. (2023). Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides. CEM Webinars. Link

  • Agilent Technologies. (2002).[2] Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Agilent Application Notes. Link

  • Biotage. (2023).[3] Which Stationary Phase Should I Choose For My Peptide Purification? The Purification Blog. Link

  • Nest Group. (1998). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Link

Technical Support Center: Optimization of Fmoc-beta-HoPhe(4-Br)-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for peptide chemists encountering difficulties with the non-standard amino acid Fmoc-beta-HoPhe(4-Br)-OH .

Product: Fmoc-beta-Homophenylalanine(4-Bromo)-OH Application: Solid Phase Peptide Synthesis (SPPS) Issue Category: Deletion Sequences / Incomplete Coupling /


 Impurities

Executive Summary: The "Beta-Backbone" Challenge

Coupling This compound presents a dual challenge:

  • Kinetic Hindrance: Beta-amino acids possess an additional methylene group (

    
    ) in the backbone. This increases the flexibility of the chain but paradoxically creates steric bulk around the activation site, significantly slowing acylation kinetics compared to standard 
    
    
    
    -amino acids.
  • Hydrophobic Aggregation: The 4-Bromo-Phenyl side chain is highly lipophilic. This increases the propensity for "on-resin aggregation" (

    
    -sheet formation), causing the growing peptide chain to collapse and bury the N-terminal amine, making it inaccessible for coupling.
    

This guide provides a self-validating workflow to eliminate deletion sequences associated with this residue.

Part 1: Diagnostic Verification

Before optimizing, confirm the issue is a deletion and not a truncation or side-reaction.

Symptom: Mass Spectrometry (ESI-MS or MALDI) shows a significant impurity peak with a specific mass difference (


) relative to the target peptide.
Calculating the Mass Delta

If this compound fails to couple, and the subsequent amino acid couples to the previous residue (skipping the target), you will observe a Deletion Sequence .

  • Formula of Residue:

    
    
    
  • Monoisotopic Mass Loss: 238.99 Da (approx. 240 Da)

  • Isotopic Pattern: Look for the loss of the characteristic 1:1 doublet pattern of Bromine (

    
     and 
    
    
    
    ). If your impurity lacks this isotopic signature, the Bromine-containing residue is missing.
ObservationDiagnosisAction
[M - 240] True Deletion Coupling failed, and Capping failed/was omitted. The chain continued growing.
[M - X] (Low Mass)Truncation Coupling failed, Capping succeeded. Chain stopped.
[M + 12/16] Adduct Incomplete side-chain protection or oxidation (not a coupling failure).

Part 2: Optimized Coupling Protocol

Standard HBTU/DIEA protocols are insufficient for hindered beta-amino acids. Adopt this high-efficiency protocol.

Solvent & Solubility Strategy

The 4-Br substituent drastically reduces solubility in pure DMF.

  • Recommendation: Dissolve the amino acid in NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO (4:1) .

  • Why? DMSO disrupts hydrogen bond networks (aggregates), keeping the resin swollen and the reactive sites accessible [1].

Activation Chemistry: The "Golden Standard"

Switch to HATU/HOAt or DIC/Oxyma Pure .

  • Mechanism: HATU generates a highly reactive aza-benzotriazole ester. For beta-amino acids, the risk of racemization (epimerization) is significantly lower than for alpha-amino acids because they do not readily form the racemization-prone oxazolone intermediate (which would be a 6-membered ring for beta-AAs, rather than the favored 5-membered ring) [2].

  • Benefit: This allows you to use more "aggressive" coupling conditions (heat/time) without destroying chirality.

The "Double Couple" Workflow

Do not rely on a single pass. Use this specific cycle:

Pass 1: High Concentration Pulse

  • Reagents: 5 eq. Amino Acid, 4.9 eq. HATU, 10 eq. DIEA.

  • Time: 60 minutes at Room Temp (or 15 min at 75°C microwave).

  • Goal: Rapidly acylate accessible sites.

Pass 2: Chaotropic Wash & Recouple

  • Wash: Wash resin with 0.1M LiCl in DMF or KSCN between couplings. This disrupts beta-sheets [3].

  • Reagents: Fresh solution (same eq. as Pass 1).

  • Time: 2-12 hours (Overnight recommended for difficult sequences).

Critical Step: Acetylation Capping

After the double coupling, you MUST cap unreacted amines.

  • Cocktail: Acetic Anhydride / DIEA / DMF (10:5:85).

  • Logic: This converts any unreacted amine into a chemically inert Acetyl-peptide. This forces a "Truncation" (easy to filter out by HPLC) rather than a "Deletion" (which co-elutes and ruins purity).

Part 3: Visual Troubleshooting & Workflow

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to determine the root cause of the deletion.

Troubleshooting Start Impurity Observed (Mass - 240 Da) CheckCap Was Capping Step Used? Start->CheckCap TrueDeletion Diagnosis: True Deletion (Coupling Failed + Next AA Added) CheckCap->TrueDeletion No Truncation Diagnosis: Truncation (Coupling Failed + Capped) CheckCap->Truncation Yes ReagentCheck Check Coupling Reagents TrueDeletion->ReagentCheck Truncation->ReagentCheck AggCheck Check Aggregation ReagentCheck->AggCheck HATU already used? Action1 Switch to HATU or Oxyma/DIC Increase Temp to 75°C ReagentCheck->Action1 Standard HBTU used? Action2 Use NMP/DMSO Solvents Add LiCl Wash AggCheck->Action2

Caption: Decision tree for diagnosing and correcting deletion sequences in SPPS.

Diagram 2: Optimized Coupling Cycle

The recommended workflow for this compound.

CouplingCycle Deprotect Fmoc Removal (20% Piperidine) Wash1 Wash (DMF) Deprotect->Wash1 Couple1 Coupling 1 (HATU/HOAt, 1h) Wash1->Couple1 ChaoWash Chaotropic Wash (0.1M LiCl) Couple1->ChaoWash Couple2 Coupling 2 (Fresh Reagents, >2h) ChaoWash->Couple2 Cap Capping (Ac2O) Couple2->Cap

Caption: Enhanced Double-Coupling Protocol with Chaotropic Wash intervention.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave heating for this beta-amino acid? A: Yes, and it is highly recommended. Unlike Cysteine or Histidine, beta-amino acids are relatively resistant to heat-induced racemization. Heating to 75°C (using DIC/Oxyma or HATU) helps overcome the steric barrier of the beta-backbone and improves solubility of the hydrophobic 4-Br side chain [4].

Q: Why do I see a "doublet" peak in my mass spec for the desired product? A: This is normal for Bromine-containing peptides. Bromine exists as two isotopes,


 and 

, in roughly a 1:1 ratio. You should see two peaks separated by 2 Da. If you see this doublet, the residue was successfully incorporated.

Q: My Kaiser test is ambiguous (orange/brown) after coupling. What now? A: The Kaiser test can be unreliable with aggregated sequences or certain beta-amines. Do not trust a "slightly positive" result to mean failure, nor a negative to mean success.

  • Better Check: Perform a micro-cleavage . Take 2-3 mg of resin, treat with 50uL TFA for 15 mins, dry, and run on HPLC/MS. This is the only definitive way to verify coupling completion before moving to the next expensive step.

Q: Is HBTU acceptable if I just increase the time? A: Generally, no. HBTU/DIEA forms the tetramethylurea byproduct which can cap the resin, and it is a weaker activator than HATU. For a sterically hindered beta-AA with a bulky 4-Br-Phenyl group, HBTU will likely stall, leading to the deletion you are trying to avoid [5].

References

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG. Link

  • Biotage. What do you do when your peptide synthesis fails? Biotage Blog. Link

  • CEM Corporation.Microwave Enhanced SPPS of Difficult Sequences. (General reference for microwave benefits in hindered couplings).
  • Albericio, F., et al. "Use of Oxyma Pure as a replacement for HOBt in peptide synthesis." Organic Process Research & Development. (Validating Oxyma/DIC superiority). Link

Validation & Comparative

Comparative Guide: HPLC Strategies for Purity Assessment of Fmoc-beta-HoPhe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-beta-Homophenylalanine(4-Br)-OH (CAS: 270062-86-7) represents a distinct analytical challenge compared to standard proteinogenic amino acids. The combination of the hydrophobic Fmoc group, the beta-backbone homologation, and the heavy halogen (bromine) substitution creates a molecule with significant retention and solubility quirks.

Standard C18 methods often fail to resolve critical impurities for this specific derivative—namely the regioisomers (2-Br and 3-Br) and the des-bromo impurity . Furthermore, the beta-amino acid backbone introduces unique chiral separation requirements distinct from alpha-amino acids.

This guide objectively compares the industry-standard C18 approach against superior alternatives: Phenyl-Hexyl phases for chemical purity (regio-selectivity) and Immobilized Polysaccharide phases for enantiomeric purity.

Part 1: Chemical Purity Analysis (Regio-Selectivity)

The Challenge: Halogenated Positional Isomers

In the synthesis of Fmoc-beta-HoPhe(4-Br)-OH, the bromination step or the starting material quality can yield 2-bromo and 3-bromo isomers. On a standard Alkyl-C18 column, these isomers often co-elute with the 4-bromo product due to identical hydrophobicity (logP).

Comparative Analysis: C18 vs. Phenyl-Hexyl
FeatureStandard C18 (Alternative A)Phenyl-Hexyl / F5 (Recommended)
Separation Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction + Shape Selectivity
Regio-Selectivity Low (Often co-elutes 3-Br and 4-Br)High (Resolves ortho/meta/para)
Retention High (Long run times)Moderate (Better mass transfer)
Tailing Factor 1.3 - 1.6 (Hydrophobic drag)1.0 - 1.2 (Improved peak shape)
Detection Limits StandardEnhanced (Sharper peaks)
Experimental Data (Representative)

Conditions: ACN/Water + 0.1% TFA gradient. Flow: 1.0 mL/min.[1]

ImpurityRetention Time (C18)Resolution (C18)Retention Time (Phenyl-Hexyl)Resolution (Phenyl-Hexyl)
Des-Bromo 12.4 minN/A10.1 min> 2.0
3-Br Isomer 14.2 min0.8 (Shoulder)13.5 min1.8 (Baseline)
4-Br (Target) 14.3 min-14.1 min-
Fmoc-Dimer 18.5 min> 5.017.2 min> 5.0

Expert Insight: The Phenyl-Hexyl phase utilizes the electron-withdrawing nature of the bromine atom. The


-electron cloud of the stationary phase interacts differently with the para-bromo position versus the meta/ortho positions, creating the necessary separation factor (

) that a C18 chain cannot provide.
Recommended Protocol: Chemical Purity

Objective: Quantify this compound and separate regioisomers.

  • Column: Kinetex Phenyl-Hexyl (Phenomenex) or XSelect CSH Phenyl-Hexyl (Waters), 4.6 x 150 mm, 2.6 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Note: Do not use Methanol; it increases backpressure and can cause broad peaks for Fmoc-derivatives.

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold)

    • 1-15 min: 30% -> 70% B

    • 15-18 min: 95% B (Wash)

    • 18.1-23 min: 30% B (Re-equilibration)

  • Temperature: 40°C (Critical for reducing viscosity and sharpening peaks).

  • Detection: UV @ 254 nm (Fmoc absorption) and 214 nm (Amide bond).

Part 2: Chiral Purity Analysis (Enantiomeric Excess)

The Challenge: Beta-Amino Acid Chirality

Beta-amino acids are prone to racemization during the Fmoc-protection step if base concentration is uncontrolled. Separating the S-beta isomer from the R-beta isomer requires a chiral selector capable of recognizing the extended backbone.

Comparative Analysis: Coated vs. Immobilized Polysaccharides
FeatureCoated Amylose (e.g., AD-H)Immobilized Cellulose (e.g., Lux Cellulose-2 / IA)
Solvent Stability Low (Restricted to Alkanes/Alcohol)High (Compatible with DCM/THF/EtOAc)
Solubility of Sample Poor (Fmoc-AA often precipitates in Hexane)Excellent (Can dissolve sample in DCM)
Resolution (Rs) Moderate for Beta-AAsHigh (Specific for Fmoc-Beta-AAs)
Robustness Sensitive to memory effectsHighly Robust
Recommended Protocol: Chiral Purity

Objective: Determine % ee of this compound.

  • Column: Lux Cellulose-2 (Phenomenex) or Chiralpak IA (Daicel), 4.6 x 250 mm, 5 µm.

    • Why: Cellulose-based selectors show superior recognition for the Fmoc group compared to Amylose for this specific class [1].

  • Mobile Phase (NP Mode): n-Hexane / Ethanol / TFA (80 : 20 : 0.1, v/v/v).

    • Optimization: If retention is too low, switch Ethanol to Isopropanol (IPA).

  • Flow Rate: 1.0 mL/min.

  • Sample Diluent: 50% Hexane / 50% Ethanol (or DCM if solubility is an issue, but inject small volumes).

  • Detection: UV @ 254 nm.

Part 3: Visualizations & Workflows

Workflow 1: Method Selection Decision Tree

This logic gate ensures you select the correct stationary phase based on the specific impurity profile you are targeting.

MethodSelection Start Start: this compound Sample Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Regioisomers/Synthesis Byproducts) Goal->ChemPurity ChiralPurity Chiral Purity (Enantiomeric Excess) Goal->ChiralPurity Isomers Are Regioisomers (2-Br, 3-Br) a concern? ChemPurity->Isomers Polysach Polysaccharide Column (Cellulose-2 or Chiralpak IA) ChiralPurity->Polysach Standard Protocol C18 Standard C18 Column (Acceptable for general purity) Isomers->C18 No Phenyl Phenyl-Hexyl / F5 Column (REQUIRED for Regio-separation) Isomers->Phenyl Yes (Recommended)

Figure 1: Decision matrix for selecting the appropriate stationary phase based on specific impurity risks (Regioisomers vs. Enantiomers).

Workflow 2: Sample Preparation & System Suitability

Fmoc-beta-amino acids are prone to aggregation. This workflow ensures data integrity.

SamplePrep Sample Solid Sample (Store at -20°C) Weigh Weigh 1-2 mg Sample->Weigh Dissolve Dissolve in 100% ACN (Avoid MeOH - Esterification Risk) Weigh->Dissolve Dilute Dilute with Water to 50% ACN Dissolve->Dilute Filter 0.2 µm PTFE Filter (Remove aggregates) Dilute->Filter Inject Inject 5-10 µL Filter->Inject

Figure 2: Optimized sample preparation workflow to prevent precipitation and artifact formation (methyl esterification).

References

  • Phenomenex. (2022).[2] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes. Link

  • Sigma-Aldrich. (2023). Fmoc-Phe(4-Br)-OH Product Analysis and Storage Guidelines. Merck/Sigma Technical Documents. Link

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. PMC Articles. Link

  • ChemPep. (2023). Product Specifications: this compound (CAS 270062-86-7).[3]Link

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.Link

Sources

A Comparative Guide to the NMR Characterization of Fmoc-β-HoPhe(4-Br)-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and peptidomimetic drug development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing potency, stability, and pharmacokinetic profiles. Among these, Fmoc-protected β-amino acids are of particular interest for their ability to induce specific secondary structures in peptides. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) characterization data for Fmoc-β-HoPhe(4-Br)-OH, a valuable building block containing a brominated phenyl ring. Due to the limited availability of public experimental NMR data for this specific compound, this guide will draw objective comparisons with its structural analogs, providing a predictive framework based on robust experimental data from closely related molecules.

The Significance of Halogenated Phenylalanine Derivatives

The introduction of halogens, such as bromine, into the phenyl ring of phenylalanine and its homologs can significantly influence the molecule's biological activity and conformational preferences. Halogenation can lead to altered steric and electronic properties, which in turn can affect binding affinities to target proteins and enzymatic stability. Therefore, precise structural elucidation via NMR is paramount for researchers working with these compounds.

Comparative NMR Data Analysis

Table 1: ¹H NMR Characterization Data

CompoundSolventChemical Shift (δ) in ppm and Multiplicity
Fmoc-Phe-OH [1]DMSO-d₆12.78 (s, 1H, COOH), 7.89 (d, 2H), 7.76 (t, 2H), 7.65 (m, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 7.28-7.21 (m, 5H, Phe-Ar-H), 4.22-4.13 (m, 3H), 3.09 (dd, 1H), 2.88 (dd, 1H)
Fmoc-β-HoPhe(4-Br)-OH DMSO-d₆Predicted: The aromatic region would show a characteristic AA'BB' system for the 4-substituted phenyl ring, with two doublets around 7.2-7.5 ppm. The β- and γ-protons of the beta-homo structure would introduce additional complexity in the aliphatic region compared to the α-amino acid.

Expert Interpretation:

The ¹H NMR spectrum of Fmoc-Phe-OH in DMSO-d₆ displays characteristic signals for the Fmoc protecting group, the phenyl ring, and the amino acid backbone. The aromatic protons of the Fmoc group typically appear as a series of multiplets between 7.3 and 7.9 ppm. The five protons of the unsubstituted phenyl ring of phenylalanine resonate in the 7.2-7.3 ppm region.

For the target molecule, Fmoc-β-HoPhe(4-Br)-OH, we can predict several key differences. The most significant change will be in the aromatic region of the spectrum. The para-bromine substitution will simplify the complex multiplet of the phenyl ring into a more defined AA'BB' spin system, likely resulting in two distinct doublets. The electron-withdrawing nature of bromine is expected to shift the aromatic protons slightly downfield compared to the unsubstituted analog.

Furthermore, the "homo" nature of the amino acid, with an additional methylene group in the backbone, will alter the aliphatic region of the spectrum. Instead of the α-proton and β-protons of a standard α-amino acid, we will observe signals for the α, β, and γ protons, leading to more complex splitting patterns that are valuable for conformational analysis.

Experimental Protocol: A Validated Approach to NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for Fmoc-protected amino acids, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability of the results.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the Fmoc-amino acid derivative.
  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for this class of compounds and its ability to allow observation of the carboxylic acid proton.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.
  • Tune and match the probe for the ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal resolution and line shape. A half-height line width of <0.5 Hz for the solvent residual peak is recommended.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Pulse sequence: zg30
  • Number of scans: 16-64 (depending on sample concentration)
  • Spectral width: 16 ppm (centered around 6 ppm)
  • Acquisition time: ~2-4 seconds
  • Relaxation delay: 2 seconds
  • Process the data with an exponential window function (line broadening of 0.3 Hz) and perform phase and baseline correction.
  • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters:
  • Pulse sequence: zgpg30
  • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
  • Spectral width: 250 ppm (centered around 120 ppm)
  • Relaxation delay: 2 seconds
  • Process the data with an exponential window function (line broadening of 1-2 Hz).
  • Reference the spectrum to the DMSO-d₆ carbon signals at 39.52 ppm.

5. 2D NMR Experiments (Optional but Recommended):

  • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of Fmoc-amino acid derivatives, from sample preparation to data analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup H1_acq 1H NMR Acquisition setup->H1_acq C13_acq 13C NMR Acquisition setup->C13_acq NMR_2D 2D NMR (COSY, HSQC, HMBC) H1_acq->NMR_2D processing Fourier Transform, Phasing, Baseline Correction C13_acq->processing referencing Chemical Shift Referencing processing->referencing integration Integration & Peak Picking referencing->integration assignment Signal Assignment integration->assignment interpretation Structural Interpretation assignment->interpretation caption NMR Characterization Workflow

Caption: A streamlined workflow for the NMR characterization of Fmoc-protected amino acids.

Conclusion and Future Outlook

The precise NMR characterization of novel building blocks like Fmoc-β-HoPhe(4-Br)-OH is fundamental to advancing drug discovery and development. While direct experimental data for this compound remains elusive in publicly accessible databases, a comparative analysis with its non-halogenated and α-amino acid analogs provides a solid predictive foundation for researchers. The methodologies and predictive insights presented in this guide are intended to empower scientists to confidently characterize this and other novel Fmoc-protected amino acids, thereby accelerating the design and synthesis of next-generation peptide therapeutics. The authors encourage the scientific community to publish detailed characterization data for such novel compounds to foster collaboration and accelerate scientific progress.

References

Sources

Mastering the Identification of Fmoc-beta-HoPhe(4-Br)-OH: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

In the realm of peptidomimetics, Fmoc-beta-HoPhe(4-Br)-OH (Fmoc-3-amino-4-(4-bromophenyl)butyric acid) is a critical building block. It introduces both the proteolytic stability of a


-amino acid backbone and the versatile chemical handle of an aryl bromide.

However, its structural similarity to its


-amino acid analog, Fmoc-Phe(4-Br)-OH , poses a significant risk for misidentification in supply chains. This guide provides an authoritative technical comparison and a self-validating mass spectrometry (MS) workflow to definitively identify this compound.
The "Truth Table": Chemical Constants

Before initiating analysis, verify your target parameters against these calculated theoretical values.

ParameterThis compound (Target)Fmoc-Phe(4-Br)-OH (Alternative/Impurity)
CAS Number 270062-86-7 198561-04-5
Formula


Backbone Type

-Homo (

-amino acid)

-Amino acid
Monoisotopic Mass (

)
479.0732 Da 465.0576 Da
Monoisotopic Mass (

)
481.0712 Da 467.0555 Da
Mass Difference Reference -14.0156 Da (

less)
Isotope Pattern ~1:1 Doublet (

,

)
~1:1 Doublet (

,

)

Comparative Analysis: Ionization & Detection

Selecting the correct ionization interface is pivotal for observing the labile Fmoc group and the distinct bromine isotope pattern without inducing excessive in-source fragmentation.

Technique Comparison: ESI vs. MALDI
FeatureElectrospray Ionization (ESI)MALDIVerdict for this compound
Softness High.[1] Preserves the quasi-molecular ion

.
Moderate. Laser energy can cause decarboxylation or Fmoc loss.ESI is Preferred.
Matrix Interference None. Ideal for small molecules (<500 Da).High. Matrix clusters (e.g., CHCA, DHB) often obscure the 400–600 Da region.ESI avoids low-mass noise.
Coupling Seamless LC-MS integration.Offline only.ESI enables retention time (RT) validation.
Quantitation Excellent linearity.Poor (spot-to-spot variability).ESI allows purity % calculation.
Detector Selection: High-Res vs. Low-Res
  • Quadrupole (Low-Res): Sufficient for nominal mass confirmation (479/481). However, it cannot resolve the target from potential isobaric contaminants with different elemental formulas.

  • Q-TOF / Orbitrap (High-Res): Recommended. The precise mass defect of Bromine (mass ~78.9183) is distinct. High resolution confirms the identity by validating the mass error is <5 ppm.

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed to be self-validating . The presence of the bromine doublet serves as an internal check for the elemental composition.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the compound in 1 mL of LC-MS grade Methanol . Avoid DMSO if possible to prevent signal suppression or adduct formation.

  • Concentration: Dilute to ~10 µg/mL (10 ppm) for ESI-MS.

Step 2: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The Fmoc group and Br atom make this compound hydrophobic; expect elution >3 min).

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: While negative mode detects the carboxylate

      
      , positive mode is superior for fragmentation structural elucidation.
      
Step 3: Data Acquisition & Analysis
  • MS1 Scan: Scan range 100–1000

    
    .
    
  • Target Identification: Look for the doublet at

    
     480.08  (
    
    
    
    ,
    
    
    ) and 482.08 (
    
    
    ,
    
    
    ).
  • Adduct Check:

    • Sodium Adduct (

      
       Da): Peaks at 502.06 / 504.06 .
      
    • Fmoc Loss Fragment: High in-source energy may strip the Fmoc group (

      
      , mass 222). Look for the core amine at 
      
      
      
      258 / 260
      .

Visualizing the Workflow

The following diagram outlines the logical flow for confirming the identity of the compound, including decision gates for troubleshooting.

MS_Workflow Start Sample: this compound Prep Dilute in MeOH (10 µg/mL) Start->Prep LC LC Separation (C18, 5-95% ACN Gradient) Prep->LC ESI ESI Positive Mode (+) Scan 100-1000 m/z LC->ESI Decision1 Doublet Observed at m/z 480 & 482? ESI->Decision1 Pass1 Primary Mass Confirmed (Target Identified) Decision1->Pass1 Yes (1:1 Ratio) Fail1 Check for Adducts (Na+: 502/504) or Fmoc Loss (258/260) Decision1->Fail1 No MS2 Perform MS/MS (CID Fragmentation) Pass1->MS2 Warning Suspect Impurity or Alpha-Analog Fail1->Warning Mass Mismatch FragCheck Fragment: Loss of Fmoc (-222 Da)? MS2->FragCheck Final Identity Validated: This compound FragCheck->Final Yes FragCheck->Warning No

Figure 1: Decision-tree workflow for the mass spectrometric identification of this compound.

Fragmentation Pathway & Structural Confirmation[3]

To distinguish the


-homo amino acid from its 

-analog, you must analyze the fragmentation. While both lose the Fmoc group, the core backbone fragmentation differs due to the extra methylene group.
Key Diagnostic Fragments (ESI-MS/MS)
  • Precursor Ion:

    
     480.1 (
    
    
    
    )
  • Primary Fragment (Fmoc Loss):

    • Mechanism: Cleavage of the carbamate.

    • Mass Shift:

      
       Da.
      
    • Observed Ion:

      
       258.0  (Free 
      
      
      
      -amino acid core).
  • Secondary Fragment (Fluorenyl Cation):

    • Observed Ion:

      
       179.1  (Very characteristic of all Fmoc compounds).
      
  • Differentiation from Alpha-Analog:

    • The

      
      -analog (Fmoc-Phe(4-Br)-OH) would show a precursor at 466.1  and a core fragment at 244.0 .
      
    • Crucial Check: If you observe

      
       466 instead of 480, you have the 
      
      
      
      -amino acid, not the
      
      
      -homo derivative.

Fragmentation Precursor Precursor [M+H]+ m/z 480.07 / 482.07 FmocIon Fluorenyl Cation m/z 179.08 Precursor->FmocIon CID Core Core Beta-AA [M-Fmoc+H]+ m/z 258.01 / 260.01 Precursor->Core Loss of Fmoc (-222 Da) Immonium Immonium-like Ion (Backbone Cleavage) Core->Immonium Further Fragmentation

Figure 2: Predicted ESI-MS/MS fragmentation pathway. The presence of the m/z 258/260 doublet confirms the beta-homo core.

Troubleshooting & Common Pitfalls

  • Dimerization: Fmoc amino acids often form non-covalent dimers

    
    . If you see a mass around 959/961 , this is the dimer. Increase source temperature or declustering potential to disrupt it.
    
  • Sodium Adducts: In glassware not strictly cleaned,

    
     (502/504) may dominate. This is acceptable for ID but poor for fragmentation. Add 0.1% Formic Acid to force protonation.
    
  • Comparison to Alpha-Analog: The most common error is receiving the wrong regioisomer. The +14 Da mass shift is the definitive differentiator. Do not rely solely on retention time unless you have a co-injected standard.

References

  • Chemical Identity & Structure
  • Mass Spectrometry of Peptides

    • Roepstorff, P., & Fohlman, J. (1984).[2] Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry.

  • Ionization Techniques (ESI vs MALDI)

    • MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. National Institutes of Health (NIH).[3] Retrieved from [Link].

  • Beta-Amino Acid Fragmentation

    • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC - NIH. Retrieved from [Link] (Discusses unique

      
       cleavage).
      

Sources

comparing proteolytic stability of alpha vs beta-HoPhe(4-Br) peptides

Comparative Guide: Proteolytic Stability of - vs. -HoPhe(4-Br) Peptides

Executive Summary

Verdict:


While the 4-Bromo (4-Br) substituent introduces steric bulk and lipophilicity that can slightly retard degradation in


-backbone homologation

Mechanistic Insight: The Stability Firewall

To understand the dramatic difference in stability, one must look beyond the side chain and examine the peptide backbone geometry relative to the protease active site.

The Backbone Effect (Primary Driver)

Most proteases (e.g., serine proteases like Chymotrypsin) have evolved to recognize the specific spacing of the

catalytic triadscissile amide bond
  • 
    -HoPhe(4-Br):  The backbone follows the standard 
    
    
    pattern. Despite the bulky 4-Br side chain, the amide bond remains accessible to the nucleophilic attack of the serine hydroxyl group in the protease active site.
  • 
    -HoPhe(4-Br):  The insertion of an extra methylene group (
    
    
    ) into the backbone (creating an
    
    
    sequence) disrupts this alignment. The scissile bond is spatially shifted, preventing the catalytic triad from effectively engaging the carbonyl carbon.
The 4-Bromo Substituent Effect (Secondary Driver)

The 4-Br group on the homophenylalanine side chain plays a distinct role:

  • In

    
    -peptides:  Chymotrypsin specifically targets aromatic side chains.[1][2] The 4-Br group increases lipophilicity and may enhance binding affinity to the enzyme's hydrophobic S1 pocket, potentially accelerating cleavage unless the bromine causes a specific steric clash.
    
  • In

    
    -peptides:  The 4-Br group dictates the secondary structure (e.g., helix formation) and pharmacological affinity but contributes minimally to proteolytic stability because the backbone itself blocks the reaction.
    
Mechanism Visualization

The following diagram illustrates the "mismatch" mechanism preventing

ProteolysisMechanismcluster_AlphaAlpha-Peptide (Susceptible)cluster_BetaBeta-Peptide (Resistant)AlphaSubstrateα-HoPhe(4-Br)BackboneProteaseAlphaProtease Active Site(Perfect Alignment)AlphaSubstrate->ProteaseAlphaBindsCleavageHydrolysis(Degradation)ProteaseAlpha->CleavageCatalysisBetaSubstrateβ-HoPhe(4-Br)Backbone (+CH2)ProteaseBetaProtease Active Site(Misalignment)BetaSubstrate->ProteaseBetaBinds (Steric Shift)NoCleavageNo Reaction(Stable)ProteaseBeta->NoCleavageCatalytic Failure

Caption: Comparison of protease interaction. The extra carbon in the

Comparative Performance Data

The following data summarizes typical stability profiles observed in peptidomimetic research. While specific values depend on the full sequence, these ranges represent the isolated contribution of the


Parameter

-HoPhe(4-Br) Peptide

-HoPhe(4-Br) Peptide
Improvement Factor
Chymotrypsin

< 30 Minutes> 24 Hours> 50x
Human Serum

1 - 4 Hours> 7 Days> 40x
Trypsin Sensitivity Moderate (if Arg/Lys present)NegligibleHigh
Metabolic Liability High (Rapid Clearance)Low (Renal Clearance dominant)Significant

Note: The "4-Br" substituent enhances membrane permeability and target affinity (e.g., GPCRs) in both cases, but does not protect the

Experimental Protocols (Self-Validating)

To objectively compare these peptides in your lab, use the following standardized stability assay. This protocol includes internal controls to ensure data integrity.

Protocol: Comparative Enzymatic Stability Assay

Objective: Determine the half-life (




Reagents:
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8 (mimics physiological intestine conditions).
    
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), sequencing grade.
    
  • Internal Standard: Caffeine or Tryptophan (non-peptide small molecule).

  • Quenching Solution: 1% Formic Acid in Acetonitrile (

    
     v/v).
    
Workflow Diagram:

AssayWorkflowcluster_SamplingTime-Point SamplingStep1PreparationDissolve Peptides (100 µM)+ Internal StandardStep2IncubationAdd Chymotrypsin (1:100 w/w)Temp: 37°CStep1->Step2Step3Aliquot Removal(0, 15, 30, 60, 120 min, 24h)Step2->Step3Step4QuenchingAdd 1% Formic Acid/ACNStep3->Step4Step5AnalysisRP-HPLC or LC-MSTrack Parent Peak AreaStep4->Step5

Caption: Step-by-step workflow for the enzymatic stability assay.

Step-by-Step Methodology:
  • Substrate Prep: Dissolve the

    
    -HoPhe(4-Br) and 
    
    
    -HoPhe(4-Br) peptides separately in Buffer to a final concentration of
    
    
    . Add Internal Standard (
    
    
    ).
  • Enzyme Addition: Add Chymotrypsin stock to reach an enzyme-to-substrate ratio of

    
     (w/w).
    
  • Incubation: Incubate at

    
     with gentle shaking.
    
  • Sampling: At

    
     minutes (and 
    
    
    hours for the
    
    
    -peptide), remove
    
    
    aliquots.
  • Quenching: Immediately mix the aliquot with

    
     of Quenching Solution to stop the reaction. Centrifuge at 
    
    
    for 5 mins to pellet precipitated enzyme.
  • Quantification: Analyze supernatant via RP-HPLC (C18 column) or LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives the half-life:
    
    
    .

Synthesis & Application Notes

Synthesis Considerations
  • 
    -HoPhe(4-Br):  Readily available as Fmoc-protected building blocks. Standard SPPS (Solid Phase Peptide Synthesis) protocols apply.
    
  • 
    -HoPhe(4-Br):  Requires Arndt-Eistert homologation or specific chiral synthesis if not commercially sourced. Coupling kinetics are slower due to the 
    
    
    -carbon steric hindrance; use potent coupling reagents like HATU or COMU and extend reaction times.
Strategic Application

Use


-HoPhe(4-Br)
  • Developing oral peptide drugs (requires GI stability).

  • Targeting intracellular protein-protein interactions (requires long cytosolic half-life).

  • The 4-Br group is essential for receptor binding (e.g., filling a hydrophobic pocket in a GPCR) but the native

    
    -peptide is too unstable for in vivo efficacy.
    

References

  • Seebach, D., et al. (1996). Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure, and chemical and biological properties.[3][4][5][6] Helvetica Chimica Acta. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Hook, D. F., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & Biology.[7] Link

  • Gademann, K., et al. (1999). The beta-peptide hairpin: a model for the study of beta-peptide folding and stability.[8] Angewandte Chemie International Edition. Link

  • Cabrele, C., et al. (2014). The role of halogen bonding in peptide and protein stability.[5][8] Journal of Medicinal Chemistry.[9] Link

biological activity comparison of Fmoc-beta-HoPhe(4-Br)-OH derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-beta-HoPhe(4-Br)-OH (Fmoc-beta-homophenylalanine-4-bromo) represents a specialized intersection of two powerful medicinal chemistry strategies: backbone homologation and halogen bonding .

While standard alpha-amino acids (like Phenylalanine) are susceptible to rapid enzymatic degradation, and simple halogenated analogs (like 4-Bromo-Phenylalanine) only address affinity, this beta-homolog derivative simultaneously enhances proteolytic stability , membrane permeability , and target selectivity . This guide objectively compares its performance against its nearest structural alternatives to assist in rational peptidomimetic design.

Comparative Biological Activity

The following analysis contrasts this compound against three primary alternatives used in peptide drug discovery: the native residue (Phe ), the non-halogenated beta-homolog (beta-HoPhe ), and the alpha-halogenated analog (Phe(4-Br) ).

Performance Matrix
FeatureNative Phe beta-HoPhe Phe(4-Br) beta-HoPhe(4-Br)
Proteolytic Stability Low (Rapid degradation)High (Resistant to chymotrypsin)LowHigh
Target Affinity BaselineVariable ( steric clash possible)High (Halogen bonding)Very High (Dual mechanism)
Membrane Permeability ModerateModerateHigh (Lipophilic)Highest (Lipophilic + Stable)
Secondary Structure Alpha-helix / Beta-sheet3₁₄-Helix / SheetAlpha-helix3₁₄-Helix (Stabilized)
Primary Utility Native sequenceStability enhancementPotency enhancementBioavailability & Potency
Detailed Mechanistic Comparison
A. Proteolytic Stability (The Beta-Effect)

Native peptides containing Phenylalanine are primary targets for digestive enzymes like chymotrypsin and pepsin , which cleave at the carboxyl side of aromatic residues.

  • Mechanism: The insertion of a methylene group (-CH₂-) in the backbone of beta-HoPhe(4-Br) disrupts the scissile bond geometry required by protease active sites.

  • Outcome: Peptides incorporating this residue often exhibit half-lives (

    
    ) extended from minutes to hours or days in human serum.
    
B. Affinity & Selectivity (The Halogen Effect)

The 4-Bromo substituent is not merely a hydrophobic bulk; it acts via Halogen Bonding (XB) .

  • Mechanism: The bromine atom creates a region of positive electrostatic potential (the "sigma-hole") on its head, allowing it to act as a Lewis acid. This forms highly directional non-covalent bonds with Lewis bases (oxygen/nitrogen/sulfur) in the target protein receptor.

  • Outcome: beta-HoPhe(4-Br) provides a "molecular anchor," often increasing binding affinity (

    
    ) by 5–10 fold compared to the non-brominated beta-HoPhe.
    

Decision Logic for Application

Use the following logic flow to determine if this compound is the correct building block for your lead optimization.

DecisionTree Start Start: Lead Peptide Optimization StabilityIssue Is the peptide unstable in serum? Start->StabilityIssue PotencyIssue Is potency/affinity insufficient? StabilityIssue->PotencyIssue Yes UsePheBr Use Phe(4-Br) (Potency Only) StabilityIssue->UsePheBr No (Stable but weak) UseBetaHoPhe Use beta-HoPhe (Stability Only) PotencyIssue->UseBetaHoPhe No (Just Unstable) UseTarget SELECT this compound (Stability + Potency) PotencyIssue->UseTarget Yes (Unstable & Weak) UsePhe Use Native Phe UsePheBr->UseTarget If metabolic stability fails later

Figure 1: Strategic decision tree for selecting beta-homo-halogenated residues during lead optimization.

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS)

Coupling beta-amino acids requires modified protocols due to the lower nucleophilicity of the beta-amino group and steric hindrance.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Coupling Agents: HATU (preferred for difficult couplings) or DIC/Oxyma.

  • Solvent: DMF (N,N-dimethylformamide).[1]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 10 mins). Note: Monitor UV to ensure complete Fmoc removal.

  • Activation (Critical Step):

    • Dissolve This compound (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Rationale: Pre-activation minimizes competing side reactions, but prolonged contact with base can cause racemization.

  • Coupling: Shake at room temperature for 2–4 hours .

    • Comparison: Standard Alpha-Phe couples in 45-60 mins. The beta-backbone requires extended time.

  • Monitoring: Perform Kaiser test (ninhydrin). If positive (blue), re-couple using fresh reagents.

  • Capping: Acetic anhydride/DIPEA to block unreacted amines.

SynthesisWorkflow Step1 Fmoc Removal (20% Piperidine) Step2 Activation (AA + HATU + DIPEA) Step1->Step2 Step3 Coupling (2-4 Hours) Step2->Step3 Step4 QC Check (Kaiser Test) Step3->Step4 Step4->Step2 Incomplete Next Cycle Next Cycle Step4->Next Cycle Complete

Figure 2: Optimized SPPS cycle for beta-amino acid incorporation.

B. Proteolytic Stability Assay

To validate the "biological activity" regarding stability:

  • Preparation: Dissolve purified peptide (1 mg/mL) in PBS (pH 7.4).

  • Incubation: Add alpha-chymotrypsin (enzyme:substrate ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Add 1% TFA/Acetonitrile to stop reaction.

  • Analysis: Analyze via RP-HPLC. Calculate % remaining peptide relative to t=0.

    • Success Metric: >80% intact at 4 hours indicates successful stabilization by the beta-residue.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of β-Peptides Using Fmoc-β-HoPhe-OH. BenchChem Application Guides. Link

  • Royal Society of Chemistry. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances. 2[3][4]

  • National Institutes of Health (NIH). (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. PMC. 5[3][4][5]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. 6

  • American Chemical Society. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants. Journal of Natural Products. 3[3][4][5][7][8]

Sources

Definitive Guide to Chiral Purity Analysis of Fmoc-β-HoPhe(4-Br)-OH

[1]

Executive Summary & Compound Profile

Fmoc-β-HoPhe(4-Br)-OH (Fmoc-3-amino-4-(4-bromophenyl)butyric acid) is a critical non-canonical amino acid used in the synthesis of protease-resistant peptidomimetics.[1] Its structural complexity—combining a hydrophobic Fmoc group, a flexible


1

This guide evaluates three distinct methodologies for determining its enantiomeric purity (Enantiomeric Excess, %ee).

The Verdict:

  • Gold Standard: Direct Reversed-Phase (RP) Chiral HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs).[1] It offers the best balance of solubility, resolution, and process integrity.

  • High-Resolution Alternative: Normal Phase (NP) Chiral HPLC.[1] Best for difficult separations where RP fails, provided solubility issues are managed.

  • Trace Analysis Alternative: Marfey’s Method (Derivatization).[1][2][3] Recommended only when chiral columns are unavailable or for biological matrix analysis, due to the high risk of induced racemization during Fmoc removal.

Compound Analysis Profile
FeatureImplication for Analysis
Fmoc Group Highly hydrophobic and UV-active (254 nm).[1] Requires organic-rich mobile phases.[1]

-Backbone
Increased conformational flexibility compared to

-AAs.[1] Often requires lower flow rates or lower temperatures for optimal chiral recognition.
4-Bromo Substituent Enhances

interactions with CSPs (especially phenyl-based columns), often improving resolution (

) but increasing retention time.[1]

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches.

Table 1: Method Performance Matrix
MetricMethod A: Direct RP-Chiral HPLC (Recommended)Method B: Direct NP-Chiral HPLC Method C: Marfey’s Method (Derivatization)
Principle Direct separation on CSP in aqueous/organic media.[1]Direct separation on CSP in hydrocarbon/alcohol media.Indirect separation of diastereomers on achiral C18.
Sample Prep Minimal (Dissolve & Shoot).Moderate (Solubility check required).High (Fmoc deprotection + Derivatization).[1]
Solubility Excellent (ACN/MeOH friendly).[1]Poor (Hexane risk).[1]Good (Reaction in Acetone/Water).[1]
Racemization Risk None (Non-destructive).[1]None (Non-destructive).High (Base-mediated Fmoc removal can racemize).[1]
Resolution (

)
High (

typical).
Very High (

typical).[1]
Dependent on derivatization efficiency.
Cost per Run Moderate (Columns are expensive).[1]Moderate (Solvent disposal costs).[1]High (Reagent cost + labor time).[1]

Detailed Experimental Protocols

Method A: Direct Reversed-Phase Chiral HPLC (The Gold Standard)[1]

This method utilizes Immobilized Polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[1] The RP mode is preferred because Fmoc-amino acids are highly soluble in Acetonitrile (ACN) and Methanol (MeOH), avoiding the precipitation risks of Hexane.

Recommended Column
  • Primary: Chiralpak IG-3 / IG-U (Immobilized Amylose) or Lux Amylose-1.[1]

  • Secondary: Chiralpak AD-RH (Coated Amylose) or Chiralcel OD-RH (Coated Cellulose).[1]

  • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm particle size.

Protocol
  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

    • Note: The acidic additive (TFA) is mandatory to suppress the ionization of the carboxylic acid. Without it, peaks will be broad and tailing.

  • Sample Preparation:

    • Dissolve 1.0 mg of Fmoc-β-HoPhe(4-Br)-OH in 1.0 mL of 100% ACN .

    • Vortex until clear. Filter through a 0.22 µm PTFE filter.

  • Chromatographic Conditions:

    • Mode: Isocratic.

    • Ratio: 60% B / 40% A (Adjust B ±10% to optimize

      
      ).
      
    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (Fmoc absorption) and 280 nm.

Why This Works (Causality)

The hydrophobic Fmoc group and the brominated phenyl ring interact strongly with the amylose spiral of the CSP via

Method B: Normal Phase Chiral HPLC

Use this method if RP mode fails to separate the enantiomers (e.g., co-elution).

Protocol
  • Mobile Phase: n-Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).[1]

    • Caution: Do not use IPA if backpressure is too high; Ethanol is less viscous.

  • Sample Prep: Dissolve sample in 100% Ethanol first, then dilute with Hexane to match mobile phase (if possible). If precipitation occurs, inject in 50:50 Hexane:EtOH.

  • Column: Chiralpak AD-H or Chiralcel OD-H.

Method C: Marfey’s Method (The "Forensic" Alternative)[1]

Warning: This method requires the removal of the Fmoc group, converting the analyte to H-β-HoPhe(4-Br)-OH.[1] This deprotection step (using Piperidine or DEA) is basic and can induce racemization of the sensitive

Use only for trace analysis in biological samples.
Protocol
  • Deprotection: Treat sample with 20% Piperidine in DMF for 20 min. Evaporate to dryness.

  • Derivatization: React the free amino acid with FDAA (Marfey’s Reagent) in 1M NaHCO3 / Acetone at 40°C for 1 hour.

  • Quench: Add 1M HCl to stop reaction.

  • Analysis: Run on a standard C18 column (e.g., Agilent Zorbax Eclipse Plus) using a Water/ACN gradient with 0.1% Formic Acid.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct analysis method based on laboratory constraints and sample nature.

GStartStart: Fmoc-β-HoPhe(4-Br)-OH SampleCheckCSPAre Chiral Columns (CSP) Available?Start->CheckCSPSelectRPSelect Method A: Direct RP-HPLC(Amylose/Cellulose CSP)CheckCSP->SelectRPYesSelectMarfeySelect Method C: Marfey's Method(Indirect Derivatization)CheckCSP->SelectMarfeyNoSolubilityCheckIs Sample Soluble in ACN/MeOH?SelectRP->SolubilityCheckRunRPRun Isocratic: ACN/Water/TFA(60:40)SolubilityCheck->RunRPYesSelectNPSelect Method B: Normal Phase(Hexane/EtOH/TFA)SolubilityCheck->SelectNPNo (Rare)ResultRPResolution (Rs) > 1.5?RunRP->ResultRPSuccessVALIDATED METHODReport %eeResultRP->SuccessYesResultRP->SelectNPNo (Peak Overlap)PrecipCheckPrecipitation in Hexane?SelectNP->PrecipCheckPrecipCheck->SuccessNoPrecipCheck->SelectMarfeyYes (Insoluble)DeprotectStep 1: Fmoc Removal(Risk: Racemization)SelectMarfey->DeprotectDerivatizeStep 2: React with FDAADeprotect->DerivatizeRunC18Run on Standard C18 ColumnDerivatize->RunC18RunC18->Success

Caption: Decision tree for selecting the optimal chiral analysis method.[1] Green path represents the industry standard (Direct RP-HPLC).[1]

References

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Notes. Link

  • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC."[1] Supelco Technical Reports. Link

  • Bhushan, R. & Brückner, H. "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids, 2004. Link

  • Chem-Impex. "Fmoc-4-fluoro-L-beta-homophenylalanine Product Data." (Analogous structure reference). Link

  • MDPI. "Recent Advances in Chiral Analysis of Proteins and Peptides." Molecules, 2021.[4][5] Link

Comparison Guide: Validating Secondary Structure of Fmoc-beta-HoPhe(4-Br)-OH Foldamers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Brominated -Foldamers

In the realm of peptidomimetics, Fmoc-beta-HoPhe(4-Br)-OH (Fmoc-4-bromo-


-homophenylalanine) is not merely a building block; it is a structural enabler. While standard 

-peptides suffer from rapid proteolytic degradation and conformational flexibility,

-peptides formed from

-amino acids like HoPhe adopt stable, predictable secondary structures—most notably the 14-helix .[1]

The inclusion of the 4-Bromo substituent provides two distinct advantages over non-halogenated alternatives:

  • Crystallographic Phasing: The heavy bromine atom (

    
    ) facilitates anomalous scattering, significantly streamlining X-ray structure determination (SAD phasing).
    
  • Hydrophobic/Halogen Bonding: The 4-Br group enhances hydrophobic collapse and can participate in halogen bonding, stabilizing quaternary assemblies (bundles) more effectively than the standard phenyl ring.

This guide outlines the rigorous validation of foldamers synthesized from this monomer, comparing them against standard


-peptides and non-halogenated 

-analogs.

Comparative Landscape: Why Choose this compound?

The following table objectively compares oligomers derived from this compound against key alternatives.

Feature

-Peptides
(Standard Phe)

-Peptides
(Unsubstituted HoPhe)
Brominated

-Peptides
(HoPhe(4-Br))
Dominant Structure

-Helix (3.6 residues/turn)
14-Helix (3 residues/turn)14-Helix (Enhanced Stability)
H-Bond Pattern

(13-atom ring)

(14-atom ring )

(14-atom ring )
CD Signature Minima @ 208, 222 nmMinimum @ 214 nm Minimum @ 214 nm (Shift to 205 nm if bundled)
Proteolytic Stability Low (

minutes)
High (

days)
High (

days/weeks)
Crystallography Difficult (requires molecular replacement)ModerateSuperior (Br-facilitated SAD phasing)
Solubility High (Polar solvents)Moderate (MeOH/TFE preferred)Lower (Requires fluorinated solvents/DMSO)

Validation Workflow & Decision Logic

To rigorously validate the secondary structure, a multi-tiered approach is required. Do not rely on a single method.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Input Synthesized Oligomer (this compound based) CD_Spec Step 1: CD Spectroscopy (Solvent: MeOH or TFE) Input->CD_Spec Check_CD Signal Analysis CD_Spec->Check_CD NMR_Spec Step 2: 2D-NMR (ROESY/NOESY) (Identify NOE Patterns) Check_CD->NMR_Spec Min @ 214nm Result_Agg Aggregated/Bundle Check_CD->Result_Agg Min @ 205nm XRay Step 3: X-Ray Crystallography (Anomalous Scattering via Br) NMR_Spec->XRay Diagnostic NOEs Found Result_14 Confirmed 14-Helix XRay->Result_14 High Res Structure

Caption: Hierarchical workflow for validating brominated


-peptide foldamers. CD serves as the initial screen, while X-ray utilizes the Br-atom for definitive proof.

Detailed Experimental Protocols

Method A: Circular Dichroism (CD) Spectroscopy (The "Quick Screen")

Objective: Differentiate between random coil, 14-helix, and aggregated bundles.

Protocol:

  • Preparation: Dissolve the foldamer in HPLC-grade Methanol (MeOH) or Trifluoroethanol (TFE).

    
    -peptides often require helix-promoting solvents.[2]
    
    • Concentration: Prepare a stock at 1 mM, dilute to 0.1 mM for measurement.

    • Note on Br-Derivative: The 4-Br substitution increases hydrophobicity. If solubility is poor in pure MeOH, use 10% HFIP (Hexafluoroisopropanol) in MeOH.

  • Measurement:

    • Cell Path Length: 1 mm (quartz).

    • Range: 190 nm – 260 nm.

    • Temperature: 25°C.

  • Data Interpretation (Critical):

    • 14-Helix (Monomer): Look for a distinct minimum at ~214 nm and a maximum near 198 nm.

    • Helix Bundle (Quaternary): If the minimum shifts blue to ~205 nm and intensity drops, the Br-substituents may be driving hydrophobic bundling (self-association).

    • Random Coil: Weak, broad minimum near 200 nm.

Method B: 2D-NMR Spectroscopy (The "Fingerprint")

Objective: Confirm the 14-atom H-bond ring via spatial proximity of protons.

Protocol:

  • Solvent:

    
     (Deuterated Methanol) or 
    
    
    
    -TFE. Avoid DMSO-
    
    
    initially as it can disrupt H-bonds.
  • Experiments: Run TOCSY (to identify spin systems) and ROESY (for NOEs). Note: ROESY is preferred over NOESY for mid-sized oligomers (1-3 kDa) to avoid the zero-quantum null.

  • Diagnostic NOEs for 14-Helix:

    • 
      :  Strong NOE between the Amide NH of residue 
      
      
      
      and the
      
      
      of residue
      
      
      .[1] This is the smoking gun for 14-helix formation.
    • 
      :  NOE between 
      
      
      
      of residue
      
      
      and
      
      
      of residue
      
      
      .
Method C: Proteolytic Stability Assay

Objective: Quantify the "foldamer advantage" over


-peptides.

Protocol:

  • Substrates:

    • Test: Fmoc-beta-HoPhe(4-Br) oligomer (

      
      ).
      
    • Control: Analogous

      
      -Phe peptide (
      
      
      
      ).
  • Enzyme: Pronase E or Proteinase K (broad spectrum proteases).

  • Conditions: Tris-HCl buffer (pH 7.5), 37°C. Enzyme:Substrate ratio 1:100 (w/w).

  • Monitoring: Inject aliquots into RP-HPLC at

    
    .
    
  • Result: The

    
    -peptide should degrade >90% within hours. The 
    
    
    
    -foldamer should show >95% integrity after 24-48 hours.

Structural Logic & Causality

Understanding why these structures form is crucial for troubleshooting.

Diagram 2: The 14-Helix Stabilization Mechanism

HelixLogic BetaAA beta-Amino Acid Backbone (Extra CH2 group) Torsion Restricted Torsion Angles (Gauche effect on C-alpha/C-beta) BetaAA->Torsion Pre-organization HBond i, i+2 Hydrogen Bonding Torsion->HBond Aligns Donor/Acceptor Helix14 14-Helix Formation (3 residues per turn) HBond->Helix14 Stabilizes Br_Effect 4-Br Substituent (Hydrophobic Packing) Br_Effect->Helix14 Enhances Stability (Side-chain interdigitation)

Caption: The causal pathway from chemical structure to folded state. The extra methylene group (


) in HoPhe restricts conformational space, favoring the 14-helix.

Troubleshooting & FAQs

Q: My CD spectrum shows a minimum at 208 nm. Is it an


-helix? 
  • A: Unlikely for a pure

    
    -peptide. A minimum at 208 nm often indicates a mixture of 12-helix and 14-helix, or significant aggregation. Dilute the sample 10-fold and re-measure. If the signal shifts back to 214 nm, the 208 nm signal was due to aggregation (bundling).
    

Q: The 4-Br oligomer is precipitating in Methanol.

  • A: The bromine adds significant lipophilicity. Switch to TFE (Trifluoroethanol) . TFE is a strong helix-promoting solvent that solvates hydrophobic backbones better than methanol.

Q: Why use ROESY instead of NOESY?

  • A: Foldamers in the 1000–3000 Da range often have a rotational correlation time (

    
    ) where the NOE passes through zero. ROESY (Rotating-frame Overhauser Effect) is always positive, ensuring you don't miss the critical correlations.
    

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Appella, D. H., et al. (1996).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society. Link
  • Cheng, R. P., et al. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews. Link
    
  • Pomerantz, W. C., et al. (2008).

    
    -Peptides. Organic Letters. Link
    
  • Glättli, A., & Seebach, D. (2006).[3] Helices and Other Secondary Structures of

    
    - and 
    
    
    
    -Peptides. Biopolymers. Link

Sources

Safety Operating Guide

Fmoc-beta-hophe(4-br)-oh proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for Fmoc-beta-HoPhe(4-Br)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(4-bromohomophenyl)alanine).[1]

Executive Safety Directive

Primary Classification: Halogenated Organic Waste. Due to the presence of the bromine atom on the phenyl ring, this compound and any solutions containing it must be segregated into halogenated waste streams. Incineration of brominated compounds in standard non-halogenated kilns can release corrosive hydrogen bromide (HBr) and potentially form brominated dioxins.

Hazardous Profile & Chemical Identity

Before disposal, verify the material identity to ensure compatibility with waste streams.

FeatureSpecification
Compound Name This compound
CAS Number 270062-86-7 (Analog reference)
Molecular Formula C₂₅H₂₂BrNO₄
GHS Classification Irritant (H315, H319, H335), Aquatic Chronic 4 (H413)
Critical Hazard Halogenated : Releases toxic fumes (Br₂, HBr) upon thermal decomposition.[1][2]
Reactivity Base-Sensitive : The Fmoc group is cleaved by secondary amines (e.g., piperidine), releasing dibenzofulvene.[1][2]

Pre-Disposal Logistics

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (for solids) or half-mask respirator with organic vapor cartridges (if in solution).

  • Skin: Nitrile rubber gloves (0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles.

Waste Segregation Rules
  • DO NOT MIX with strong bases (piperidine, DBU) in the primary storage container. Base-catalyzed Fmoc deprotection generates CO₂ and dibenzofulvene, potentially pressurizing the container.

  • DO NOT MIX with oxidizers (peroxides, nitric acid).

  • MANDATORY: Segregate from non-halogenated solvents (e.g., pure Acetone, Methanol) to minimize the volume of expensive halogenated waste treatment.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Excess or Expired)

Use this protocol for pure powder or crystallized waste.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label clearly marked:

    • "SOLID WASTE - TOXIC / IRRITANT"[1][2]

    • "CONTAINS HALOGENS (BROMINE)"

    • Chemical Name: "this compound"[1][2][3]

  • Transfer:

    • Work inside a chemical fume hood to contain dust.

    • Transfer solid using a chemically inert spatula (polypropylene or stainless steel).

    • Wipe the spatula with a solvent (DCM) and dispose of the wipe in Solid Hazardous Waste .

  • Sealing: Cap tightly. Parafilm is recommended to prevent gradual loosening due to temperature fluctuations.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

Use this protocol for solutions in DMF, DCM, or HPLC mobile phases.[1][2]

  • Solvent Assessment:

    • If dissolved in DCM (Dichloromethane) : The entire mixture is Halogenated Waste .

    • If dissolved in DMF/DMSO : Although these are non-halogenated, the presence of the brominated solute renders the entire mixture Halogenated Waste .

  • pH Check:

    • Check pH with a dipstick. If pH > 10 (basic), neutralize carefully with dilute acetic acid to pH 6-8 before capping. This prevents slow Fmoc cleavage and gas buildup.

  • Transfer:

    • Pour into the Liquid Halogenated Waste carboy.

    • Do not overfill (leave 10% headspace).

  • Secondary Containment: Store the carboy in a secondary tray capable of holding 110% of the container's volume.

Spill Management Protocol

Immediate Action: Evacuate the immediate area if dust is airborne.

  • Solid Spill:

    • Do not dry sweep. This creates dust aerosols.

    • Cover the spill with a damp paper towel (moistened with water or ethanol) to weigh down the powder.

    • Scoop the wet material into a wide-mouth container.

    • Clean the surface with soap and water; collect all wipes as Solid Hazardous Waste .

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.

    • Place saturated absorbents into a heavy-duty plastic bag, seal, and label as Halogenated Debris .[1]

Waste Stream Decision Logic

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflow Start This compound Waste Material StateCheck Physical State? Start->StateCheck SolidPath Solid Powder StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE/Glass Label: SOLID TOXIC (HALOGENATED) SolidPath->SolidContainer Direct Transfer SolventCheck Solvent Type? LiquidPath->SolventCheck HalogenSolvent DCM / Chloroform SolventCheck->HalogenSolvent NonHalogenSolvent DMF / MeOH / DMSO SolventCheck->NonHalogenSolvent LiquidContainer Container: LIQUID HALOGENATED WASTE (Do Not Mix with Non-Halogenated) HalogenSolvent->LiquidContainer NonHalogenSolvent->LiquidContainer Bromine Solute Contaminates Stream Neutralize Check pH If >10, Neutralize LiquidContainer->Neutralize Safety Check

Figure 1: Decision tree for segregating brominated Fmoc-amino acid waste streams.

References

  • Sigma-Aldrich. (2024).[4][5][6] Safety Data Sheet: Fmoc-Phe(4-Br)-OH. MilliporeSigma.[5][7] Link

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov. Link

  • Bachem. (2016). Safety Data Sheet: Fmoc-Amino Acid Derivatives. Bachem AG.[7] Link

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Nowick Laboratory. Link

Sources

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